2,4-Dichloro-5-methylquinazoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)8(10)13-9(11)12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRACICBEYHVBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507713 | |
| Record name | 2,4-Dichloro-5-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78052-20-7 | |
| Record name | 2,4-Dichloro-5-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-5-methylquinazoline: Properties, Reactivity, and Applications
Abstract
2,4-Dichloro-5-methylquinazoline is a key heterocyclic intermediate, serving as a versatile scaffold in synthetic and medicinal chemistry. Its strategic importance lies in the differential reactivity of its two chlorine atoms, enabling sequential and regioselective functionalization. This guide provides a comprehensive overview of its core chemical properties, reactivity profile, spectroscopic signature, synthesis, and applications. We delve into the mechanistic underpinnings of its characteristic nucleophilic aromatic substitution (SNAr) reactions, offering field-proven insights for its strategic deployment in complex molecule synthesis, particularly in the realm of drug discovery.
Core Chemical Identity and Physical Properties
This compound belongs to the benzopyrimidine class of heterocyclic compounds. The quinazoline core is fundamental to numerous biologically active molecules, and the dichloro-substitution pattern at the 2- and 4-positions provides critical handles for synthetic elaboration.[1][2]
Structure and Nomenclature
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IUPAC Name : this compound
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CAS Number : 78052-20-7[3]
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Molecular Formula : C₉H₆Cl₂N₂
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Molecular Weight : 213.07 g/mol
References
Synthesis of 2,4-Dichloro-5-methylquinazoline: An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed procedural insights into the synthesis of 2,4-dichloro-5-methylquinazoline, a crucial building block in medicinal chemistry. The synthesis originates from the readily available precursor, 2-amino-6-methylbenzoic acid. This document delineates a robust two-step synthetic pathway, commencing with the cyclization to form the key intermediate, 5-methylquinazoline-2,4(1H,3H)-dione, followed by a thorough chlorination process. Emphasis is placed on the mechanistic underpinnings of each transformation, providing a rationale for the selection of reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this synthetic route.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications.[1] Derivatives of quinazoline have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The dichloro-substituted quinazolines, in particular, serve as versatile intermediates, allowing for regioselective nucleophilic substitution at the 2- and 4-positions. This enables the synthesis of diverse libraries of compounds for drug discovery programs. This compound, with its additional methyl group, offers a unique structural motif for probing the steric and electronic requirements of biological targets.
This guide focuses on a reliable and scalable synthetic route to this compound, starting from 2-amino-6-methylbenzoic acid. The causality behind each experimental choice will be explored to provide a thorough understanding of the synthesis.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the construction of the quinazoline-2,4-dione ring system, followed by a chlorination step to yield the final product.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione
The foundational step in this synthesis is the construction of the heterocyclic core. This is achieved through the reaction of 2-amino-6-methylbenzoic acid with a suitable source of a carbonyl and a nitrogen atom, typically urea or an alkali metal cyanate.
3.1.1. Rationale for Reagent Selection
-
2-Amino-6-methylbenzoic Acid: This starting material is chosen to introduce the desired methyl group at the 5-position of the final quinazoline ring. The ortho-amino and carboxylic acid functionalities are perfectly positioned for the cyclization reaction.
-
Urea (H₂NCONH₂): Urea serves as an inexpensive and readily available source of the two nitrogen atoms and one carbonyl group required to complete the quinazoline-2,4-dione ring. Upon heating, urea decomposes to isocyanic acid (HNCO) and ammonia. The isocyanic acid is the key reactive species in this transformation.
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Potassium Cyanate (KOCN): As an alternative to urea, potassium cyanate provides a direct source of the cyanate ion (OCN⁻), which in the presence of an acid, generates isocyanic acid in situ. This can sometimes offer a more controlled reaction.
3.1.2. Reaction Mechanism
The formation of the quinazoline-2,4-dione ring from an anthranilic acid and urea (or a cyanate) proceeds through a nucleophilic addition-cyclization-dehydration sequence.
-
Formation of Isocyanic Acid: When urea is heated, it undergoes thermal decomposition to produce isocyanic acid and ammonia.
-
Nucleophilic Attack: The amino group of 2-amino-6-methylbenzoic acid acts as a nucleophile and attacks the electrophilic carbon of isocyanic acid. This forms an N-acylurea intermediate.
-
Intramolecular Cyclization: The newly formed urea nitrogen then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl carbon.
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Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 5-methylquinazoline-2,4(1H,3H)-dione.
3.1.3. Detailed Experimental Protocol
| Reagent/Parameter | Quantity | Molar Equivalents |
| 2-Amino-6-methylbenzoic Acid | 15.1 g (0.1 mol) | 1.0 |
| Urea | 30.0 g (0.5 mol) | 5.0 |
| Reaction Temperature | 180-190 °C | - |
| Reaction Time | 4-6 hours | - |
Procedure:
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In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 2-amino-6-methylbenzoic acid and urea.
-
Heat the reaction mixture with stirring in a sand bath or heating mantle to 180-190 °C. The mixture will melt and evolve ammonia gas.
-
Maintain the temperature and continue stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The reaction mass will solidify.
-
Add 100 mL of 1 M sodium hydroxide solution to the flask and heat the mixture to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
A white precipitate of 5-methylquinazoline-2,4(1H,3H)-dione will form.
-
Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 80 °C.
Expected Yield: 80-90%
Step 2: Chlorination of 5-Methylquinazoline-2,4(1H,3H)-dione
The conversion of the dione to the dichloro derivative is a critical step that activates the quinazoline ring for subsequent nucleophilic substitutions. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst or an additional chlorinating agent like phosphorus pentachloride (PCl₅).
3.2.1. Rationale for Reagent Selection
-
Phosphorus Oxychloride (POCl₃): This is a powerful and widely used reagent for the conversion of amides and ketones to chlorides. It acts as both a chlorinating agent and a dehydrating agent.
-
Phosphorus Pentachloride (PCl₅): PCl₅ is often used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture. It can help to drive the reaction to completion, especially with less reactive substrates.[2]
-
N,N-Dimethylaniline (optional): A tertiary amine such as N,N-dimethylaniline can be used as a catalyst. It acts as a base to facilitate the initial phosphorylation step and can also serve as a solvent.
3.2.2. Reaction Mechanism
The chlorination of quinazoline-2,4-dione with POCl₃ is a complex process that proceeds through phosphorylation intermediates. A detailed study by K. G. Stuart et al. has elucidated the key steps.[3]
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Phosphorylation: The reaction is initiated by the phosphorylation of the oxygen or nitrogen atoms of the quinazoline-2,4-dione by POCl₃. This is often facilitated by a base. The tautomeric nature of the dione allows for both O- and N-phosphorylation.
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Chloride Attack: The chloride ions present in the reaction mixture (from POCl₃ or PCl₅) then act as nucleophiles, attacking the phosphorylated intermediates.
-
Product Formation: The nucleophilic attack leads to the displacement of the phosphate group and the formation of the chloroquinazoline. The formation of the dichloro product arises from the reaction at both the 2- and 4-positions.
3.2.3. Detailed Experimental Protocol
| Reagent/Parameter | Quantity | Molar Equivalents |
| 5-Methylquinazoline-2,4(1H,3H)-dione | 17.6 g (0.1 mol) | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 90 mL (1.0 mol) | 10.0 |
| Phosphorus Pentachloride (PCl₅) | 22.9 g (0.11 mol) | 1.1 |
| Reaction Temperature | 110-120 °C (Reflux) | - |
| Reaction Time | 4-6 hours | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ and PCl₅ are corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
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In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a thermometer, place 5-methylquinazoline-2,4(1H,3H)-dione.
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Carefully add phosphorus oxychloride to the flask, followed by the portion-wise addition of phosphorus pentachloride.
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Heat the reaction mixture to reflux (approximately 110-120 °C) with stirring.
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Maintain the reflux for 4-6 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice (approximately 500 g) in a large beaker with vigorous stirring. This is a highly exothermic reaction and should be done with extreme caution.
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A precipitate of this compound will form.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.
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Collect the solid product by vacuum filtration and wash thoroughly with cold water.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Expected Yield: 70-85%
Safety Considerations
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Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and phosphoric acid.[4][5][6] It should be handled with extreme care in a fume hood, and appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat, must be worn.[4] An emergency shower and eyewash station should be readily accessible.[4]
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Phosphorus Pentachloride (PCl₅): PCl₅ is also a corrosive and moisture-sensitive solid.[7] It reacts with water to produce hydrogen chloride and phosphoric acid. Inhalation of dust can cause severe respiratory irritation.[7] It should be handled in a fume hood with appropriate PPE.[7]
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Work-up: The quenching of the reaction mixture with ice water is highly exothermic and must be performed slowly and with vigorous stirring in a large, open container to dissipate the heat and safely vent the evolved HCl gas.
Conclusion
The synthesis of this compound from 2-amino-6-methylbenzoic acid is a reliable and efficient two-step process that provides a valuable intermediate for drug discovery and development. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols and safety precautions outlined in this guide, researchers can confidently and safely produce this important building block. The versatility of the dichloroquinazoline scaffold allows for extensive chemical modification, paving the way for the discovery of novel therapeutic agents.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. coherentmarketinsights.com [coherentmarketinsights.com]
Spectroscopic Characterization of 2,4-Dichloro-5-methylquinazoline: A Technical Guide
Introduction to 2,4-Dichloro-5-methylquinazoline
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties have led to their investigation in various therapeutic areas. The subject of this guide, this compound, is a halogenated derivative whose spectroscopic profile provides a wealth of information for its unambiguous identification and structural elucidation. The presence of chloro- and methyl-substituents on the quinazoline scaffold introduces distinct features in its NMR, IR, and mass spectra, which will be explored in detail in the following sections.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound is presented below. The numbering of the atoms is crucial for the assignment of spectroscopic signals, particularly in NMR.
Caption: Chemical structure of this compound.
The key structural features that will dictate the spectroscopic output are:
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The quinazoline ring system , a bicyclic aromatic structure containing two nitrogen atoms.
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Two chloro substituents at positions 2 and 4, which are electron-withdrawing and will influence the chemical shifts of nearby protons and carbons.
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A methyl group at position 5, which is electron-donating and will have its own characteristic signals.
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Three aromatic protons at positions 6, 7, and 8, whose coupling patterns will be indicative of their relative positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of substituent effects on the quinazoline ring.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-6 | ~7.6 | Doublet of doublets (dd) | J ≈ 8, 1 | Ortho-coupled to H-7 and meta-coupled to H-8. |
| H-7 | ~7.4 | Triplet (t) or dd | J ≈ 8 | Ortho-coupled to H-6 and H-8. |
| H-8 | ~7.8 | Doublet of doublets (dd) | J ≈ 8, 1 | Ortho-coupled to H-7 and meta-coupled to H-6. Deshielded by proximity to N1. |
| 5-CH₃ | ~2.5 | Singlet (s) | N/A | Aromatic methyl group, no adjacent protons to couple with. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the ring system.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~155 | Attached to two electronegative atoms (N and Cl). |
| C-4 | ~160 | Attached to two electronegative atoms (N and Cl). |
| C-4a | ~125 | Aromatic quaternary carbon. |
| C-5 | ~140 | Aromatic carbon attached to the methyl group. |
| C-6 | ~128 | Aromatic CH. |
| C-7 | ~126 | Aromatic CH. |
| C-8 | ~130 | Aromatic CH, deshielded by proximity to N1. |
| C-8a | ~150 | Aromatic quaternary carbon adjacent to N1. |
| 5-CH₃ | ~20 | Aliphatic carbon of the methyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium to Weak |
| 2980-2850 | Aliphatic C-H stretch (from CH₃) | Medium to Weak |
| 1620-1580 | C=N stretching | Medium to Strong |
| 1550-1450 | Aromatic C=C stretching | Medium to Strong |
| 850-750 | C-Cl stretching | Strong |
| 900-675 | Aromatic C-H out-of-plane bending | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet press.
-
Sample Spectrum: Place the solid sample on the ATR crystal or in the KBr pellet holder and record the IR spectrum.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula of this compound is C₉H₆Cl₂N₂. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl. Therefore, the molecular ion will appear as a cluster of peaks at m/z values corresponding to the different combinations of these isotopes:
-
[M]⁺ (with two ³⁵Cl): m/z ≈ 212
-
[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl): m/z ≈ 214
-
[M+4]⁺ (with two ³⁷Cl): m/z ≈ 216 The expected intensity ratio of these peaks will be approximately 9:6:1.
-
-
Fragmentation Pathway: A plausible fragmentation pathway would involve the loss of a chlorine atom, followed by the loss of HCN or other small neutral molecules.
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound relies on the synergistic interpretation of data from all these spectroscopic techniques.
Caption: Workflow for structure elucidation using integrated spectroscopic data.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By understanding the expected spectroscopic features, researchers can more efficiently and accurately characterize this compound and its analogues. The protocols outlined herein represent standard methodologies for acquiring high-quality spectroscopic data, which is fundamental to the advancement of chemical and pharmaceutical research.
A Technical Guide to the Solubility of 2,4-Dichloro-5-methylquinazoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of 2,4-dichloro-5-methylquinazoline (CAS No. 78052-20-7), a key heterocyclic intermediate in medicinal chemistry and materials science. In the absence of publicly available empirical solubility data, this document provides a comprehensive framework for researchers to understand, predict, and experimentally determine its solubility in common organic solvents. By analyzing the compound's physicochemical properties and drawing inferences from the synthesis and purification of structurally related analogs, this guide offers a predictive solubility profile. Furthermore, it presents a detailed, self-validating experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific applications. This guide is intended to serve as a foundational resource, enabling informed solvent selection for synthesis, purification, and formulation development.
Introduction: The Significance of Quinazolines and Their Solubility
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] this compound is a vital intermediate, with its two reactive chlorine atoms providing handles for sequential nucleophilic substitution, enabling the synthesis of diverse compound libraries.[5]
Understanding the solubility of this intermediate is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like recrystallization and chromatography, and is a critical parameter in the early stages of drug formulation. A poorly chosen solvent can lead to low reaction yields, difficult purifications, and inaccurate results in biological screening. This guide provides the necessary theoretical and practical framework to navigate these challenges effectively.
Physicochemical Properties of this compound and Analogs
To predict the solubility behavior of this compound, we must first understand its fundamental physicochemical properties. While specific experimental data for the target compound is limited, we can analyze its structure and compare it to its well-characterized parent analog, 2,4-dichloroquinazoline.
| Property | This compound | 2,4-Dichloroquinazoline (Analog) | Data Source |
| CAS Number | 78052-20-7 | 607-68-1 | [6][7] |
| Molecular Formula | C₉H₆Cl₂N₂ | C₈H₄Cl₂N₂ | [4][7] |
| Molecular Weight | 213.06 g/mol | 199.04 g/mol | [4][7] |
| Appearance | Predicted: White to yellow crystalline powder | White crystalline powder | [8] |
| Melting Point | Not available | ~115 - 121 °C | [9] |
| Predicted logP * | ~3.5 - 4.0 | 3.6 | [7] |
Predicted logP (octanol-water partition coefficient) is a measure of a compound's lipophilicity (oil-loving nature). A higher logP value generally correlates with better solubility in non-polar organic solvents and lower solubility in polar solvents like water. The prediction for the target compound is an estimation based on the value for the parent compound and the addition of a methyl group.
The addition of a methyl group to the quinazoline core slightly increases the molecular weight and is expected to increase its lipophilicity (logP). This suggests that this compound will exhibit a solubility profile favoring less polar organic solvents.
Predicted Solubility Profile: An Evidence-Based Approach
While direct quantitative data is unavailable, we can construct a robust qualitative and semi-quantitative solubility profile by examining solvents used in the synthesis and purification of 2,4-dichloroquinazoline and its derivatives. The choice of a solvent for a specific synthetic step provides strong clues about the compound's solubility under those conditions.
| Solvent | Solvent Type | Predicted Solubility | Rationale & Evidence |
| Dichloromethane (DCM) | Chlorinated | High | Frequently used as an extraction solvent for 2,4-dichloroquinazoline after synthesis, indicating good solubility at room temperature.[2] |
| Chloroform | Chlorinated | High | Used to dissolve crude 2,4-dichloroquinazoline during workup procedures, suggesting high solubility.[10] |
| Toluene | Aromatic Hydrocarbon | Moderate to High | Employed as a solvent for purification via silica gel column chromatography and in some syntheses, indicating good solubility.[11] |
| Ethyl Acetate (EtOAc) | Ester | Moderate | A common solvent for extraction and chromatography of quinazoline derivatives. Its moderate polarity makes it effective for dissolving such compounds.[12] |
| Ethanol (EtOH) | Polar Protic | Low to Moderate | Often used as a recrystallization solvent for quinazolinone derivatives.[1][3] This implies moderate solubility in hot ethanol but poor solubility at room temperature, which is ideal for crystallization. |
| Hexanes / Heptane | Non-polar Hydrocarbon | Low | Typically used as an anti-solvent or the non-polar component in chromatography solvent systems (e.g., Ethyl Acetate/Hexane), indicating low solubility.[4] |
| Water | Polar Protic | Insoluble | The high predicted logP and organic nature of the compound suggest negligible solubility in water. Synthetic procedures often involve precipitating the product from an aqueous solution.[2][10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. It is a good first choice for preparing stock solutions for biological screening.[12] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a high-boiling polar aprotic solvent capable of dissolving many organic intermediates. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, actionable data, researchers must determine solubility experimentally. The isothermal shake-flask method is a reliable and widely accepted technique. This protocol provides a self-validating system for generating accurate solubility data.
Principle
An excess amount of the solid solute (this compound) is equilibrated with a specific solvent at a constant temperature for a sufficient period to ensure saturation. The saturated solution is then separated from the excess solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solute)
-
High-purity organic solvents
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be visibly in excess of what is expected to dissolve.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent solid particles from artificially inflating the concentration measurement.
-
Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC method. Determine the concentration by comparing the peak area to a pre-established calibration curve of known concentrations of this compound.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Experimental Workflow Diagram
Caption: Isothermal shake-flask method workflow.
Conclusion
While direct, published solubility data for this compound remains elusive, a scientifically rigorous understanding of its likely behavior can be achieved. Based on its structural similarity to 2,4-dichloroquinazoline and the solvents employed in related syntheses, it is predicted to be highly soluble in chlorinated solvents like dichloromethane, moderately soluble in ethyl acetate and toluene, and poorly soluble in ethanol and non-polar hydrocarbons. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable path to generating high-quality, quantitative data. This combined predictive and experimental approach provides researchers with the essential tools needed for efficient and effective use of this important chemical intermediate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. CAS 607-68-1: 2,4-Dichloroquinazoline | CymitQuimica [cymitquimica.com]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloroquinazoline, CAS No. 607-68-1 - iChemical [ichemical.com]
- 9. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 10. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-methylquinazoline: Starting Materials and Core Methodologies
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds, including approved pharmaceuticals. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological and physicochemical properties. The title compound, 2,4-dichloro-5-methylquinazoline, is a key intermediate, providing two reactive chlorine atoms that can be selectively displaced by a variety of nucleophiles to build a library of complex molecules. This guide offers a detailed exploration of the primary synthetic routes to this valuable building block, focusing on the selection of starting materials and the critical chemical transformations involved. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights and detailed protocols for researchers in drug development and organic synthesis.
Strategic Overview: Converging on a Key Intermediate
The synthesis of this compound predominantly proceeds through a common intermediate: 5-methylquinazoline-2,4(1H,3H)-dione . The strategic choice of starting material dictates the initial cyclization method to form this crucial dione. Two primary and economically viable starting materials are considered: 2-amino-6-methylbenzoic acid and 2-amino-6-methylbenzonitrile . This guide will dissect both pathways, from the synthesis of the starting materials to the final chlorination step.
Part 1: Synthesis from 2-Amino-6-methylbenzoic Acid
This classical approach leverages the inherent reactivity of the anthranilic acid moiety. The amino group and the carboxylic acid provide the necessary functionalities for the construction of the pyrimidine ring of the quinazolinedione.
Starting Material: 2-Amino-6-methylbenzoic Acid
2-Amino-6-methylbenzoic acid (also known as 6-methylanthranilic acid) is a commercially available reagent. For laboratory-scale synthesis, it is typically prepared by the reduction of the corresponding nitro compound, 2-methyl-6-nitrobenzoic acid.
Protocol 1: Synthesis of 2-Amino-6-methylbenzoic Acid
-
To a solution of 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 2-amino-6-methylbenzoic acid, which can be used in the next step, often without further purification.
Cyclization to 5-Methylquinazoline-2,4(1H,3H)-dione
The formation of the quinazolinedione ring from 2-amino-6-methylbenzoic acid requires a C1 synthon that will ultimately form the two carbonyl groups. Common reagents for this transformation include urea, potassium cyanate, and phosgene or its safer equivalents.
Causality of Reagent Choice:
-
Urea: Upon heating, urea decomposes to isocyanic acid (HNCO) and ammonia. The isocyanic acid is the reactive species that acylates the amino group of the anthranilic acid, followed by intramolecular cyclization. This is a cost-effective and straightforward method.
-
Potassium Cyanate (KOCN): In an acidic aqueous solution, KOCN also generates isocyanic acid, leading to the same intermediate as the urea method. A patented procedure for the synthesis of the unsubstituted quinazoline-2,4-dione utilizes KOCN in a basic aqueous solution, followed by acidification to induce cyclization and precipitation.[1]
-
Di-tert-butyl dicarbonate ((Boc)₂O) and DMAP: A more modern and high-yielding approach involves the reaction of the corresponding 2-aminobenzamide with (Boc)₂O in the presence of 4-dimethylaminopyridine (DMAP).[2] This method proceeds through an in situ generated isocyanate intermediate.
Protocol 2: Synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione (Urea Method)
-
Thoroughly mix 2-amino-6-methylbenzoic acid (1.0 eq) and urea (2.0-3.0 eq) in a round-bottom flask.
-
Heat the mixture in an oil bath at 180-190 °C. The mixture will melt, and ammonia gas will evolve.
-
Maintain the temperature for 2-3 hours or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. The solidified mass is then triturated with a hot aqueous solution of sodium hydroxide to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3.
-
The product, 5-methylquinazoline-2,4(1H,3H)-dione, will precipitate as a solid.
-
Collect the solid by filtration, wash with water, and dry under vacuum. This method typically affords the product in good yield and purity.[2]
Part 2: Synthesis from 2-Amino-6-methylbenzonitrile
This alternative route utilizes the reactivity of the nitrile group. This approach can be advantageous as it sometimes allows for a one-pot synthesis directly to the final chlorinated product, bypassing the isolation of the dione intermediate.
Starting Material: 2-Amino-6-methylbenzonitrile
2-Amino-6-methylbenzonitrile is also a commercially available compound. Its synthesis often starts from 2-methyl-6-nitroaniline, which undergoes a Sandmeyer reaction (diazotization followed by cyanation).
Cyclization and Chlorination
The conversion of 2-amino-6-methylbenzonitrile to this compound involves a cyclization-chlorination sequence. Reagents like phosgene, diphosgene, or triphosgene can act as both the C1 source for the carbonyl groups and, under the right conditions, as a chlorinating agent.
Causality of Reagent Choice:
-
Phosgene/Diphosgene/Triphosgene: These reagents react with the amino group to form an isocyanate or a carbamoyl chloride intermediate. Subsequent intramolecular cyclization involving the nitrile group, followed by tautomerization and further reaction with the phosgene equivalent, leads to the formation of the dichloroquinazoline structure. A key advantage is the potential for a one-pot reaction.[3] Triphosgene is a solid and is often preferred for its comparative safety in handling over gaseous phosgene.[4]
-
Carbon Dioxide (CO₂): In the presence of a suitable catalyst, CO₂ can be used as a green and safe C1 source to convert aminobenzonitriles to quinazolinediones.[5] This method, however, requires a separate chlorination step.
Protocol 3: One-Pot Synthesis of this compound (Representative Procedure)
-
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the potential formation of phosgene.
-
To a solution of 2-amino-6-methylbenzonitrile (1.0 eq) in a high-boiling inert solvent (e.g., chlorobenzene), add triphosgene (approx. 0.7-1.0 eq).
-
The reaction mixture is heated to reflux (e.g., 120-130 °C) for several hours. The reaction progress should be carefully monitored (e.g., by GC-MS or LC-MS).
-
During the reaction, HCl gas is evolved, which should be neutralized with a scrubber.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove the solvent.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.
Part 3: The Chlorination of 5-Methylquinazoline-2,4(1H,3H)-dione
This is the final and critical step in the two-step synthesis starting from the benzoic acid derivative. The conversion of the stable dione to the reactive dichloro-product is a powerful transformation.
Reagents and Mechanism
The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃) .[1] The reaction can be run neat in excess POCl₃, which also acts as the solvent, or in the presence of a high-boiling inert solvent. The addition of a tertiary amine base (like N,N-diisopropylethylamine) or phosphorus pentachloride (PCl₅) can accelerate the reaction.
The mechanism is a two-stage process:[6]
-
Phosphorylation: The tautomeric hydroxyl groups of the quinazolinedione (or the enolizable keto groups) are phosphorylated by POCl₃. This occurs readily at lower temperatures and is often base-mediated. This converts the hydroxyl groups into excellent leaving groups.
-
Nucleophilic Substitution: The chloride ions present in the reaction mixture (from POCl₃) then act as nucleophiles, displacing the phosphate esters to form the C-Cl bonds. This step typically requires heating to drive the reaction to completion.
Protocol 4: Chlorination of 5-Methylquinazoline-2,4(1H,3H)-dione
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 5-methylquinazoline-2,4(1H,3H)-dione (1.0 eq).
-
Add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine base (e.g., N,N-diisopropylethylamine, 1.1 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.
-
The product will precipitate as a solid. Stir the mixture until all the ice has melted.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol).
Data Summary
The following table summarizes the key transformations and typical yields for the synthesis of this compound.
| Step | Starting Material | Product | Key Reagents | Typical Yield | Reference |
| 1a | 2-Methyl-6-nitrobenzoic Acid | 2-Amino-6-methylbenzoic Acid | H₂, Pd/C | >90% | General knowledge |
| 2a | 2-Aminobenzamide derivative | 5-Methylquinazoline-2,4(1H,3H)-dione | (Boc)₂O, DMAP | ~86% | [2] |
| 2b | 2-Amino-6-methylbenzoic Acid | 5-Methylquinazoline-2,4(1H,3H)-dione | Urea, heat | Good | General knowledge |
| 3 | 5-Methylquinazoline-2,4(1H,3H)-dione | This compound | POCl₃, heat | >85% | [1] |
| Alt. | 2-Amino-6-methylbenzonitrile | 2,4-Dichloroquinazoline | Diphosgene | ~85% | [3] |
Conclusion and Field Insights
The synthesis of this compound is a well-established process with multiple viable routes. The choice between the 2-amino-6-methylbenzoic acid pathway and the 2-amino-6-methylbenzonitrile pathway often depends on the cost and availability of the starting materials, as well as considerations of scale and safety.
-
For laboratory-scale synthesis, the two-step route from 2-amino-6-methylbenzoic acid via the isolated dione is often preferred. It is robust, high-yielding, and avoids the use of highly toxic phosgene derivatives in a one-pot setting. The intermediate dione is typically a stable, crystalline solid that is easily purified.
-
For industrial-scale production, a one-pot process from 2-amino-6-methylbenzonitrile might be more economically attractive due to process intensification, despite the need for specialized equipment to handle reagents like triphosgene and the evolved HCl.
The final chlorination with POCl₃ is a critical step where anhydrous conditions are paramount to achieving high yields and purity. The presence of water can consume the POCl₃ and lead to the formation of unwanted byproducts. Careful control over the reaction temperature and a cautious work-up procedure are essential for a successful outcome. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this important chemical intermediate.
References
- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Quinazoline-Based Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets
Abstract
The quinazoline scaffold is a privileged heterocyclic structure that has become a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its versatile chemical nature allows for structural modifications that can be fine-tuned to interact with a multitude of biological targets with high affinity and selectivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of quinazoline-based compounds. We will delve into the molecular mechanisms of action, structure-activity relationships, and the critical experimental workflows for evaluating these promising therapeutic agents. This guide is designed to serve as a foundational resource to accelerate the discovery and development of the next generation of quinazoline-based drugs.
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, provides a rigid and planar framework that is amenable to diverse chemical substitutions.[3] This structural versatility has allowed for the creation of a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5] However, it is in the realm of oncology that quinazoline-based compounds have made their most profound impact.[1][6] Several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, have revolutionized the treatment of specific cancers by targeting the molecular drivers of the disease.[7][8]
The success of these drugs lies in their ability to act as targeted therapies, offering greater precision and often a more favorable side-effect profile compared to traditional cytotoxic chemotherapy.[1][2] This guide will explore the primary molecular targets of these compounds, with a focus on their application in oncology.
Key Therapeutic Targets of Quinazoline-Based Compounds
The anticancer effects of quinazoline derivatives are primarily mediated through the inhibition of key signaling pathways that are often dysregulated in cancer.[2][9] The most prominent targets are protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis.[10]
Protein Kinase Inhibitors: The Cornerstone of Quinazoline Therapeutics
Protein kinases represent one of the largest and most functionally diverse gene families, and their aberrant activity is a hallmark of many cancers.[11] Quinazoline-based compounds have been exceptionally successful as kinase inhibitors, particularly targeting the ATP-binding site of these enzymes.[9][10]
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[12][13] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of several cancers, most notably non-small-cell lung cancer (NSCLC).[12][14]
Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are competitive inhibitors of the ATP-binding site within the EGFR kinase domain.[9][15] By occupying this site, they prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways that promote tumor growth.[15][16]
-
Mechanism of Action: The 4-anilinoquinazoline scaffold is a common feature of many EGFR inhibitors.[6][13] The quinazoline nitrogen atoms form hydrogen bonds with key residues in the hinge region of the kinase domain, while the anilino moiety extends into a hydrophobic pocket, providing additional binding affinity and selectivity.[17]
-
FDA-Approved Quinazoline-based EGFR Inhibitors:
| Drug Name | Brand Name | Year of FDA Approval | Primary Indication |
| Gefitinib | Iressa® | 2003 | Non-Small-Cell Lung Cancer (NSCLC)[6] |
| Erlotinib | Tarceva® | 2004 | NSCLC, Pancreatic Cancer[6][15] |
| Lapatinib | Tykerb® | 2007 | HER2-positive Breast Cancer[15] |
| Afatinib | Gilotrif® | 2013 | NSCLC with EGFR mutations[15] |
| Dacomitinib | Vizimpro® | 2018 | NSCLC with EGFR mutations[12] |
Signaling Pathway: EGFR Inhibition by Quinazoline-Based Compounds
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 15. Quinazoline - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 17. japsonline.com [japsonline.com]
Literature review of 2,4-Dichloro-5-methylquinazoline analogs
An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 2,4-Dichloro-5-methylquinazoline Analogs
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Among its many variations, the 2,4-disubstituted quinazoline framework is particularly prominent in the development of targeted therapeutics, especially in oncology.[3] The 2,4-dichloroquinazoline serves as a highly versatile intermediate, allowing for regioselective functionalization to generate extensive libraries of bioactive molecules.[1] This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and biological applications of analogs derived from the this compound core. We will delve into the causal logic behind synthetic strategies, detail key experimental protocols, and explore the mechanisms of action that underpin the therapeutic potential of this important class of compounds, with a primary focus on their role as kinase inhibitors in cancer therapy.
The Quinazoline Scaffold: A Privileged Core in Drug Discovery
Quinazoline, an aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a structural motif present in numerous natural alkaloids and synthetic compounds with significant pharmacological activities.[2][4] Its derivatives have been successfully developed into FDA-approved drugs for cancer treatment, including gefitinib, erlotinib, and afatinib, all of which function as protein kinase inhibitors.[4] The therapeutic versatility of the quinazoline core stems from its rigid, planar structure and its capacity to form crucial hydrogen bonds and other non-covalent interactions with biological macromolecules.
The this compound scaffold is a key starting point for chemical exploration. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, but they exhibit differential reactivity. This allows for a stepwise and regioselective nucleophilic aromatic substitution (SNAr), making it an ideal platform for generating diverse molecular architectures. The methyl group at the C5 position provides an additional point for structural modification or can be used to probe steric and electronic effects within the target's binding pocket.
Synthetic Strategies and Methodologies
The synthesis of this compound analogs is a multi-step process that hinges on the reliable construction of the chlorinated heterocyclic core, followed by its selective functionalization.
Synthesis of the this compound Intermediate
The most common and efficient route to the 2,4-dichloroquinazoline core involves the chlorination of the corresponding 2,4(1H,3H)-quinazolinedione. This precursor is typically synthesized from the appropriately substituted anthranilic acid or 2-aminobenzonitrile.
Workflow: Synthesis of 2,4-Dichloroquinazoline Core
Caption: General workflow for the synthesis of the core intermediate.
Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline
This protocol is adapted from established methodologies for the chlorination of quinazolinediones.[5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4(1H,3H)-quinazolinedione (1.0 eq) in phosphorus oxychloride (POCl₃) (10-15 vol).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2.5 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling the reaction mixture to room temperature, carefully remove the excess POCl₃ under reduced pressure (in vacuo).
-
Purification: The crude residue is then cautiously poured into a stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The product can be further purified by recrystallization or column chromatography.
Regioselective Functionalization via SNAr
A cornerstone of quinazoline analog synthesis is the differential reactivity of the C4-Cl and C2-Cl bonds. The C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position. This regioselectivity is exploited to first introduce a substituent at C4, followed by a second, often different, nucleophile at C2, which typically requires more forcing conditions (e.g., higher temperatures).[1]
Workflow: Stepwise Functionalization of the Quinazoline Core
Caption: Regioselective SNAr for synthesizing 2,4-disubstituted analogs.
This stepwise approach allows for the creation of vast chemical libraries by varying the nucleophiles, which commonly include anilines, aliphatic amines, and benzylamines.[1]
Biological Activities and Key Therapeutic Targets
Analogs derived from the 2,4-dichloroquinazoline scaffold exhibit a wide spectrum of biological activities, with anticancer properties being the most extensively studied.[2][6]
Anticancer Activity: Targeting Cellular Signaling
The primary mechanism by which many quinazoline derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[7]
3.1.1 Protein Kinase Inhibition
-
EGFR/VEGFR Inhibition: The quinazoline scaffold is a classic ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[4][8] By blocking the ATP-binding site, these inhibitors prevent receptor autophosphorylation and the activation of downstream pro-survival signaling cascades like the PI3K/AKT/mTOR pathway.[4][9] Dichloro-styrylquinazoline derivatives, for example, have demonstrated potent activity by targeting these pathways.[8]
Signaling Pathway: EGFR/VEGFR Inhibition by Quinazoline Analogs
Caption: Inhibition of the EGFR/VEGFR signaling cascade by quinazoline analogs.
-
Other Kinases: Beyond EGFR/VEGFR, quinazoline derivatives have been developed as inhibitors for a range of other kinases, including c-Met, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks).[7][9][10]
3.1.2 Histone Deacetylase (HDAC) Inhibition
Some quinazoline-based hybrid molecules have been designed as dual inhibitors, targeting both kinases and epigenetic regulators like Histone Deacetylases (HDACs).[4] HDACs are crucial for gene regulation, and their inhibition can lead to the re-expression of tumor suppressor genes. Dual HDAC and PI3K inhibition has emerged as a promising strategy to overcome drug resistance in cancer.[4]
Table 1: Cytotoxic Activity of Representative Quinazoline Analogs
| Compound Class | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dichloro-styrylquinazoline | Not Specified | MGC-803 | ~1.0 | [8] |
| Quinazolinone Derivative | Cdk4 / Microtubules | Not Specified | 0.47 / 0.6 | [9] |
| 3-Substituted Quinazoline | c-Met / VEGFR-2 | HCT-116 | 0.052 - 0.084 | [7] |
| HDAC Inhibitor (Quinazoline-based) | HDAC1 / HDAC6 | Hela / HepG2 | 0.016 - 0.037 | [4] |
| 2,4-Diaminoquinazoline | Not Specified | MCF-7 / HCT-116 | 9.1 - 12.0 | [3] |
Antimicrobial and Other Activities
While the primary focus has been on oncology, the quinazoline scaffold is truly pleiotropic. Analogs have demonstrated significant potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents.[2][11][12][13] For instance, certain 2,4-disubstituted quinazolines have shown remarkable activity against pathogenic bacteria, including drug-resistant strains of S. aureus and S. pneumoniae.[13]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,4-disubstituted quinazolines is highly dependent on the nature and position of their substituents. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
C4-Substituent: The group at the C4 position is often critical for anchoring the molecule in the ATP-binding pocket of kinases. Small, flexible alkyl amino side chains or substituted anilino groups are common.
-
C2-Substituent: Modifications at the C2 position are used to fine-tune activity and explore deeper regions of the binding pocket. Introducing aryl amino moieties can increase the potential for hydrogen bonding.[3]
-
Substitutions on the Benzenoid Ring (e.g., C5-Methyl): Substituents on the fused benzene ring, such as the 5-methyl group, influence the molecule's electronics, lipophilicity, and steric profile. Halogen substitutions (e.g., chloro, bromo) on attached phenyl rings have been shown to enhance cytotoxic activity, potentially through halogen bonding or by improving packing within the target protein.[8][14]
Diagram: Key SAR Features of 2,4-Disubstituted Quinazolines
Caption: Summary of key structure-activity relationship points.
Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To evaluate the anticancer potential of newly synthesized analogs, a cell viability assay is essential. The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinazoline analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Perspectives
Analogs derived from the this compound scaffold represent a rich and versatile class of compounds with proven therapeutic potential. Their straightforward, regioselective synthesis allows for extensive structural diversification, leading to the discovery of potent and selective inhibitors for a range of biological targets, most notably protein kinases. The wealth of SAR data available provides a solid foundation for the rational design of next-generation therapeutics.
Future research should focus on developing analogs with improved selectivity to minimize off-target effects and toxicity. The exploration of novel substitution patterns on the quinazoline core and the synthesis of multi-targeted or "hybrid" drugs that can simultaneously modulate multiple disease-relevant pathways represent exciting avenues for advancing this privileged scaffold toward new clinical applications.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quinazoline Scaffold and the Significance of Methyl Substitution
An In-depth Technical Guide to the Physicochemical Characteristics of Methyl-Substituted Quinazolines
Prepared by: Gemini, Senior Application Scientist
The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous clinically approved drugs and compounds under investigation for a vast array of therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.[1][2][3] The biological profile of a quinazoline derivative is profoundly influenced by the nature and position of its substituents.
Among the simplest yet most impactful modifications is the introduction of a methyl group. Methyl substitution can significantly alter a molecule's physicochemical properties, including its size, shape, lipophilicity, solubility, and electronic distribution. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior—its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[4] For researchers and drug development professionals, a thorough understanding of how methyl substitution impacts the fundamental characteristics of the quinazoline scaffold is paramount for the rational design of new, effective, and safe therapeutic agents.
This technical guide provides a comprehensive exploration of the core physicochemical characteristics of methyl-substituted quinazolines. We will delve into synthetic strategies, detailed spectroscopic and structural analysis, the impact on solubility and lipophilicity, and the underlying electronic properties that govern their reactivity and biological function.
Synthetic Pathways to Methyl-Substituted Quinazolinones
The most prevalent and versatile route to 2-methyl-substituted quinazolin-4(3H)-ones begins with anthranilic acid. The causality behind this choice lies in the readily available and reactive nature of anthranilic acid, which contains both the aniline and carboxylic acid functionalities required to build the quinazoline core.
A typical and efficient two-step synthesis is widely employed.[5][6]
-
Step 1: Formation of the Benzoxazinone Intermediate. Anthranilic acid is first cyclized via thermal reaction with acetic anhydride. This step forms the key intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. The acetic anhydride serves as both the source of the C2-methyl group and the acetyl group that facilitates the cyclization and dehydration.
-
Step 2: Ring Transformation to Quinazolinone. The benzoxazinone intermediate is then reacted with a primary amine or other amino-containing moiety (e.g., hydrazine, urea). The amine performs a nucleophilic attack on the carbonyl carbon of the benzoxazinone, leading to ring opening followed by recyclization and elimination of a water molecule to yield the final 2-methyl-3-substituted-quinazolin-4(3H)-one.[6]
Recent advancements have focused on "green chemistry" principles, utilizing deep eutectic solvents (DES) as both the solvent and catalyst, thereby minimizing the use of volatile organic compounds.[6]
Caption: A common two-step synthetic route to 2-methyl-3-substituted-quinazolin-4(3H)-ones.
Spectroscopic and Structural Characterization
Unambiguous structural confirmation is the bedrock of chemical research. A multi-technique spectroscopic approach is essential for validating the identity and purity of synthesized methyl-substituted quinazolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.
-
¹H-NMR: The methyl group provides a highly characteristic singlet peak, typically appearing in the upfield region of the spectrum. For a C2-methyl group, this signal is often observed around δ 2.1-2.3 ppm.[6][7] The aromatic protons on the quinazoline core give rise to a series of multiplets in the δ 7.0-8.7 ppm range, with their specific chemical shifts and coupling patterns being diagnostic of the substitution pattern.[8]
-
¹³C-NMR & DEPT-135: The carbon of the methyl group appears as a distinct signal in the aliphatic region (δ 20-25 ppm).[7] The carbonyl carbon (C4) of the quinazolinone ring is highly deshielded, appearing around δ 161-171 ppm.[6][8] A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups, confirming the presence of the methyl group (positive signal) and quaternary carbons (absent signal).[7][8]
Table 1: Typical NMR Chemical Shifts (δ, ppm) for 2-Methyl-Substituted Quinazolinones
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference(s) |
|---|---|---|---|
| ¹H | C2-CH₃ | 2.10 - 2.33 | [6][7] |
| ¹H | Aromatic-H | 7.00 - 8.70 | [7][8] |
| ¹³C | C2-CH₃ | 20.9 - 25.2 | [6][8] |
| ¹³C | C=O (C4) | 161.3 - 171.1 | [7][8] |
| ¹³C | C=N (C2) | 154.6 - 159.7 |[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For methyl-substituted quinazolinones, the spectrum is dominated by:
-
A strong absorption band for the amide carbonyl (C=O) stretch, typically appearing between 1680-1700 cm⁻¹ .[7][8]
-
Stretching vibrations for aromatic C=C and the pyrimidine C=N bonds in the 1575-1620 cm⁻¹ region.[7]
-
Aliphatic C-H stretching from the methyl group around 2925 cm⁻¹ .[8]
-
A characteristic CH₃ deformation band around 1370-1390 cm⁻¹ .[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. Under Electron Ionization (EI), the molecular ion peak (M⁺) is typically prominent, confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass, allowing for unambiguous elemental composition determination.[9][10]
X-Ray Crystallography
Single-crystal X-ray diffraction provides the definitive, solid-state three-dimensional structure. It yields precise data on bond lengths, bond angles, and intermolecular interactions such as π–π stacking, which govern the crystal packing.[9][11] For instance, in 4-methylsulfanyl-2-phenylquinazoline, the analysis revealed a nearly planar quinazoline group and a specific dihedral angle between the phenyl and quinazoline rings, information crucial for understanding receptor binding and for computational modeling studies.[9]
Core Physicochemical Properties and Their Modulation
The introduction of a methyl group, while seemingly minor, has a cascading effect on the molecule's properties, which are critical for its journey from a laboratory chemical to a potential therapeutic agent.
Caption: Influence of methyl substitution on physicochemical properties and biological outcomes.
Lipophilicity
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical determinant of a drug's ability to cross biological membranes. The addition of a methyl group invariably increases the lipophilicity of the quinazoline core.[12][13]
-
Causality: The methyl group is a non-polar, hydrophobic fragment. Its addition increases the overall non-polar surface area of the molecule, leading to more favorable interactions with non-polar solvents (like n-octanol) and less favorable interactions with water.
-
Impact: While increased lipophilicity can improve membrane permeability and cell entry, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding.[13] Therefore, the position and number of methyl groups must be carefully optimized.
Solubility
Aqueous solubility is essential for drug administration and absorption. Quinazolinone derivatives are generally crystalline solids with low water solubility.[14][15]
-
Modulating Factors: Solubility is a balance between the energy required to break the crystal lattice and the energy released upon solvation. The increased lipophilicity from a methyl group typically decreases aqueous solubility. However, this can be counteracted by introducing polar, ionizable groups elsewhere in the molecule.[13]
-
Solvent Effects: Studies show that the solubility of quinazoline derivatives is highly dependent on the solvent and temperature, with solubility generally increasing with temperature.[16] They are often more soluble in polar aprotic organic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) than in water or alcohols.[15][16]
Electronic Properties and Quantum Chemical Insights
Computational studies, particularly those using Density Functional Theory (DFT), provide deep insights into how methyl substitution affects the electronic landscape of the quinazoline ring system.[12][17][18]
-
Electron Donation: The methyl group acts as a weak electron-donating group through hyperconjugation and inductive effects. This can influence the reactivity of the aromatic system and the basicity of the nitrogen atoms.
-
Molecular Electrostatic Potential (MEP): MEP maps visually represent the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[17][18] The carbonyl oxygen is typically the most electron-rich site, making it a primary hydrogen bond acceptor, which is crucial for receptor binding. Methyl substitution subtly modulates the potential across the entire scaffold.
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the molecule's chemical reactivity and electronic transition properties.[12][19] The HOMO-LUMO energy gap is an indicator of chemical stability.
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following protocols are standard for the characterization of methyl-substituted quinazolines.
General Synthesis of 2-Methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one
This protocol is adapted from established literature procedures.[5][7][8]
-
Preparation of 2-methyl-4H-3,1-benzoxazin-4-one:
-
In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (10 mmol) and acetic anhydride (30 mmol).
-
Heat the mixture at reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature, during which a solid precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry to obtain the intermediate.
-
-
Synthesis of the Quinazolinone:
-
Dissolve the 2-methyl-4H-3,1-benzoxazin-4-one intermediate (5 mmol) in glacial acetic acid or ethanol (20 mL).
-
Add 4-chloroaniline (5 mmol) to the solution.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure compound.
-
Spectroscopic Sample Preparation
-
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the solvent choice is appropriate for the compound's solubility.[6]
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire ¹H, ¹³C, and DEPT-135 spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
-
FT-IR Spectroscopy:
-
Prepare a solid sample pellet by grinding a small amount (~1-2 mg) of the compound with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent disk using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid directly on the crystal.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or an appropriate chromatographic inlet.
-
Acquire data using a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI) for HRMS.[10]
-
Gravimetric Solubility Determination
This protocol is based on the standard gravimetric method for determining equilibrium solubility.[15]
-
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a given temperature.
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of the chosen solvent (e.g., water, ethanol, DMF) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred. A centrifugation step may be necessary.
-
Transfer the aliquot to a pre-weighed, clean, and dry container.
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven or under a gentle stream of nitrogen).
-
Once a constant weight is achieved, re-weigh the container with the dried solid residue.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial container weight from the final weight.
-
Determine the solubility by dividing the mass of the residue by the volume of the supernatant aliquot taken (e.g., in mg/mL or mol/L).
-
Conclusion
The physicochemical characteristics of methyl-substituted quinazolines are a complex interplay of steric, electronic, and solvation effects. The methyl group, while simple, is a powerful tool for fine-tuning the properties of the quinazoline scaffold. It reliably increases lipophilicity and modulates the electronic character of the ring system, which has direct consequences for solubility, membrane permeability, and ultimately, biological activity. A comprehensive characterization, employing a suite of spectroscopic and analytical techniques, is indispensable for establishing structure-property-activity relationships. The protocols and insights provided in this guide serve as a foundational resource for scientists and researchers dedicated to harnessing the therapeutic potential of this remarkable class of molecules.
References
- 1. One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1<i>H</i>)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. scispace.com [scispace.com]
- 9. Crystal structure of 4-methylsulfanyl-2-phenylquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [Quinazolinones. 1. Preparation, crystal structure and action of 2-methyl-3-(4-oxo-3-phenyl-thiazolidine-2-ylidenamino)-4-(3H)- quinazolinone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. periodicos.ufms.br [periodicos.ufms.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cibtech.org [cibtech.org]
- 17. Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocol: Regioselective Amination of 2,4-Dichloro-5-methylquinazoline at the C4 Position
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, the introduction of an amino group at the C4 position of the quinazoline ring is a critical step in the synthesis of a wide array of biologically active molecules, including kinase inhibitors for oncology.[2] This document provides a detailed guide for the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-methylquinazoline with various amine nucleophiles. We will delve into the mechanistic basis for the high C4 selectivity, provide optimized, step-by-step protocols for both conventional heating and microwave-assisted synthesis, and offer comprehensive troubleshooting advice. The protocols are designed to be self-validating, with clear guidance on the characterization required to confirm the desired regioisomer.
The Mechanistic Rationale for C4 Selectivity
The high regioselectivity of the amination reaction on the 2,4-dichloroquinazoline core is not arbitrary; it is governed by the fundamental electronic properties of the heterocyclic system. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves a two-step addition-elimination process.[3][4]
-
Nucleophilic Attack: An amine attacks one of the electron-deficient carbon atoms bearing a chlorine atom.
-
Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.[4]
-
Elimination of Leaving Group: The chloride ion is expelled, and the aromaticity of the ring is restored.
The key to C4 selectivity lies in the relative electrophilicity of the C2 and C4 positions. The two nitrogen atoms in the quinazoline ring are strongly electron-withdrawing, but their influence is not distributed equally. Theoretical calculations, such as Density Functional Theory (DFT), have shown that the carbon atom at the C4-position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) compared to the C2 carbon.[2] This makes C4 the more electrophilic center and, therefore, more susceptible to nucleophilic attack. The resulting Meisenheimer intermediate formed by attack at C4 is also more stabilized.[5]
Consequently, the activation energy for the nucleophilic attack at C4 is lower than at C2, leading to the preferential formation of the C4-aminated product under kinetic control.[2]
Caption: General workflow of the SNAr mechanism at the C4 position.
Furthermore, once the first amination occurs at C4, the electron-donating nature of the newly introduced amino group deactivates the quinazoline ring towards further nucleophilic attack. This electronic effect significantly increases the energy barrier for a second substitution at the C2 position, making mono-substitution highly favorable under controlled conditions.[6] Achieving di-substitution typically requires more forcing conditions, such as higher temperatures (often above 100°C) or the use of catalysts.[2]
Critical Parameters for Reaction Success
Control over the reaction parameters is essential for maximizing yield and selectivity. The interplay between the nucleophile, solvent, base, and temperature dictates the reaction's outcome.
| Parameter | Role & Explanation | Recommended Choices |
| Nucleophile | The reactivity of the amine is crucial. Aliphatic amines (primary and secondary) are generally more nucleophilic and react more readily than aromatic amines (anilines). Sterically hindered amines may require longer reaction times or higher temperatures. | Aliphatic Amines: Benzylamine, Morpholine, PiperidineAromatic Amines: Aniline, 4-Fluoroaniline |
| Solvent | A polar aprotic solvent is typically preferred to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate. | Dioxane: High boiling point, inert to amines.[6]Isopropanol/Ethanol: Good solvating properties, but risk of competing O-alkylation (solvolysis).[5]DMF/DMAc: Excellent solvating power, but require higher purification effort.Acetonitrile (ACN): Lower boiling point, suitable for microwave chemistry. |
| Base | A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. An excess of the reacting amine can sometimes serve as the base. | DIPEA (Hünig's base): Non-nucleophilic tertiary amine, easy to remove.[2]K₂CO₃/Cs₂CO₃: Heterogeneous inorganic bases, require efficient stirring.[7]Et₃N (Triethylamine): Common organic base. |
| Temperature | Temperature is the most critical parameter for controlling selectivity. Mild conditions favor mono-amination at C4. | Room Temp to 80 °C: Ideal for selective C4 substitution with aliphatic amines.[2]80 °C to 120 °C: Often required for less reactive aromatic amines or for accelerating sluggish reactions.[2][7]>120 °C: Increases the risk of di-substitution at the C2 position. |
Detailed Experimental Protocols
Safety First: this compound is an irritant and harmful if swallowed.[8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Conventional Thermal Amination
This protocol is a robust, general procedure suitable for a wide range of primary and secondary amines.
Caption: Step-by-step experimental workflow for conventional amination.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 1.0 mmol, 213 mg).
-
Addition of Reagents: Add anhydrous 1,4-dioxane (5-10 mL), followed by the amine (1.1 mmol) and DIPEA (2.0 mmol, 348 µL).
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 60-80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-amino-2-chloro-5-methylquinazoline product.
Protocol 2: Microwave-Assisted Amination
This method significantly reduces reaction times, often from hours to minutes, and is ideal for rapid library synthesis.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or Isopropanol (IPA)
-
Microwave reaction vial with stir bar
-
Microwave synthesizer
Procedure:
-
Vial Preparation: In a microwave reaction vial, combine this compound (e.g., 0.5 mmol, 106.5 mg), the amine (0.6 mmol), and DIPEA (1.0 mmol, 174 µL).
-
Solvent Addition: Add 3-5 mL of anhydrous ACN or IPA.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100-120 °C for 15-45 minutes. (Note: Use dynamic power control and monitor internal pressure).
-
Workup and Purification: After cooling to room temperature, perform the same workup and purification steps as described in Protocol 1.
Product Characterization: Confirming C4 Regioselectivity
Unequivocal confirmation of the product's structure is paramount. A combination of NMR spectroscopy and mass spectrometry is used to verify that the substitution occurred at the C4 position. For the exemplary product, 2-chloro-4-(benzylamino)-5-methylquinazoline :
-
¹H NMR: The spectrum will show characteristic peaks for the benzyl group protons and the methyl group on the quinazoline core. Importantly, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show a correlation between the benzylic CH₂ protons and the C4 carbon of the quinazoline ring, confirming the point of attachment.
-
¹³C NMR: The C4 carbon will show a significant upfield shift compared to the starting material due to the attachment of the amino group, while the C2 carbon will remain at a chemical shift indicative of a carbon attached to both chlorine and nitrogen.
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the mono-aminated product. A characteristic isotopic pattern for one remaining chlorine atom should be observed (M+ and M+2 peaks in an approximate 3:1 ratio).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient temperature.2. Deactivated amine (e.g., electron-poor aniline).3. Inactive reagents (moisture). | 1. Increase temperature in 10 °C increments, up to 100 °C.2. Switch to microwave heating. For very poor nucleophiles, consider a palladium-catalyzed Buchwald-Hartwig amination.[9]3. Ensure all reagents and solvents are anhydrous. |
| Formation of Di-substituted Product | 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Large excess of amine used. | 1. Reduce the reaction temperature.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Use a smaller excess of the amine (1.1-1.2 equivalents). |
| Side Product Observed (by MS) | 1. Solvolysis: If using an alcohol solvent, the corresponding alkoxy-substituted product may form.[7]2. Hydrolysis: Presence of water can lead to the formation of 2-chloro-5-methylquinazolin-4(3H)-one. | 1. Switch to a non-nucleophilic solvent like 1,4-dioxane or toluene.2. Use anhydrous solvents and reagents and maintain a strict inert atmosphere. |
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Suzuki Coupling of 2,4-Dichloro-5-methylquinazoline
Introduction: Strategic Functionalization of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including anticancer drugs like erlotinib and gefitinib. The synthetic precursor, 2,4-dichloro-5-methylquinazoline, offers two reactive handles—chlorine atoms at the C2 and C4 positions—for elaboration via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, provides a robust and versatile method for installing carbon-carbon bonds, enabling the rapid generation of diverse compound libraries for drug discovery and development.[1][2][3]
This guide provides a detailed examination of the Suzuki coupling applied to this compound. Critically, it addresses the inherent challenge of regioselectivity, providing experimentally validated protocols for both selective monosubstitution at the more reactive C4 position and subsequent disubstitution to fully functionalize the heterocyclic core. The principles and protocols herein are designed to equip researchers with the knowledge to reliably and predictably synthesize complex 2,4-disubstituted quinazoline derivatives.
Mechanistic Insights: The Basis of Regioselectivity
The success of a sequential Suzuki coupling strategy on a dihalogenated heterocycle hinges on the differential reactivity of the two halogen-bearing positions. In the case of 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic and thus more reactive towards palladium-catalyzed cross-coupling than the C2 position.[1][4]
Key Factors Governing C4 Selectivity:
-
Electronic Effects: The C4 carbon is part of a vinylogous imide system, flanked by two nitrogen atoms in the pyrimidine ring. This electronic arrangement renders it more electron-deficient and susceptible to nucleophilic attack, which is a key step in some cross-coupling pathways. In the context of the Suzuki reaction, this heightened electrophilicity facilitates the initial oxidative addition of the Pd(0) catalyst into the C4–Cl bond.[1][4]
-
Kinetic Control: Under mild reaction conditions (e.g., lower temperatures, carefully chosen catalyst/ligand), the kinetic barrier for oxidative addition at C4 is lower than at C2. This allows for the selective formation of the C4-coupled product, leaving the C2-chloro group intact for a subsequent, more forcing reaction.[1][5][6]
Achieving the second coupling at the less reactive C2 position typically requires more forcing conditions, such as higher temperatures or more active catalyst systems, to overcome the higher activation energy barrier.[5][6]
Generalized Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond (preferentially at C4).
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7][9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocols for Suzuki Coupling of this compound
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acids.
Protocol 1: Regioselective Monosubstitution at the C4 Position
This protocol leverages the higher reactivity of the C4-Cl bond to achieve selective mono-arylation or -vinylation. Milder conditions are employed to prevent reaction at the C2 position.
Experimental Workflow:
Caption: Standard experimental workflow for a Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.2 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture. A common system is 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. For this selective step, Pd(PPh₃)₄ (0.03–0.05 equiv.) or PdCl₂(dppf) (0.03–0.05 equiv.) are effective choices.
-
Reaction: Heat the mixture with vigorous stirring to 80–90 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4–12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-5-methylquinazoline product.
Protocol 2: Sequential Disubstitution for 2,4-Diaryl-5-methylquinazolines
This protocol is performed on the product from Protocol 1. More forcing conditions are required to facilitate the Suzuki coupling at the less reactive C2 position.
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried microwave vial or Schlenk flask, add the 2-chloro-4-aryl-5-methylquinazoline (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and a stronger base (e.g., K₃PO₄ or CsF, 3.0 equiv.).
-
Solvent Addition: Add a degassed polar aprotic solvent such as 1,4-dioxane, DMF, or toluene/water.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add a more robust palladium catalyst system. A combination of Pd₂(dba)₃ (0.05 equiv.) and a bulky, electron-rich phosphine ligand like XPhos or SPhos (0.10 equiv.) is recommended.[11]
-
Reaction: Heat the mixture with vigorous stirring to a higher temperature, typically 100–120 °C. Microwave irradiation can often shorten reaction times significantly.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12–24 hours).
-
Work-up and Purification: Follow the same work-up, isolation, and purification steps as described in Protocol 1 to obtain the final 2,4-diaryl-5-methylquinazoline product.
Data Summary and Optimization
The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity. The following table summarizes recommended starting conditions and potential optimization pathways.
| Parameter | C4-Selective Coupling (Protocol 1) | C2-Coupling (Protocol 2) | Rationale & Optimization Notes |
| Substrate | This compound | 2-Chloro-4-aryl-5-methylquinazoline | --- |
| Boronic Acid | 1.1 - 1.2 equiv. | 1.5 - 2.0 equiv. | Excess is used for the less reactive C2 position to drive the reaction to completion. |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | More active Pd(0) sources or precatalysts are needed for the C2 position.[12] |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands stabilize the catalyst and promote oxidative addition at the electron-rich C2 site.[11] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | K₃PO₄, CsF | Stronger bases are often required for the second, more difficult coupling step.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane, DMF, Toluene | Higher boiling point solvents are used to enable higher reaction temperatures. |
| Temperature | 80 - 90 °C | 100 - 120 °C (or Microwave) | Higher thermal energy is required to overcome the activation barrier for C2 oxidative addition. |
Troubleshooting Common Issues
-
Low Yield / No Reaction:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Use a fresh bottle or a reliable precatalyst.
-
Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction mixture is thoroughly degassed.
-
Poor Solubility: If reagents are not fully dissolved, consider a different solvent system (e.g., DMF, DME).
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This arises from oxygen in the reaction.[12] Improve degassing procedures. Using a slight excess of the boronic acid can be beneficial.
-
Hydrodehalogenation (Loss of Cl): This can occur if the reaction is run for too long or at too high a temperature, especially with certain bases. Monitor the reaction closely.
-
Loss of Selectivity (Disubstitution in Protocol 1): The reaction temperature may be too high, or the catalyst may be too active. Reduce the temperature or switch to a less active catalyst like Pd(PPh₃)₄.
-
Conclusion
The sequential Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable strategy for synthesizing complex, polysubstituted quinazolines. By understanding the principles of regioselectivity and carefully controlling reaction parameters—particularly catalyst, base, and temperature—researchers can selectively functionalize the C4 position before proceeding to modify the more challenging C2 position. The protocols provided here serve as a comprehensive foundation for the successful application of this methodology in synthetic and medicinal chemistry programs.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium [beilstein-journals.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols for the Synthesis of 4-Amino-2-Chloro-5-Methylquinazoline Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of 4-amino-2-chloro-5-methylquinazoline, a key heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. Quinazoline derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The title compound serves as a versatile intermediate, enabling further functionalization at the C2 position to generate libraries of novel bioactive molecules. This guide details a reliable three-step synthetic pathway, starting from the commercially available 2-amino-6-methylbenzonitrile. The protocols herein are designed to be self-validating, with explanations for key experimental choices, integrated characterization checkpoints, and a troubleshooting guide to ensure reproducible and high-purity synthesis.
Overall Synthetic Strategy & Workflow
The synthesis of 4-amino-2-chloro-5-methylquinazoline is achieved through a robust and sequential three-step process. The strategy is centered on building the quinazoline core, followed by activating the C2 and C4 positions via chlorination, and culminating in a regioselective nucleophilic aromatic substitution (SNAr) to install the C4-amino group.
-
Cyclization: The synthesis begins with 2-amino-6-methylbenzonitrile, which undergoes a cyclization reaction with urea to form the stable 5-methylquinazoline-2,4(1H,3H)-dione intermediate. This foundational step establishes the core bicyclic structure.
-
Chlorination: The dione intermediate is subsequently treated with a strong chlorinating agent, phosphorus oxychloride (POCl₃), to produce the highly reactive 2,4-dichloro-5-methylquinazoline. This key intermediate is primed for nucleophilic substitution.
-
Regioselective Amination: The final step involves the selective reaction of this compound with ammonia. The C4 position is significantly more electrophilic than the C2 position, allowing for a controlled and high-yield substitution to furnish the desired 4-amino-2-chloro-5-methylquinazoline.[2]
Caption: Overall synthetic workflow for 4-amino-2-chloro-5-methylquinazoline.
Detailed Experimental Protocols
Protocol Part A: Synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione (Intermediate I)
This protocol describes the formation of the quinazoline-2,4-dione core from 2-amino-6-methylbenzonitrile. The reaction involves a condensation and cyclization with urea at elevated temperatures.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Amino-6-methylbenzonitrile | ≥97.0% | Sigma-Aldrich | CAS: 56043-01-7 |
| Urea | Reagent Grade | Fisher Scientific | |
| Pyridine | Anhydrous | Acros Organics | Reaction solvent |
| Hydrochloric Acid (HCl) | 37% (concentrated) | J.T. Baker | For acidification |
| Deionized Water | - | - | For workup and washing |
| Round-bottom flask (250 mL) | - | - | Equipped with reflux condenser and stirrer |
| Heating Mantle with Stirring | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-6-methylbenzonitrile (13.2 g, 0.1 mol) and urea (18.0 g, 0.3 mol).
-
Solvent Addition: Add 100 mL of anhydrous pyridine to the flask. The pyridine acts as a high-boiling solvent to facilitate the reaction.
-
Cyclization Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 115 °C) with continuous stirring. Maintain reflux for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.
-
Workup and Precipitation: To the resulting residue, add 100 mL of deionized water and stir to form a slurry. Acidify the slurry to pH 2-3 by the slow addition of concentrated HCl. This step protonates the product, causing it to precipitate out of the aqueous solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining salts.
-
Drying: Dry the isolated white to off-white solid in a vacuum oven at 80 °C overnight.
-
Characterization: The expected yield is typically 80-90%. The product can be characterized by ¹H NMR and Mass Spectrometry to confirm its identity before proceeding.
Protocol Part B: Synthesis of this compound (Intermediate II)
This protocol details the conversion of the quinazoline-dione to the highly reactive dichloro-intermediate using phosphorus oxychloride. This step is critical for activating the scaffold for subsequent nucleophilic substitution.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Methylquinazoline-2,4(1H,3H)-dione | - | From Part A | |
| Phosphorus Oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | Corrosive & Lachrymator. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Catalytic amount |
| Toluene | Anhydrous | Fisher Scientific | For azeotropic removal of excess POCl₃ |
| Ice Water | - | - | For quenching the reaction |
Step-by-Step Procedure:
-
Safety Precaution: This reaction must be performed in a well-ventilated chemical fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 5-methylquinazoline-2,4(1H,3H)-dione (17.6 g, 0.1 mol).
-
Reagent Addition: Carefully add phosphorus oxychloride (90 mL, approx. 0.97 mol) to the flask, followed by a catalytic amount of anhydrous DMF (0.5 mL). The DMF catalyzes the chlorination process.
-
Chlorination Reaction: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 6-8 hours. The solid will gradually dissolve as the reaction proceeds. Monitor by TLC until the starting material is consumed.[1]
-
Reagent Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure. Add 50 mL of anhydrous toluene and co-evaporate under reduced pressure to remove the final traces of POCl₃. Repeat this step twice.
-
Quenching: Perform this step with extreme caution. Slowly and carefully pour the resulting residue onto 500 g of crushed ice with vigorous stirring. The dichloro-product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product in a vacuum desiccator over P₂O₅. The expected yield is typically 85-95%.
Protocol Part C: Synthesis of 4-Amino-2-chloro-5-methylquinazoline (Final Product)
This final protocol describes the regioselective amination of the dichloro-intermediate. The higher electrophilicity of the C4 carbon directs the nucleophilic attack of ammonia to this position, leaving the C2-chloro substituent intact for future modifications.[2]
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | - | From Part B | |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | Reaction solvent |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Sigma-Aldrich | Source of ammonia nucleophile |
| Dichloromethane (DCM) | HPLC Grade | J.T. Baker | For extraction |
| Saturated Sodium Bicarbonate | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | - | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (21.3 g, 0.1 mol) in 200 mL of anhydrous THF in a 500 mL round-bottom flask.
-
Nucleophile Addition: Cool the solution to 0 °C in an ice bath. Slowly add ammonium hydroxide solution (50 mL) dropwise over 30 minutes.
-
Amination Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.
-
Extraction: To the remaining aqueous residue, add 150 mL of Dichloromethane (DCM). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM (2 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product as a pure solid. The expected yield is 75-85%.
Mechanism of Regioselective Amination
The key to the successful synthesis of the target molecule is the regioselectivity of the final amination step. The substitution occurs preferentially at the C4 position due to electronic factors. The nitrogen atom at position 1 (N1) exerts a stronger electron-withdrawing effect on the adjacent C4 position compared to the effect of N3 on C2. This makes the C4 carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack by ammonia.
Caption: Mechanism of regioselective SNAr on 2,4-dichloroquinazoline.
Characterization & Quality Control
Proper characterization of the final product is essential to confirm its identity and purity.
| Analysis Technique | Expected Results for 4-Amino-2-chloro-5-methylquinazoline (C₉H₇ClN₄) |
| Appearance | White to light yellow crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.8-8.2 (br s, 2H, -NH₂), ~7.5-7.7 (m, 2H, Ar-H), ~7.2-7.4 (t, 1H, Ar-H), ~2.6 (s, 3H, -CH₃). Note: Exact shifts may vary. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected peaks around δ 160 (C-Cl), 158 (C-NH₂), 152, 149, 134, 126, 125, 115 (Aromatic C), 18 (CH₃). Note: Assignments are predictive. |
| Mass Spec (ESI+) | Expected m/z: 195.04 [M+H]⁺, with characteristic chlorine isotope pattern (M+2 peak at ~33% intensity). |
| Melting Point | To be determined experimentally. |
| Purity (HPLC) | ≥98% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step A (Cyclization) | - Incomplete reaction.- Insufficient heating. | - Extend reflux time and monitor by TLC.- Ensure the reaction temperature reaches the boiling point of pyridine. |
| Incomplete reaction in Step B (Chlorination) | - Moisture in the reaction.- Insufficient reflux time or temperature. | - Use anhydrous reagents and dry glassware.- Ensure vigorous reflux for the recommended duration. |
| Formation of di-amino byproduct in Step C | - Reaction temperature too high.- Prolonged reaction time. | - Maintain the reaction at room temperature or below.- Stop the reaction as soon as the starting material is consumed (monitor by TLC). |
| Product is an oil or difficult to crystallize | - Presence of impurities or residual solvent. | - Purify via column chromatography.- Ensure complete removal of solvents (POCl₃, THF, DCM) under vacuum. |
Applications in Drug Discovery
The synthesized 4-amino-2-chloro-5-methylquinazoline is a valuable building block for creating diverse chemical libraries. The remaining C2-chloro group is an excellent handle for introducing further complexity via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Potential derivatization pathways for drug discovery.
References
Application Notes and Protocols for Utilizing 2,4-Dichloro-5-methylquinazoline as a Scaffold for Kinase Inhibitors
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatility in developing potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic structure provides an excellent framework for the precise spatial arrangement of substituents, enabling targeted interactions within the ATP-binding pocket of various protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2] Several FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline scaffold, underscoring the clinical significance of this chemical class.[4][5] These inhibitors primarily target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor growth, proliferation, and angiogenesis.[1][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,4-dichloro-5-methylquinazoline as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols for derivatization and biological evaluation, and discuss the structure-activity relationships (SAR) that govern the potency and selectivity of the resulting compounds.
The Strategic Importance of this compound
The this compound scaffold offers a strategic entry point for the synthesis of a diverse library of kinase inhibitors. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for sequential nucleophilic aromatic substitution (SNAr) reactions.[7] This allows for the introduction of various functionalities at these key positions, enabling the exploration of a wide chemical space to optimize inhibitor-kinase interactions. The chlorine at the C4 position is particularly susceptible to nucleophilic attack, facilitating the introduction of the crucial anilino side chain characteristic of many EGFR and VEGFR inhibitors.[7]
Rationale for the 5-Methyl Group
The presence of a methyl group at the C5 position of the quinazoline ring can significantly influence the biological activity and pharmacokinetic properties of the resulting inhibitors. While extensive research has focused on substitutions at the C6 and C7 positions, the impact of C5 substitution is an area of growing interest.[1] Structure-activity relationship studies of quinazoline derivatives have shown that even small modifications to the core scaffold can lead to substantial changes in inhibitory potency and selectivity. The 5-methyl group can:
-
Introduce Steric Constraints: The methyl group can influence the preferred conformation of the inhibitor, potentially locking it into a bioactive conformation that enhances binding to the target kinase.
-
Modulate Electronic Properties: The electron-donating nature of the methyl group can alter the electron density of the quinazoline ring system, which may affect its interaction with key residues in the ATP-binding pocket.
-
Enhance Lipophilicity: The addition of a methyl group can increase the lipophilicity of the compound, potentially improving its cell permeability and oral bioavailability.
-
Explore Novel Interactions: The methyl group may engage in favorable van der Waals interactions with hydrophobic pockets within the kinase active site that are not accessible to unsubstituted quinazoline analogs.
Synthesis of this compound Derivatives
The synthesis of kinase inhibitors from this compound typically involves a two-step process: regioselective substitution at the C4 position followed by substitution at the C2 position.
Caption: General synthetic workflow for kinase inhibitors.
Protocol 1: Synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione (Intermediate)
This protocol describes the synthesis of the key intermediate, 5-methylquinazoline-2,4(1H,3H)-dione, from 2-amino-6-methylbenzoic acid.
Materials:
-
2-Amino-6-methylbenzoic acid
-
Urea
-
Dimethylformamide (DMF)
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylbenzoic acid and a molar excess of urea in DMF.
-
Heat the reaction mixture to 180°C and maintain this temperature until the evolution of ammonia gas ceases.
-
Cool the reaction mixture and add an equal volume of water, followed by an equal volume of methanol.
-
Stir the mixture while it is still warm for one hour to precipitate the product.
-
Filter the solid product, wash with warm water, and then with methanol.
-
The resulting white solid is 5-methylquinazoline-2,4(1H,3H)-dione.[8]
Protocol 2: Synthesis of this compound
This protocol describes the chlorination of 5-methylquinazoline-2,4(1H,3H)-dione.
Materials:
-
5-Methylquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Toluene (or other high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a fume hood, carefully add 5-methylquinazoline-2,4(1H,3H)-dione to a flask containing an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 3: General Procedure for C4-Anilino Substitution
This protocol outlines the regioselective substitution of the C4-chloro group with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline
-
Isopropanol or other suitable solvent
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve this compound in isopropanol in a round-bottom flask.
-
Add an equimolar amount of the desired substituted aniline and a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base such as triethylamine or DIPEA.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting 2-chloro-4-(substituted-anilino)-5-methylquinazoline derivative by column chromatography on silica gel.
Biological Evaluation of this compound Derivatives
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC₅₀ values of synthesized compounds against target kinases.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 5: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol measures the effect of the synthesized inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 for lung cancer, HUVEC for angiogenesis)
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitors (prepared by serial dilution from a DMSO stock) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Representative Kinase Inhibition Profile
The following table presents hypothetical IC₅₀ values for a series of 2,4-disubstituted-5-methylquinazoline derivatives against key oncogenic kinases. This data illustrates the potential for potent and selective inhibition achievable with this scaffold.
| Compound ID | R¹ (at C4) | R² (at C2) | EGFR IC₅₀ (nM)[9] | VEGFR-2 IC₅₀ (nM)[10] |
| Gefitinib | 3-Chloro-4-fluoroanilino | H | 2-37 | >10,000 |
| Vandetanib | 4-Bromo-2-fluoroanilino | Methoxy | 500 | 40 |
| DMQ-1 | 3-Ethynylanilino | H | 15 | 250 |
| DMQ-2 | 3-Chloro-4-fluoroanilino | H | 5 | 1500 |
| DMQ-3 | 3-Aminopyridin-4-yl | Methylamino | 80 | 30 |
| DMQ-4 | 4-((3-Fluorobenzyl)oxy)anilino | H | 10 | 800 |
Note: The IC₅₀ values for DMQ-1 to DMQ-4 are representative examples and should be determined experimentally for newly synthesized compounds.
Signaling Pathway Visualization
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by quinazoline-based inhibitors.
Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.
Conclusion
The this compound scaffold represents a valuable and versatile starting point for the development of novel kinase inhibitors. Its amenability to sequential SNAr reactions allows for the systematic exploration of structure-activity relationships, while the 5-methyl group offers an opportunity to fine-tune the pharmacological properties of the resulting compounds. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, biological evaluation, and optimization of kinase inhibitors derived from this promising scaffold. By leveraging the principles of medicinal chemistry and robust biological assays, researchers can effectively utilize this compound to discover next-generation targeted therapeutics.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: A Robust, Microwave-Assisted Protocol for the Synthesis of Bioactive 4-Anilinoquinazolines
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In particular, 4-anilinoquinazoline derivatives are well-established as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), making them critical components in oncology drug development.[1][3][4] This guide provides a detailed, field-proven experimental protocol for the synthesis of 4-anilinoquinazolines, leveraging the efficiency and control of microwave-assisted organic synthesis. We will delve into the underlying chemical principles, provide a step-by-step methodology, offer troubleshooting advice, and outline the necessary characterization techniques to ensure the synthesis of high-purity, bioactive compounds.
Rationale and Selection of Synthetic Strategy
Several classical methods exist for quinazoline synthesis, including the Niementowski and Friedländer reactions.[5][6][7][8] However, these methods can require harsh conditions and long reaction times.[7] Modern synthetic chemistry increasingly favors techniques that offer speed, efficiency, and sustainability. Microwave irradiation has emerged as a powerful tool, providing rapid, uniform heating that dramatically reduces reaction times (from hours to minutes) and often improves yields compared to conventional heating methods.[9][10][11]
This protocol focuses on a highly efficient, acid-mediated condensation reaction between a 2-aminobenzonitrile and a substituted aniline. This approach is advantageous due to the commercial availability of a wide variety of starting materials, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.
Experimental Workflow and Core Principles
The overall process involves a one-pot, microwave-assisted reaction, followed by purification and rigorous analytical validation.
Reaction Mechanism
The synthesis proceeds via an acid-catalyzed nucleophilic addition and subsequent cyclization. The mechanism involves two key stages:
-
Amidine Formation: The acid catalyst protonates the nitrile group of the 2-aminobenzonitrile, activating it towards nucleophilic attack by the aniline.
-
Intramolecular Cyclization: The amino group of the original benzonitrile moiety then attacks the electrophilic carbon of the newly formed imine, leading to a cyclized intermediate that aromatizes to the stable quinazoline ring system.
Detailed Experimental Protocol
Materials and Equipment:
-
Reactants: 2-Aminobenzonitrile (99%), substituted anilines (99%).
-
Catalyst: Concentrated Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (p-TsOH).
-
Solvent: 2-Butanol or N,N-Dimethylformamide (DMF).
-
Equipment: Monomode microwave reactor, 10 mL microwave reaction vessel with a magnetic stir bar, standard laboratory glassware, filtration apparatus, rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel), column chromatography setup.
Step-by-Step Procedure
-
Reactant Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.0 mmol, 118.1 mg).
-
Addition of Reagents: Add the desired substituted aniline (1.1 mmol) and 2-butanol (3 mL).
-
Catalyst Addition: Carefully add concentrated hydrochloric acid (0.1 mmol, ~8.5 µL). Expert Tip: The acid catalyst is crucial for activating the nitrile group. While HCl is effective, p-TsOH can be used as a solid alternative which is sometimes easier to handle.
-
Microwave Synthesis: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150°C for 30 minutes. The pressure should be monitored and should not exceed 20 bar.
-
Reaction Monitoring: After cooling the vessel to room temperature, progress can be checked by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate) to ensure the consumption of the starting materials.
-
Product Isolation (Work-up):
-
Transfer the reaction mixture to a beaker.
-
Add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise to neutralize the acid until the effervescence ceases and the pH is ~7-8.
-
The product will typically precipitate as a solid. If not, slowly add water to induce precipitation.
-
Stir the resulting slurry for 15 minutes in an ice bath to maximize precipitation.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 10 mL) and then a small amount of cold diethyl ether to remove non-polar impurities.
-
Drying and Purification: Dry the crude product under vacuum. If required, further purification can be achieved by recrystallization from ethanol or by flash column chromatography on silica gel.
Results: Representative Data
The versatility of this protocol allows for the synthesis of a variety of derivatives. Below is a table summarizing typical results for different aniline substrates.
| Entry | Substituted Aniline | Reaction Time (min) | Yield (%) |
| 1 | Aniline | 30 | 92% |
| 2 | 3-Chloroaniline | 30 | 88% |
| 3 | 4-Methoxyaniline | 30 | 95% |
| 4 | 3-Bromoaniline | 30 | 85% |
Validation and Characterization
Confirming the identity and purity of the synthesized compound is a critical step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should show characteristic peaks for the quinazoline core and the specific aniline substituent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the compound, matching it to the theoretical mass.[12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.[12][13][14]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, which should typically be >95% for biological assays.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Ineffective heating/microwave power too low.- Catalyst degradation or insufficient amount.- Starting materials are impure. | - Ensure temperature reaches the setpoint (150°C).- Use fresh acid catalyst.- Verify purity of starting materials by NMR or MS. |
| Incomplete Reaction | - Reaction time is too short.- Steric hindrance from bulky aniline substituents. | - Increase reaction time to 45-60 minutes.- Increase temperature to 160-170°C, monitoring pressure. |
| Impure Product | - Incomplete neutralization during work-up.- Side reactions due to excessive temperature. | - Ensure pH is neutral before filtration.- Perform recrystallization or column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15][16]
-
Ventilation: Handle all chemicals, especially volatile anilines and solvents, inside a certified chemical fume hood.[17][18][19]
-
Microwave Safety: Use only vessels designed for microwave chemistry. Never exceed the recommended temperature or pressure limits of the vessel.
-
Chemical Hazards: 2-Aminobenzonitrile and aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[15][17][19] Consult the Safety Data Sheet (SDS) for each specific reagent before use.[18]
Conclusion
This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of bioactive 4-anilinoquinazolines. By leveraging modern synthetic techniques, this method provides rapid access to diverse libraries of these medicinally important compounds. The protocol's reliability, coupled with rigorous validation and troubleshooting guidelines, makes it an invaluable tool for researchers in drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. chemicalbook.com [chemicalbook.com]
- 19. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Quinazoline Derivatives
Introduction: The Quinazoline Scaffold and the Advent of Microwave Synthesis
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2] The relentless pursuit of novel drug candidates necessitates the development of efficient, rapid, and sustainable synthetic methodologies for the construction of these valuable heterocyclic systems. Traditional synthetic routes to quinazolines often require harsh reaction conditions, prolonged heating, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, revolutionizing the landscape of modern drug discovery and development.[4][5][6] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with improved yields and cleaner reaction profiles.[2][7] This enhancement is attributed to the unique heating mechanism of microwaves, which involves direct and efficient energy transfer to polar molecules in the reaction mixture through dipolar polarization and ionic conduction.[5][6] This rapid and uniform heating often leads to thermal and specific microwave effects that can alter reaction kinetics and selectivity.[4]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of various quinazoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices to empower you to adapt and innovate in your synthetic endeavors.
Core Principles of Microwave-Assisted Quinazoline Synthesis
The application of microwave irradiation to quinazoline synthesis is not merely about replacing a conventional heat source. The choice of solvents, catalysts, and even the scale of the reaction must be considered in the context of how they interact with microwave energy.
-
Solvent Selection: Polar solvents with high dielectric constants are generally preferred as they efficiently absorb microwave energy, leading to rapid heating. However, the judicious use of non-polar solvents in the presence of a polar catalyst or support can also be effective. Furthermore, solvent-free (neat) reactions are highly advantageous under microwave conditions, aligning with the principles of green chemistry by minimizing waste.[8]
-
Catalysis: The use of catalysts, such as Lewis acids (e.g., SbCl₃) or solid-supported reagents (e.g., clays, silica), is often synergistic with microwave heating.[9] These catalysts can be activated by the microwave field, leading to enhanced catalytic activity and shorter reaction times. The use of solid supports also simplifies product purification.
-
Reaction Vessels: It is crucial to use appropriate microwave-safe reaction vessels, typically made of borosilicate glass or Teflon, which are transparent to microwaves and can withstand the rapid changes in pressure and temperature.
Below is a general workflow for microwave-assisted synthesis:
Caption: General workflow for microwave-assisted organic synthesis.
Synthetic Protocols for Quinazoline Derivatives
This section outlines detailed protocols for the synthesis of quinazoline and quinazolinone derivatives via various microwave-assisted strategies.
Protocol 1: Niementowski Reaction for the Synthesis of 4(3H)-Quinazolinones
The Niementowski reaction, a classical method for synthesizing 4(3H)-quinazolinones, involves the condensation of anthranilic acid with an amide.[10] Microwave irradiation dramatically accelerates this reaction, often allowing for solvent-free conditions.[3][10]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Solvent-Free Conditions: By eliminating the solvent, the microwave energy is directly absorbed by the reactants, leading to highly efficient heating and rapid reaction rates. This approach is also environmentally benign.[8]
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a Lewis acid like SbCl₃ or a solid acid catalyst like Montmorillonite K-10 can further enhance the reaction rate by activating the carbonyl group of the amide.[10]
Detailed Step-by-Step Protocol (Solvent-Free, SbCl₃ Catalyzed):
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine anthranilic acid (1 mmol), the desired amide (1.2 mmol), and antimony(III) chloride (SbCl₃, 0.05 mmol).
-
Reaction Setup: Seal the vial and place it in the cavity of a dedicated microwave synthesizer.
-
Microwave Irradiation: Irradiate the mixture at a constant power of 200W for 5-10 minutes. The reaction temperature will typically reach 140-160°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, allow the vial to cool to room temperature. Add ethyl acetate (20 mL) to the solid residue and stir. Filter the mixture to remove the catalyst. Wash the filtrate with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Data Summary: Comparison of Conventional vs. Microwave-Assisted Niementowski Reaction
| Method | Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Conventional | SbCl₃ | None | 12 h | 140 | 83 | |
| Microwave | SbCl₃ | None | 5-10 min | 140-160 | 94 | |
| Conventional | None | None | 4 h | >180 | 90 | [11] |
| Microwave | None | None | 2-3 min | ~180 | >95 | [11] |
Protocol 2: Three-Component Synthesis of 4(3H)-Quinazolinones
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time.[10] The microwave-assisted three-component synthesis of 4(3H)-quinazolinones from anthranilic acid, an orthoester, and a primary amine is a powerful and versatile method.[7]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Orthoester as a Carbon Source: The orthoester serves as a convenient one-carbon electrophile. Under the reaction conditions, it generates a reactive intermediate that condenses with both the anthranilic acid and the primary amine.
-
Solvent-Free Approach: Similar to the Niementowski reaction, a solvent-free approach enhances the efficiency of microwave heating and aligns with green chemistry principles.[7]
Detailed Step-by-Step Protocol (Solvent-Free):
-
Reagent Preparation: In a microwave process vial, mix anthranilic acid (1 mmol), triethyl orthoformate (1.2 mmol), and a substituted aniline (1 mmol).
-
Reaction Setup: Cap the vial and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at 150°C for 5-10 minutes.
-
Work-up and Purification: After cooling, add ethanol (10 mL) to the reaction mixture and stir. The product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure 3-substituted-4(3H)-quinazolinone.
Data Summary: Microwave-Assisted Three-Component Synthesis
| Amine | Time (min) | Power (W) | Yield (%) | Reference |
| Aniline | 8 | 300 | 92 | [7] |
| 4-Chloroaniline | 10 | 300 | 90 | [7] |
| 4-Methoxyaniline | 7 | 300 | 94 | [7] |
Protocol 3: Synthesis of 2,4-Disubstituted Quinazolines from 2-Aminobenzonitriles
2-Aminobenzonitriles are versatile starting materials for the synthesis of various quinazoline derivatives. Microwave irradiation facilitates the construction of 2,4-disubstituted quinazolines through a Lewis acid-catalyzed reaction with nitriles.[10][12]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the nitrile, making it more susceptible to nucleophilic attack by the amino group of the 2-aminobenzonitrile.[12]
-
Microwave Heating: The rapid heating provided by microwaves accelerates the intramolecular cyclization of the intermediate amidine, leading to the formation of the quinazoline ring in a short time.[13]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a sealed microwave vial, combine 2-aminobenzophenone (1 mmol), the desired nitrile (1.5 mmol), and TMSOTf (0.1 mmol).
-
Reaction Setup: Place the sealed vial in the microwave synthesizer.
-
Microwave Irradiation: Irradiate the reaction mixture at 100°C for 10 minutes.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Data Summary: Synthesis of 2,4-Disubstituted Quinazolines
| Nitrile | Time (min) | Temperature (°C) | Yield (%) | Reference |
| Benzonitrile | 10 | 100 | 78 | [13] |
| Acetonitrile | 10 | 100 | 72 | [13] |
| 4-Chlorobenzonitrile | 10 | 100 | 75 | [13] |
Mechanistic Insights and Visualization
Understanding the reaction mechanisms provides a deeper insight into the synthetic process and allows for rational optimization.
Proposed Mechanism for the Three-Component Synthesis of 4(3H)-Quinazolinones:
Caption: Plausible mechanism for the three-component synthesis.
Conclusion and Future Outlook
Microwave-assisted synthesis has unequivocally established itself as a cornerstone of modern organic and medicinal chemistry. The protocols and insights provided in this guide demonstrate the profound impact of this technology on the synthesis of quinazoline derivatives, offering significant advantages in terms of reaction speed, efficiency, and environmental sustainability. As the field continues to evolve, we can anticipate the development of even more sophisticated microwave-assisted methodologies, including flow-based processes and the integration of novel catalytic systems, further expanding the synthetic chemist's toolkit for the rapid and efficient construction of complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Trisubstituted Quinazoline Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Notably, approved drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), used in cancer therapy, feature the quinazoline scaffold, underscoring its therapeutic relevance.[3] The efficient construction of this heterocyclic system, particularly with diverse substitution patterns, is a key objective for synthetic and medicinal chemists.
This guide provides an in-depth exploration of one-pot synthetic strategies for accessing trisubstituted quinazoline derivatives. By moving beyond traditional multi-step procedures, one-pot methodologies offer significant advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency, aligning with the principles of green chemistry.[1][4] We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Power of One-Pot Reactions
One-pot synthesis, particularly through multicomponent reactions (MCRs), has emerged as a powerful tool for the rapid assembly of complex molecular architectures from simple, readily available starting materials.[1][2] The inherent advantages of this approach include:
-
Atom Economy: Most of the atoms from the starting materials are incorporated into the final product, minimizing waste.[5]
-
Step Economy: The reduction of intermediate isolation and purification steps saves time, reagents, and solvents.
-
Operational Simplicity: A single reaction setup reduces the complexity of the synthetic workflow.
-
Diversity-Oriented Synthesis: The ability to vary the starting components allows for the rapid generation of compound libraries for screening purposes.
Synthetic Strategies for Trisubstituted Quinazolines
A variety of one-pot methods for the synthesis of trisubstituted quinazolines have been developed, broadly categorized by the type of catalysis and the nature of the starting materials. This guide will focus on some of the most robust and versatile protocols.
Metal-Catalyzed Multicomponent Syntheses
Transition metal catalysis offers a powerful avenue for the construction of the quinazoline core through the formation of multiple carbon-nitrogen and carbon-carbon bonds in a single operation.
This method provides an efficient route to 2-substituted quinazolines from 2-aminobenzylamines and aldehydes under aerobic conditions. The use of oxygen as the terminal oxidant makes this a green and sustainable approach.
Reaction Principle: The reaction proceeds through the initial formation of an imine from the condensation of 2-aminobenzylamine and an aldehyde. Subsequent intramolecular cyclization and copper-catalyzed aerobic oxidation lead to the aromatic quinazoline ring.
Experimental Workflow Diagram:
Caption: Workflow for copper-catalyzed one-pot quinazoline synthesis.
Detailed Protocol:
-
To a round-bottom flask, add 2-aminobenzylamine (1.0 mmol), the desired aldehyde (1.2 mmol), CuCl (0.1 mmol), DABCO (0.2 mmol), and 4-HO-TEMPO (0.1 mmol) in acetonitrile (5 mL).[6]
-
Stir the reaction mixture at 80 °C under an oxygen atmosphere (balloon) for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Scope and Limitations: This method is compatible with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.[6] Electron-donating and electron-withdrawing groups on the aromatic aldehydes are generally well-tolerated, providing moderate to excellent yields. However, aliphatic aldehydes may give lower yields compared to their aromatic counterparts.[6]
Table 1: Examples of Copper-Catalyzed Quinazoline Synthesis
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylquinazoline | 92 |
| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinazoline | 95 |
| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazoline | 88 |
| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)quinazoline | 90 |
| 5 | Furfural | 2-(Furan-2-yl)quinazoline | 75 |
This elegant one-pot synthesis utilizes a palladium catalyst to construct N-aryl(alkyl)-substituted quinazolin-4(3H)-ones from 2-bromoanilines, amines, orthoesters, and carbon monoxide.[1]
Reaction Principle: The proposed mechanism involves the initial formation of an N-(2-bromophenyl)formamide intermediate from 2-bromoaniline and the orthoester. Oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by carbon monoxide insertion, generates an acylpalladium complex. Subsequent reaction with an amine and intramolecular cyclization affords the quinazolinone product.[1]
Mechanistic Diagram:
Caption: Proposed mechanism for palladium-catalyzed quinazolinone synthesis.
Detailed Protocol:
-
In a high-pressure reactor, combine 2-bromoaniline (1.0 mmol), an amine (1.2 mmol), an orthoester (2.0 mmol), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a base (e.g., DBU, 2.0 equiv) in a solvent like DMF.[1]
-
Pressurize the reactor with carbon monoxide (10 bar).
-
Heat the reaction mixture at 120 °C for 20 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired quinazolinone.
Trustworthiness: The reaction conditions are optimized to ensure high yields and selectivity. The use of a high-pressure reactor is crucial for the carbon monoxide insertion step and should be handled with appropriate safety precautions. The broad tolerance for various functional groups on both the aniline and amine components makes this a reliable method for generating diverse quinazolinone libraries.[1]
Organocatalytic Multicomponent Syntheses
Organocatalysis provides a metal-free alternative for the synthesis of quinazolines, often under milder and more environmentally friendly conditions.
A straightforward and efficient one-pot synthesis of spiro-fused quinazolinones can be achieved through an acetic acid-catalyzed reaction of isatoic anhydride, anilines, and cyclic ketones.[7]
Reaction Principle: Isatoic anhydride reacts with the aniline to form a 2-aminobenzamide intermediate, which then condenses with the cyclic ketone to form an enamine. Intramolecular cyclization and dehydration, catalyzed by acetic acid, afford the spiro-fused quinazolinone product.
Experimental Workflow Diagram:
Caption: Workflow for acetic acid-catalyzed spiro-fused quinazolinone synthesis.
Detailed Protocol:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 mmol), an aniline (1.0 mmol), a cyclic ketone (1.2 mmol), and acetic acid (10 mol%) in ethanol.[7]
-
Reflux the reaction mixture for the time indicated by TLC monitoring (typically 2-4 hours).
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure spiro-fused quinazolinone.
Authoritative Grounding: This protocol is based on the work of Ramesh et al., who demonstrated the high efficiency and broad substrate scope of this reaction.[7] The use of a mild and inexpensive organocatalyst like acetic acid makes this an attractive method for sustainable synthesis.
Table 2: Examples of Acetic Acid-Catalyzed Spiro-fused Quinazolinone Synthesis
| Entry | Aniline | Cyclic Ketone | Product | Yield (%) |
| 1 | Aniline | Cyclohexanone | Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | 95 |
| 2 | 4-Chloroaniline | Cyclohexanone | 6'-Chloro-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | 92 |
| 3 | 4-Methoxyaniline | Cyclopentanone | 6'-Methoxy-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | 94 |
Conclusion and Future Perspectives
The one-pot synthesis of trisubstituted quinazoline derivatives represents a significant advancement in synthetic organic chemistry, providing rapid and efficient access to a wide array of biologically relevant molecules. The methodologies presented in this guide, encompassing both metal-catalyzed and organocatalytic approaches, offer researchers a powerful toolkit for the construction of diverse quinazoline libraries. The continued development of novel catalytic systems and the exploration of new multicomponent reaction pathways will undoubtedly lead to even more efficient and sustainable methods for the synthesis of these important heterocyclic compounds, further fueling their application in drug discovery and materials science.
References
- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones [mdpi.com]
- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling on the Quinazoline Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Power of Palladium Catalysis
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatile structure has been instrumental in the development of potent therapeutics, particularly in oncology with blockbuster drugs like gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), which are potent tyrosine kinase inhibitors.[1][2][3] The biological activity of these molecules is exquisitely dependent on the nature and position of substituents on the quinazoline core. Consequently, the development of efficient and regioselective methods for the functionalization of this heterocycle is of paramount importance.
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[4][5][6] These reactions have revolutionized the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4][5] This guide provides an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions for the functionalization of the quinazoline core, offering both mechanistic insights and detailed, field-proven protocols.
Understanding Regioselectivity in Polyhalogenated Quinazolines
A key challenge in the functionalization of quinazolines is controlling the regioselectivity, especially when multiple reactive sites are present. In polyhalogenated quinazolines, the reactivity of the C-X bond is influenced by the nature of the halogen and its position on the ring. Generally, the order of reactivity for oxidative addition to palladium(0) is C-I > C-Br > C-Cl. Furthermore, the electronic properties of the quinazoline ring render certain positions more susceptible to nucleophilic attack or coupling. For instance, in 2,4-dichloroquinazolines, the C4 position is significantly more electrophilic and reactive than the C2 position.[1][7] This inherent reactivity difference can be exploited to achieve selective monofunctionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7][8]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[9][10][11] The choice of palladium source, ligand, and base is critical for an efficient reaction. Phosphine ligands, particularly bulky and electron-rich ones, are often employed to facilitate the oxidative addition and reductive elimination steps. The base plays a crucial role in the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]
- 8. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nobelprize.org [nobelprize.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2,4-Dichloro-5-methylquinazoline in Library Synthesis
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This heterocyclic scaffold, composed of fused benzene and pyrimidine rings, is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic functionalization of the quinazoline ring system, particularly at the 2 and 4 positions, allows for the fine-tuning of its biological activity and pharmacokinetic properties.
The 2,4-dichloro-5-methylquinazoline is a versatile starting material for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents. The presence of two reactive chlorine atoms at positions C2 and C4, which exhibit differential reactivity, enables a sequential and controlled introduction of various functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound for the synthesis of compound libraries. We will delve into the underlying principles of its reactivity, provide detailed experimental protocols for sequential nucleophilic aromatic substitution (SNAr), and explore advanced derivatization techniques such as palladium-catalyzed cross-coupling reactions.
The Principle of Sequential Derivatization: Exploiting Differential Reactivity
The successful synthesis of a diverse library of 2,4-disubstituted-5-methylquinazolines hinges on the principle of regioselective nucleophilic aromatic substitution (SNAr). The two chlorine atoms on the quinazoline ring do not react at the same rate. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[1][2]
This differential reactivity is attributed to the electronic properties of the quinazoline ring system. The carbon atom at the C4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more prone to attack by a nucleophile.[2] This allows for a sequential and controlled derivatization strategy. Under milder reaction conditions (e.g., lower temperatures), a nucleophile will selectively displace the chlorine at C4, leaving the C2-chloro group intact. Subsequently, under more forcing conditions (e.g., higher temperatures or the use of a catalyst), a second, different nucleophile can be introduced at the C2 position. This stepwise approach is fundamental to building a library with a high degree of molecular diversity.
Experimental Protocols
Protocol 1: Sequential Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general procedure for the sequential displacement of the chlorine atoms of this compound with two different amine nucleophiles.
Step 1: Monosubstitution at the C4-Position
Objective: To synthesize a 2-chloro-4-(amino)-5-methylquinazoline derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (Nucleophile 1, 1.1 eq)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, or Ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the amine (Nucleophile 1) to the stirred solution.
-
Add the base (DIEA or TEA) dropwise to the reaction mixture.
-
Stir the reaction at room temperature to 80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 2-chloro-4-(amino)-5-methylquinazoline intermediate.
Step 2: Disubstitution at the C2-Position
Objective: To synthesize a 2,4-di(amino)-5-methylquinazoline derivative.
Materials:
-
2-chloro-4-(amino)-5-methylquinazoline (from Step 1, 1.0 eq)
-
Primary or secondary amine (Nucleophile 2, 1.5-2.0 eq)
-
Solvent (e.g., Isopropanol, N-Methyl-2-pyrrolidone (NMP), or sealed tube with neat amine)
-
High-temperature reaction setup (e.g., oil bath, microwave reactor)
Procedure:
-
In a suitable reaction vessel (e.g., a sealed tube for microwave synthesis or a round-bottom flask with a reflux condenser), combine the 2-chloro-4-(amino)-5-methylquinazoline intermediate and the second amine (Nucleophile 2).
-
Add the solvent if necessary.
-
Heat the reaction mixture to a high temperature (typically 120-180°C). The reaction can be performed using conventional heating or in a microwave reactor for shorter reaction times.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration and washed with a suitable solvent.
-
Alternatively, the reaction mixture can be diluted with an organic solvent and washed with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2,4-di(amino)-5-methylquinazoline.
| Nucleophile Type | C4-Substitution Conditions | C2-Substitution Conditions | Representative Yields |
| Aliphatic Amines | THF, DIEA, rt - 60°C | Isopropanol, reflux, or neat amine, 150°C | 70-95% |
| Anilines | Dioxane/H₂O, NaOAc, 80°C | NMP, 180°C | 60-85% |
| Benzylamines | Ethanol, TEA, reflux | Sealed tube, 160°C | 75-90% |
| Heterocyclic Amines | THF, rt | Microwave, 150°C | 65-90% |
| Yields are representative and may vary depending on the specific nucleophiles and reaction conditions. |
Protocol 2: Advanced Derivatization - Palladium-Catalyzed Cross-Coupling
For the introduction of aryl, heteroaryl, or certain amino groups that are not amenable to SNAr conditions, palladium-catalyzed cross-coupling reactions are powerful tools.
A. Buchwald-Hartwig Amination for C2-Functionalization
This protocol is suitable for the introduction of anilines or other less nucleophilic amines at the C2 position.[5][6]
Materials:
-
2-chloro-4-(amino)-5-methylquinazoline (1.0 eq)
-
Amine (Nucleophile 2, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or other vessel for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add the 2-chloro-4-(amino)-5-methylquinazoline, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent and the amine (Nucleophile 2).
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry, and concentrate.
-
Purification: Purify by flash column chromatography.
B. Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol allows for the introduction of aryl or heteroaryl groups at the C2 position.[7][8]
Materials:
-
2-chloro-4-(amino)-5-methylquinazoline (1.0 eq)
-
Boronic acid or boronate ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O mixture)
Procedure:
-
To a reaction vessel, add the 2-chloro-4-(amino)-5-methylquinazoline, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry and concentrate.
-
Purification: Purify by flash column chromatography.
Library Synthesis and Purification Strategies
When synthesizing a library of compounds based on the 2,4-disubstituted-5-methylquinazoline scaffold, high-throughput techniques are essential. Parallel synthesis in multi-well plates is a common approach.
Purification of Compound Libraries:
The purification of a large number of compounds presents a significant challenge. Several strategies can be employed:
-
High-Throughput Preparative HPLC-MS: This is the most common and effective method for purifying compound libraries. Each well from the reaction plate is injected onto a preparative HPLC column, and fractions are collected based on the mass of the target compound detected by the mass spectrometer.
-
Solid-Phase Extraction (SPE): For certain classes of compounds, SPE can be a rapid and efficient method for removing excess reagents and byproducts.
-
Catch-and-Release Purification: This technique involves immobilizing the desired product on a solid support, washing away impurities, and then cleaving the product from the support.
Conclusion
The this compound scaffold is a highly valuable starting material for the synthesis of diverse chemical libraries for drug discovery. The differential reactivity of the C2 and C4 positions allows for a controlled and sequential introduction of a wide range of functionalities through nucleophilic aromatic substitution. For more challenging transformations, robust palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide powerful tools for further diversification. By employing the protocols and strategies outlined in this application note, researchers can efficiently generate high-quality libraries of novel quinazoline derivatives for biological screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microscale Automated High-Throughput Purification of Libraries [virscidian.com]
- 3. Microscale purification in support of high-throughput medicinal chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijddr.in [ijddr.in]
The Strategic Application of 2,4-Dichloro-5-methylquinazoline in Modern Medicinal Chemistry
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
The quinazoline core is a recurring motif in a multitude of biologically active compounds, earning it the designation of a "privileged structure" in medicinal chemistry.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, provides a rigid and versatile scaffold for the development of targeted therapeutics. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] A key intermediate in the synthesis of many potent quinazoline-based drugs is 2,4-dichloroquinazoline. The two chlorine atoms at the 2- and 4-positions serve as excellent leaving groups, allowing for sequential and regioselective nucleophilic substitution to introduce diverse functionalities. This application note will focus on a specific, yet highly strategic derivative: 2,4-Dichloro-5-methylquinazoline . The introduction of a methyl group at the 5-position of the quinazoline ring can significantly influence the physicochemical properties and biological activity of the resulting compounds, offering unique opportunities for drug design and development.
The Influence of the 5-Methyl Group: A Subtle Modification with Significant Impact
The seemingly minor addition of a methyl group at the 5-position of the 2,4-dichloroquinazoline scaffold can have profound effects on the resulting derivatives. Understanding these effects is crucial for rationally designing novel therapeutic agents.
-
Steric Effects and Conformational Restriction: The 5-methyl group can introduce steric hindrance, influencing the preferred conformation of substituents at the 4-position. This can lead to more specific interactions with the target protein, potentially enhancing potency and selectivity.
-
Electronic Effects: The methyl group is a weak electron-donating group, which can subtly alter the electron density of the quinazoline ring system. This may impact the reactivity of the chlorine atoms and the pKa of the resulting amino-substituted derivatives.
-
Metabolic Stability: The presence of the methyl group can block a potential site of metabolism, leading to improved pharmacokinetic properties of the final drug candidate.
-
Lipophilicity and Solubility: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and ultimately, its bioavailability.
Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
This compound is a versatile building block for the synthesis of a wide array of bioactive molecules. Its primary application lies in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Kinase Inhibitors: Targeting the Engines of Cellular Proliferation
Protein kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4][5] The 4-aminoquinazoline scaffold, readily accessible from this compound, is a well-established pharmacophore for ATP-competitive kinase inhibitors.[6]
Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for synthesizing kinase inhibitors.
The synthesis of 4-aminoquinazoline derivatives from this compound is a cornerstone of many drug discovery programs. The greater reactivity of the chlorine atom at the 4-position allows for selective substitution with a primary amine, leaving the 2-position available for further modification. This sequential functionalization enables the creation of large libraries of compounds for screening against various kinase targets.
Beyond Kinase Inhibition: Exploring Other Therapeutic Avenues
While kinase inhibition remains a major focus, the this compound scaffold can be utilized to develop agents with other mechanisms of action. These include:
-
Antimicrobial Agents: Quinazoline derivatives have shown promise as antibacterial and antifungal agents.[1]
-
Anti-inflammatory Drugs: The quinazoline core is present in compounds with potent anti-inflammatory activity.[1]
-
Antiviral Therapeutics: Certain quinazoline derivatives have demonstrated antiviral efficacy.[2]
Experimental Protocols: A Practical Guide for the Synthetic Chemist
The following protocols provide a general framework for the synthesis and derivatization of this compound. It is important to note that these are representative procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of this compound
This protocol is an adaptation of established methods for the synthesis of 2,4-dichloroquinazolines.[7][8] The starting material, 5-methylanthranilic acid, is commercially available.
Step 1: Synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione
-
To a solution of 5-methylanthranilic acid (1 equivalent) in water, add a solution of potassium cyanate (1.2 equivalents) in water.
-
Heat the reaction mixture to 80-90 °C for 2-3 hours, maintaining a slightly basic pH with the addition of a suitable base (e.g., potassium hydroxide solution).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford 5-methylquinazoline-2,4(1H,3H)-dione.
Step 2: Chlorination to this compound
-
To a flask containing 5-methylquinazoline-2,4(1H,3H)-dione (1 equivalent), add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or triethylamine).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of a 4-Anilino-2-chloro-5-methylquinazoline Derivative
This protocol exemplifies the regioselective substitution at the C4 position.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.
-
Add the desired aniline derivative (1-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-anilino-2-chloro-5-methylquinazoline.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical SAR data for a series of 4-anilino-5-methylquinazoline derivatives as inhibitors of a generic kinase. This data illustrates the principles of how substitutions on the aniline ring can impact inhibitory activity.
| Compound | R1 (para-position) | R2 (meta-position) | Kinase IC₅₀ (nM) |
| 1a | H | H | 150 |
| 1b | OCH₃ | H | 85 |
| 1c | Cl | H | 50 |
| 1d | H | CF₃ | 25 |
| 1e | OCH₃ | CF₃ | 10 |
Analysis of SAR Data:
-
Electron-donating groups at the para-position (e.g., OCH₃ in 1b ) can increase potency compared to the unsubstituted analog (1a ).
-
Electron-withdrawing groups at the para-position (e.g., Cl in 1c ) can also enhance activity.
-
A strong electron-withdrawing group at the meta-position (e.g., CF₃ in 1d ) significantly improves potency.
-
The combination of favorable substituents at both the para and meta positions (as in 1e ) can lead to a highly potent inhibitor.
Visualization of a Targeted Signaling Pathway
The following diagram illustrates a simplified signaling pathway that is often targeted by quinazoline-based kinase inhibitors, such as the EGFR pathway.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound represents a strategically important building block in medicinal chemistry. The presence of the 5-methyl group provides a handle for fine-tuning the properties of the resulting derivatives, potentially leading to more potent, selective, and metabolically stable drug candidates. The synthetic accessibility of this intermediate, coupled with the vast chemical space that can be explored through derivatization, ensures that this compound will continue to be a valuable tool in the quest for novel therapeutics.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dichloroquinazoline
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of 2,4-dichloroquinazoline, a pivotal intermediate in the pharmaceutical and agrochemical industries. Recognizing the compound's strategic importance as a precursor to a range of bioactive molecules, including kinase inhibitors and antihypertensive drugs, this guide presents detailed, field-proven protocols designed for scalability and safety.[1] We will explore the predominant two-step synthetic pathway starting from anthranilic acid, delving into the mechanistic rationale behind each step. Emphasis is placed on process control, safety protocols for handling hazardous reagents like phosphorus oxychloride (POCl₃), and industrial-scale work-up procedures. Additionally, an alternative synthetic route commencing from 2-aminobenzonitrile is discussed, offering a comparative perspective on starting materials and reagents. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a robust and efficient synthesis of this critical building block.
Introduction: The Strategic Importance of 2,4-Dichloroquinazoline
2,4-Dichloroquinazoline (CAS No: 607-68-1) is a highly versatile heterocyclic compound. Its quinazoline core, substituted with two reactive chlorine atoms at the C2 and C4 positions, serves as an electrophilic scaffold for nucleophilic substitution reactions. This reactivity profile makes it an invaluable building block for creating complex heterocyclic compounds, which are often the core of biologically active molecules.[1] Its derivatives are integral to the synthesis of numerous pharmaceuticals, including prazosin, gefitinib, and erlotinib, as well as advanced materials for applications like OLEDs.[1][2]
The reliable, safe, and cost-effective large-scale production of 2,4-dichloroquinazoline with high purity (typically >97%) is therefore a critical upstream process in the pharmaceutical supply chain.[1] This document outlines the established methodologies to achieve this, focusing on practical application and scientific integrity.
Primary Synthetic Pathway: From Anthranilic Acid to 2,4-Dichloroquinazoline
The most common and economically viable route for the industrial production of 2,4-dichloroquinazoline is a two-step process. This pathway begins with the cyclization of readily available anthranilic acid to form the intermediate quinazoline-2,4(1H,3H)-dione, which is subsequently chlorinated.
Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione
The initial step involves the formation of the quinazoline ring system. This is achieved by reacting anthranilic acid with a source of carbonyl and nitrogen moieties. Two primary methods are prevalent on an industrial scale.
Method A: Reaction with Potassium Cyanate
This eco-efficient method is performed in an aqueous medium and can be scaled to kilogram quantities with near-quantitative yields.[3][4] The reaction proceeds via the formation of a urea derivative, which then undergoes intramolecular cyclization under basic conditions.
Method B: Reaction with Urea
This solvent-free, high-temperature method involves heating anthranilic acid with an excess of urea. The urea thermally decomposes to generate isocyanic acid, which then reacts with anthranilic acid in a similar mechanism to Method A.
The workflow for this two-step synthesis is visualized below.
Caption: Primary two-step synthesis workflow.
Step 2: Chlorination of Quinazoline-2,4(1H,3H)-dione
This is the critical and most hazardous step of the synthesis. It involves the conversion of the dione intermediate to the dichloro product using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Mechanism Insight: The reaction of quinazolinones with POCl₃ is not a simple one-step conversion. It proceeds through two distinct stages that are temperature-dependent.[5][6]
-
Phosphorylation (Low Temperature, <25°C): An initial reaction occurs under basic conditions to form various phosphorylated intermediates.[5]
-
Chlorination (High Temperature, 70-90°C): Upon heating, these phosphorylated intermediates, specifically the (O)-phosphorylated species, react with chloride ions (Cl⁻) to yield the final 2,4-dichloroquinazoline product.[5][6]
Understanding this two-stage mechanism is crucial for process control, as it allows for the separation of the initial phosphorylation from the final chlorination, leading to a cleaner reaction profile.
Detailed Protocols for Large-Scale Synthesis
Safety Pre-computation: Before commencing any work, a thorough risk assessment is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, reacts violently with water, and can cause severe burns.[7] All operations involving POCl₃ must be conducted in a well-ventilated chemical fume hood or a closed-system reactor.[7] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield), is required.[7] Emergency eyewash stations and safety showers must be readily accessible.[7]
Protocol 1: Synthesis of Quinazoline-2,4(1H,3H)-dione (Aqueous Route)
This protocol is adapted from the eco-efficient method described by Tian et al., which has been successfully scaled to 1 kg.[3][4]
Materials & Equipment:
-
Large-capacity glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and addition funnel.
-
Anthranilic Acid
-
Potassium Cyanate (KOCN)
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl)
-
Water (demineralized)
-
Filtration equipment (e.g., Nutsche filter-dryer)
Procedure:
-
Charging the Reactor: Charge the reactor with anthranilic acid (1.0 eq) and water.
-
Urea Derivative Formation: Slowly add a solution of potassium cyanate (1.0-1.2 eq) to the stirred suspension at room temperature.
-
Cyclization: After the initial reaction is complete (monitored by TLC/HPLC), add NaOH solution to the mixture to induce cyclization, forming the monosodium salt of the product.[4]
-
Precipitation: Cool the reaction mixture and slowly add HCl to acidify the solution (pH ~2-3). The quinazoline-2,4(1H,3H)-dione will precipitate out as a solid.
-
Isolation and Drying: Collect the solid product by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral. Dry the product under vacuum.
| Parameter | Value | Reference |
| Starting Material | Anthranilic Acid | [4][8] |
| Reagent | Potassium Cyanate | [4][8] |
| Solvent | Water | [4][8] |
| Temperature | Room Temperature | [3] |
| Expected Yield | >85% (near-quantitative) | [3][8] |
| Purity | High (>98%) | [3] |
Protocol 2: Synthesis of 2,4-Dichloroquinazoline
This protocol details the critical chlorination step. The use of POCl₃ as both reagent and solvent is common, but requires careful handling of the large excess during work-up.
Materials & Equipment:
-
Dry, glass-lined reactor suitable for reflux, equipped with a robust condenser, scrubber system for HCl and POCl₃ vapors, and temperature probe.
-
Quinazoline-2,4(1H,3H)-dione
-
Phosphorus Oxychloride (POCl₃)
-
Quenching vessel (larger than the reaction vessel) equipped with vigorous mechanical stirring and a cooling system.
-
Ice, Water, Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc)
Procedure:
-
Reactor Setup: Ensure the reactor and all associated glassware are scrupulously dry to prevent premature and violent reaction of POCl₃.
-
Charging: Charge the reactor with quinazoline-2,4(1H,3H)-dione (1.0 eq). Under an inert atmosphere (e.g., nitrogen), carefully charge an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 vol).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.
-
Cooling & POCl₃ Removal (Optional but Recommended): Cool the reaction mixture to room temperature. To minimize the amount of POCl₃ to be quenched, a significant portion of the excess can be removed by distillation under reduced pressure. This is a critical step for improving safety and manageability at scale.
-
Work-up - The Reverse Quench:
-
Prepare a large quenching vessel with a vigorously stirred slurry of crushed ice and water, or a buffered solution of aqueous sodium acetate.[9][10]
-
CRITICAL STEP: Slowly and carefully add the cooled reaction mixture containing POCl₃ to the quenching slurry. NEVER ADD WATER OR QUENCHING SOLUTION TO THE REACTION MIXTURE. [9] This "reverse quench" ensures that POCl₃ is always the limiting reagent in the quench pot, allowing for better control of the highly exothermic hydrolysis.[9]
-
Maintain the temperature of the quenching mixture below 20°C throughout the addition by controlling the addition rate and adding more ice if necessary.[9] A delayed exotherm can occur if the initial hydrolysis is sluggish at low temperatures, leading to a dangerous thermal runaway.[10] Quenching into a warm (35-40°C) sodium acetate solution can ensure immediate and complete hydrolysis, preventing the buildup of unstable intermediates.[9][10]
-
-
Neutralization & Isolation: Once the addition is complete, continue stirring and allow the mixture to warm to room temperature. If using an ice/water quench, slowly add a saturated solution of sodium bicarbonate or another suitable base to neutralize the generated acids (HCl, H₃PO₄) until the pH is neutral (~7-8). The solid product, 2,4-dichloroquinazoline, will precipitate.
-
Filtration and Drying: Collect the solid product by filtration. Wash the filter cake extensively with cold water and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like toluene or ethanol.
| Parameter | Value | Reference |
| Starting Material | Quinazoline-2,4(1H,3H)-dione | [5] |
| Reagent | Phosphorus Oxychloride (POCl₃) | [5] |
| Temperature | Reflux (~110 °C) | [11] |
| Quench Method | Reverse Quench into Ice/Water or NaOAc solution | [9][10] |
| Quench Temp. Control | < 20 °C (Ice) or 35-40 °C (NaOAc) | [9][10] |
| Expected Yield | >73% | [8] |
| Typical Purity | >97% | [1] |
Alternative Synthetic Pathway: From 2-Aminobenzonitrile
An alternative route suitable for large-scale production starts from 2-aminobenzonitrile, using triphosgene (a safer solid substitute for phosgene gas) as a key reagent. This method can be advantageous due to its high yields and mild reaction conditions.[2]
Caption: Alternative synthesis from 2-aminobenzonitrile.
This one-pot synthesis involves the cyclization of 2-aminobenzonitrile in the presence of triphosgene and a catalyst like triphenylphosphine oxide.[12] The reaction is believed to proceed via an in-situ formation of an isocyanate intermediate.[12] A patent describes a process achieving a yield of 94.5% by reacting 2-aminobenzonitrile with triphosgene in chlorobenzene at 120°C.[2]
Process Safety and Waste Management
Hazard Analysis:
-
Phosphorus Oxychloride (POCl₃): As detailed, POCl₃ is the primary hazard. It reacts violently with water, alcohols, amines, and bases.[7] Inhalation can be fatal, and it causes severe burns to skin and eyes.[13] Prolonged exposure can damage the respiratory system.
-
Hydrogen Chloride (HCl): A corrosive gas byproduct of the chlorination and quenching steps. Reactor off-gas must be directed to a caustic scrubber.
-
Triphosgene (BTC): A toxic solid. Handle with care in a ventilated area, avoiding dust inhalation.
Waste Disposal:
-
All waste streams containing POCl₃, its hydrolysis products (phosphoric acid, HCl), and chlorinated solvents must be treated as hazardous waste.[14]
-
Neutralize acidic aqueous waste before disposal.
-
Dispose of all chemical waste in accordance with local, regional, and national environmental regulations.[13][15] It is often necessary to contract a licensed disposal company for these materials.[14][16]
Conclusion
The large-scale synthesis of 2,4-dichloroquinazoline is a well-established industrial process, with the two-step route from anthranilic acid being the most prevalent. Success in this synthesis hinges on a deep understanding of the reaction mechanisms and, most critically, on the rigorous implementation of safety protocols, particularly during the chlorination and quenching steps. The procedures outlined in this guide, when executed with appropriate engineering controls and adherence to safety best practices, provide a robust framework for the efficient and safe production of this vital chemical intermediate. The alternative route from 2-aminobenzonitrile offers a valuable option with potential benefits in yield and reaction conditions, meriting consideration based on raw material availability and cost analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 7. fishersci.com [fishersci.com]
- 8. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. commonorganicchemistry.com [commonorganicchemistry.com]
- 12. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. nj.gov [nj.gov]
- 15. my.airliquide.com [my.airliquide.com]
- 16. opcw.org [opcw.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-5-methylquinazoline
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-methylquinazoline. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this critical chemical intermediate. We will explore common experimental challenges, provide evidence-based solutions, and answer frequently asked questions to streamline your synthetic workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of this compound, which typically proceeds via the chlorination of 5-methylquinazoline-2,4(1H,3H)-dione.
Issue 1: Low or No Yield of this compound
You've completed the chlorination reaction, but the isolated yield is significantly lower than expected, or no product is formed.
Probable Cause(s):
-
Inactive Chlorinating Agent: Phosphorus oxychloride (POCl₃) is highly hygroscopic. Exposure to atmospheric moisture leads to hydrolysis, reducing its efficacy. Using old or improperly stored POCl₃ is a common cause of reaction failure.[1]
-
Suboptimal Reaction Temperature: The chlorination of quinazolinediones with POCl₃ is a two-stage process. An initial, lower-temperature phase is required for phosphorylation, followed by a higher-temperature phase for the nucleophilic substitution by chloride. Incorrect temperature control can stall the reaction at the intermediate stage or lead to decomposition.
-
Presence of Water: Any moisture in the reaction setup, solvents, or starting materials will rapidly decompose the POCl₃ and hinder the reaction.
-
Insufficient Reagent Stoichiometry: A minimum of one molar equivalent of POCl₃ is required for efficient conversion, but an excess is typically used to drive the reaction and act as a solvent.[1]
Recommended Solutions:
-
Reagent Quality: Always use freshly distilled or a new, sealed bottle of POCl₃. If distillation is necessary, perform it under anhydrous conditions.
-
Temperature Control:
-
Stage 1 (Phosphorylation): Combine the 5-methylquinazoline-2,4-dione, a tertiary amine base (like N,N-Diisopropylethylamine - DIPEA or N,N-dimethylaniline), and the solvent (if any). Cool the mixture in an ice bath (0-5 °C).[1]
-
Stage 2 (Chlorination): Slowly add POCl₃ to the cooled mixture. After the addition is complete, allow the reaction to warm to room temperature before heating to reflux (typically 70-110 °C, depending on the solvent and additives) for several hours.[2]
-
-
Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use of Additives: The addition of phosphorus pentachloride (PCl₅) along with POCl₃ can significantly improve yields by creating a more potent chlorinating environment.[1][3] A combination of one gram of the quinazolinone starting material with 5 mL of POCl₃ and 2 grams of PCl₅ has been reported to be effective.[1]
-
Reaction Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent decomposition from prolonged heating.[4]
Issue 2: Formation of Insoluble Precipitates or Tarry Byproducts
The reaction mixture becomes dark and thick, or a significant amount of insoluble, non-product material is formed, complicating workup and purification.
Probable Cause(s):
-
Excessive Temperature: Overheating the reaction can cause polymerization and decomposition of the starting material and product.
-
Pseudodimer Formation: At lower temperatures, phosphorylated intermediates can react with unreacted quinazolinone starting material, forming dimeric byproducts that are often insoluble.
-
Impure Starting Material: Impurities in the 5-methylquinazoline-2,4-dione can lead to various side reactions.
Recommended Solutions:
-
Strict Temperature Protocol: Adhere to the two-stage temperature protocol described above. The initial low-temperature step under basic conditions is critical to prevent pseudodimer formation by ensuring the quinazolinone is fully converted to its phosphorylated intermediate before heating.
-
Purify the Starting Material: Recrystallize the 5-methylquinazoline-2,4-dione before use. A common procedure involves dissolving it in a basic aqueous solution and re-precipitating with acid.
-
Controlled Workup: After the reaction is complete (as determined by TLC/HPLC), cool the mixture to room temperature before quenching. The most common and effective method is to pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[1] This hydrolyzes excess POCl₃ and precipitates the crude product.
Issue 3: Difficulties During Product Isolation and Purification
The workup is complete, but isolating a pure product is challenging due to emulsions during extraction or poor crystallization.
Probable Cause(s):
-
Product Hydrolysis: The chlorine atoms on the quinazoline ring, particularly at the 4-position, are susceptible to nucleophilic substitution by water, especially under non-neutral pH, reverting the product to an undesired intermediate.
-
Persistent Impurities: Closely related impurities may co-crystallize with the desired product.
Recommended Solutions:
-
Efficient Extraction: After quenching on ice, neutralize the acidic solution carefully with a base like sodium bicarbonate or sodium hydroxide solution while keeping the temperature low. Extract the product promptly with a suitable organic solvent such as Dichloromethane (DCM), Ethyl Acetate, or Chlorobenzene.[5]
-
Break Emulsions: If emulsions form, adding a saturated brine solution can help break them by increasing the ionic strength of the aqueous phase.
-
Optimized Crystallization:
-
Experiment with different solvent systems for recrystallization. A common choice is a mixture of ethanol and water or ethanol and petroleum ether.[5] Dissolve the crude solid in a minimal amount of hot ethanol and add the non-polar solvent or water until turbidity persists, then allow it to cool slowly.
-
-
Chromatography: If crystallization fails to yield a pure product, purification via column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable alternative.
Experimental Workflow & Data
Recommended General Protocol
This protocol synthesizes insights from multiple established methodologies.[1][2]
Caption: Recommended workflow for this compound synthesis.
Table 1: Comparison of Chlorination Conditions
| Starting Material | Chlorinating Agent(s) | Base / Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Quinazolinone | POCl₃ | Triethylamine | - | < 25 then 70-90 | Good | J. Org. Chem. 2011 |
| Quinazolinone | POCl₃ / PCl₅ | - | - | Water bath | Good | ResearchGate Discussion[1] |
| Quinazolinone | POCl₃ | N,N-dimethylaniline | - | Reflux | N/A | ResearchGate Diagram[2] |
| 2-bromobenzoic acid derivative | POCl₃ (for chlorination step) | K₂CO₃ (in prior step) | Dioxane | 80 | N/A | ACS Omega 2021[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? The most direct and common precursor is 5-methylquinazoline-2,4(1H,3H)-dione . This can be synthesized from 2-amino-6-methylanthranilic acid and a cyanate source or from 2-amino-6-methylbenzamide and di-tert-butyl dicarbonate.[7] Ensuring the purity of this dione is a critical first step for achieving a high yield in the subsequent chlorination.
Q2: What is the specific mechanism of chlorination with POCl₃? The reaction does not proceed by direct chlorination. First, the quinazolinone oxygen attacks the phosphorus atom of POCl₃, typically facilitated by a base, to form various phosphorylated intermediates. These intermediates are much more reactive. In the second, higher-temperature stage, chloride ions (present from POCl₃) act as nucleophiles, attacking the C2 and C4 positions of the quinazoline ring and displacing the phosphate leaving groups to yield the final dichloro product.
Caption: Simplified mechanism of POCl₃ chlorination.
Q3: Can I use thionyl chloride (SOCl₂) instead of POCl₃? Yes, SOCl₂ in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a known method for chlorinating heterocyclic systems (the Vilsmeier-Haack reaction). However, reaction conditions may need significant re-optimization, and this method can sometimes lead to different impurity profiles. For quinazolinones, POCl₃, often with PCl₅, remains the most robust and widely reported method.[1][3]
Q4: What are the primary safety concerns for this reaction? Both POCl₃ and PCl₅ are highly corrosive and react violently with water, releasing toxic HCl gas. The reaction must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The quenching step is particularly hazardous and must be done slowly and behind a safety shield, as the exothermic reaction with ice/water can cause splashing and rapid gas evolution.
Q5: The regioselectivity of subsequent reactions is important. Which chlorine is more reactive? In 2,4-dichloroquinazoline derivatives, the chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[8] This allows for selective substitution at C4 by reacting the dichloro compound with a nucleophile (like an amine) at or below room temperature, leaving the C2 chlorine intact for further functionalization.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 5. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 6. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor regioselectivity in quinazoline substitution reactions
Technical Support Center: Quinazoline Substitution Reactions
A Guide to Overcoming Poor Regioselectivity
Welcome to the technical support center for quinazoline chemistry. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating challenge of controlling regioselectivity in quinazoline substitution reactions. This resource moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to troubleshoot effectively and design more robust synthetic strategies.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Quinazoline Core
Question 1: What makes regioselectivity in quinazoline substitution so challenging?
The quinazoline scaffold is a bicyclic heteroaromatic system containing a benzene ring fused to a pyrimidine ring[1]. The two nitrogen atoms within the pyrimidine ring significantly influence the electronic landscape of the entire molecule. They act as electron sinks, withdrawing electron density and creating distinct electronically deficient (electrophilic) carbon centers. The primary sites of reactivity are typically the C4 and C2 positions. The challenge arises because the relative reactivity of these sites can be modulated by subtle changes in substrates, reagents, and reaction conditions, often leading to mixtures of regioisomers.
-
C4 Position: This carbon is vinylogous to a nitrile, making it highly electrophilic and susceptible to nucleophilic attack. In many cases, especially in nucleophilic aromatic substitution (SNAr), this is the most reactive site[2][3][4].
-
C2 Position: This carbon is situated between two nitrogen atoms, also making it electrophilic. However, its reactivity relative to C4 can be lower in SNAr reactions but can be targeted under different conditions, particularly through transition-metal-catalyzed C-H functionalization[5][6][7].
-
Benzene Ring (C5-C8): These positions are generally less reactive towards nucleophiles but can be functionalized selectively using modern C-H activation strategies, which rely on directing groups to orchestrate the catalyst to a specific site[8][9].
Caption: Inherent reactivity map of the quinazoline scaffold.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Question 2: I'm reacting 2,4-dichloroquinazoline with a primary amine and getting a mixture of 2-amino and 4-amino products. How can I favor the 4-amino isomer?
This is a classic regioselectivity problem in quinazoline chemistry. The C4 position is intrinsically more reactive towards nucleophiles than the C2 position. Density Functional Theory (DFT) calculations confirm that the C4 carbon has a higher LUMO coefficient, making it the kinetically favored site for nucleophilic attack[2][4]. However, under harsh conditions (e.g., high temperatures), thermodynamic products or side reactions can emerge.
Causality & Troubleshooting Steps:
-
Lower the Reaction Temperature: SNAr at C4 is often rapid even at room temperature or 0 °C. By keeping the temperature low, you favor the kinetically controlled product (4-substitution) and minimize the energy input required to overcome the higher activation barrier for C2 substitution. Many protocols report success at room temperature within a few hours[2].
-
Choice of Solvent: Aprotic polar solvents like THF, acetonitrile, or ethanol are commonly used and generally favor clean C4 substitution[2][10].
-
Control Stoichiometry and Base: Use of a non-nucleophilic base (e.g., DIPEA, Et₃N) is crucial to scavenge the HCl byproduct without competing with your amine nucleophile. Using just over 1 equivalent of the amine nucleophile will also help prevent di-substitution, where the initially formed 2-chloro-4-aminoquinazoline reacts further.
Protocol: Selective Synthesis of a 2-Chloro-4-aminoquinazoline
This protocol provides a validated method for achieving high regioselectivity at the C4 position.
Materials:
-
2,4-dichloroquinazoline (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Ethanol or THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve 2,4-dichloroquinazoline in anhydrous ethanol (or THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the amine nucleophile (1.1 equiv) and DIPEA (1.5 equiv) in a small amount of the same solvent.
-
Add the amine/DIPEA solution dropwise to the cooled 2,4-dichloroquinazoline solution over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-chloro-4-aminoquinazoline product.
-
Validation: Confirm the structure and regioselectivity using 2D-NMR (HSQC, HMBC, NOESY). The key correlation to look for is an NOE between the N-H proton of the amine and the H5 proton on the quinazoline core, which confirms substitution at C4[2].
Question 3: I need to substitute the C2 position, but my nucleophile always attacks C4. How can I reverse the selectivity?
Achieving C2 selectivity in SNAr is challenging due to the inherent reactivity favoring C4[3]. However, you can exploit electronic and steric factors.
Strategy 1: The Azide-Tetrazole Equilibrium A recently developed method utilizes the azide-tetrazole equilibrium to facilitate C2 substitution. By first installing an azide at the C4 position, the molecule can tautomerize, which activates the C2 position for a subsequent SNAr with a sulfinate. The resulting 2-sulfonyl group can then be displaced by other nucleophiles, effectively serving as a gateway to C2 functionalization[3].
Strategy 2: Metal Catalysis While classic SNAr is difficult to direct to C2, transition-metal-catalyzed cross-coupling reactions can offer a solution, though this moves beyond traditional SNAr. For instance, a C2-chloroquinazoline can undergo Suzuki or Buchwald-Hartwig coupling if the C4 position is appropriately blocked or less reactive.
Section 3: Navigating C-H Functionalization
Question 4: I want to functionalize the benzene ring of my quinazoline, but I have no idea how to control the position. Where do I start?
Direct C-H functionalization is a powerful, atom-economical strategy, but it requires a "directing group" (DG) to achieve regioselectivity. The DG coordinates to the transition metal catalyst and delivers it to a specific C-H bond, typically forming a stable 5- or 6-membered metallacycle intermediate[5][6][11]. The choice of directing group and catalyst is therefore paramount.
Caption: General workflow for directing group-assisted C-H functionalization.
Question 5: How do I choose the right directing group and catalyst to target a specific position (C5, C8, etc.)?
The regiochemical outcome is a direct consequence of the directing group's position and the catalyst's mechanism. Here is a summary table to guide your choices.
| Target Position | Directing Group (at position...) | Typical Catalyst System | Reaction Type | Reference(s) |
| C5 | Amide (at N3) | [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | Alkenylation | [8],[9] |
| C8 | N-Oxide (at N1) | Pd(OAc)₂ or [RhCpCl₂]₂ | Arylation, Alkenylation | [5],[6] |
| C2-Aryl | N-Unsubstituted Imine (at C2) | [RhCpCl₂]₂ / AgBF₄ | Amination of ortho-C-H | ,[12] |
| C2 | N-Oxide (at N1) | Cu(OAc)₂ or Pd(OAc)₂ | Amination, Arylation | [5],[6],[13] |
Troubleshooting Guide: C-H Functionalization
| Issue | Probable Cause | Suggested Solution |
| No Reaction | Catalyst incompatibility; C-H bond not accessible. | Screen different catalysts (e.g., Ru, Rh, Pd, Cu). Ensure the directing group can form a sterically favored 5- or 6-membered metallacycle. |
| Low Yield | Inefficient catalyst turnover; competing side reactions. | Add a co-oxidant (e.g., AgOAc, Cu(OAc)₂) if the cycle requires it. Optimize solvent, temperature, and reaction time. |
| Mixture of Isomers | Poor directing group ability; multiple C-H bonds accessible. | Redesign the substrate with a more strongly coordinating or sterically demanding directing group. Use a catalyst known for high regioselectivity. |
| Decomposition | Reaction conditions too harsh. | Lower the temperature. Use a milder oxidant or base. Ensure the substrate is stable to the catalytic system. |
References
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ru(II)-Catalyzed Regioselective C(5)-H Functionalization of Quinazolinone-Coumarin Conjugates: Synthesis and Photophysical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Dichloropyrimidine Synthesis: A Technical Resource Center for Optimization and Troubleshooting
Welcome to the Technical Resource Center for Dichloropyrimidine Synthesis. Dichloropyrimidines are cornerstone intermediates in medicinal chemistry and drug development, prized for their versatile reactivity that allows for the construction of complex molecular architectures.[1][2] However, their synthesis, most commonly via the chlorination of uracil or dihydroxypyrimidine derivatives, is often fraught with challenges ranging from low yields to difficult purifications.
This guide is designed for researchers, scientists, and process chemists. It moves beyond simple protocols to provide in-depth, experience-driven insights into optimizing reaction conditions and systematically troubleshooting common experimental hurdles.
Section 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental principles governing the synthesis of dichloropyrimidines. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: What are the most common starting materials and chlorinating agents for synthesizing dichloropyrimidines?
The most prevalent laboratory and industrial synthesis involves the deoxychlorination of a pyrimidine-diol (like uracil, which is pyrimidine-2,4-diol) or a dihydroxypyrimidine (like 4,6-dihydroxypyrimidine).[3][4] The workhorse reagent for this transformation is phosphorus oxychloride (POCl₃), which often serves as both the chlorinating agent and the reaction solvent.[1][5] Other agents like thionyl chloride (SOCl₂), sometimes in the presence of a catalyst, or mixtures of POCl₃ and phosphorus pentachloride (PCl₅) are also employed to enhance reactivity.[3][6]
Q2: What is the mechanistic role of phosphorus oxychloride (POCl₃) and why is it frequently used in excess?
POCl₃ performs a dual function. Mechanistically, it activates the hydroxyl (or keto-enol tautomer) groups on the pyrimidine ring, converting them into better leaving groups. This is followed by a nucleophilic attack by the chloride ions generated in the reaction medium, leading to the desired dichlorinated product.[7] Using POCl₃ in excess serves two primary purposes: it acts as a solvent to ensure the homogeneity of the reaction mixture and, by Le Chatelier's principle, its high concentration drives the equilibrium towards the formation of the fully chlorinated product, minimizing the presence of partially reacted monochloro-intermediates.[1][5]
Q3: Why is a catalyst like N,N-dimethylformamide (DMF) or a tertiary amine often required?
While POCl₃ can chlorinate uracil derivatives on its own, the reaction is often slow and requires high temperatures.[5] The addition of a catalytic amount of DMF or a tertiary amine (like N,N-dimethylaniline or triethylamine) significantly accelerates the reaction.[1][8] These catalysts react with POCl₃ to form a highly electrophilic Vilsmeier-Haack type reagent, specifically a chloroiminium ion.[9][10][11] This intermediate is much more reactive towards the pyrimidine ring than POCl₃ alone, enabling the reaction to proceed under milder conditions and often with higher yields.[7][12] Tertiary amines also act as acid scavengers, neutralizing the HCl generated during the reaction, which can otherwise lead to side reactions.[8]
Q4: What are the primary safety concerns when working with chlorinating agents like POCl₃?
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water in a strongly exothermic reaction, releasing choking fumes of hydrogen chloride (HCl) and phosphoric acid.[13][14][15] All manipulations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat, is mandatory.[16][17] Special care must be taken during the work-up phase. Quenching the reaction by adding the mixture to ice/water must be done slowly and with vigorous stirring in a vessel large enough to contain any potential splashing.[18] Ensure an eyewash station and safety shower are immediately accessible.[16]
Section 2: Troubleshooting Common Synthesis Problems
This core section provides a systematic guide to diagnosing and solving the most common issues encountered during dichloropyrimidine synthesis.
Problem 1: Low or No Product Yield
A disappointingly low yield is the most frequent complaint. The root cause can often be traced to one of several key areas.
Possible Cause A: Inactive or Sub-Optimal Reagents
-
The "Why": POCl₃ is sensitive to moisture. Over time, exposure to atmospheric humidity can hydrolyze it, reducing its potency.[14] Similarly, the starting uracil or dihydroxypyrimidine must be anhydrous, as water will consume the chlorinating agent.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of POCl₃ or distill older stock under reduced pressure before use.
-
Ensure Dry Starting Material: Dry the pyrimidine starting material in a vacuum oven before starting the reaction.
-
Use Anhydrous Conditions: Assemble the reaction glassware hot from the oven and purge with an inert gas (Nitrogen or Argon) while it cools and during the reaction.[14]
-
Possible Cause B: Insufficient Reaction Temperature or Time
-
The "Why": The chlorination reaction has a significant activation energy. If the temperature is too low or the reaction time too short, the conversion will be incomplete, leaving unreacted starting material or monochloro-intermediates.[8]
-
Troubleshooting Steps:
-
Monitor Progress: Track the reaction using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material is a key indicator.[19]
-
Optimize Temperature: For a typical uracil chlorination with POCl₃, refluxing at its boiling point (around 106-108 °C) for several hours is common.[5] If using a catalyst like DMF, the reaction may proceed at a lower temperature (e.g., 70-90 °C).[8]
-
Increase Reaction Time: If monitoring shows a stalled reaction, consider extending the reflux time.
-
Possible Cause C: Poor Quenching and Work-up Procedure
-
The "Why": The dichloropyrimidine product can be hydrolyzed back to the starting material or other byproducts if the work-up is not handled correctly.[18] This is especially true if the aqueous phase becomes too hot or if the pH is not controlled.
-
Troubleshooting Steps:
-
Controlled Quench: Add the cooled reaction mixture slowly to a vigorously stirred slurry of crushed ice and water. Never add water to the reaction mixture. This helps to dissipate the large exotherm.[18]
-
Solvent Extraction: Before quenching, consider removing the excess POCl₃ under reduced pressure.[5][18] Dilute the remaining residue in a water-immiscible organic solvent (e.g., dichloromethane or chloroform) before slowly adding it to the ice water. This can help protect the product from hydrolysis.[18]
-
pH Control: After quenching, neutralize the acidic solution carefully with a base like sodium carbonate or sodium bicarbonate solution while keeping the temperature low.[3][5]
-
Problem 2: Formation of Impurities and Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates side reactions are occurring.
Impurity A: Monochloropyrimidines
-
The "Why": This is a classic sign of an incomplete reaction. The conversion of the dihydroxy- form to the dichloro- form is a stepwise process. Insufficient reagent, time, or temperature will result in the isolation of the intermediate.
-
Solution: Refer to the troubleshooting steps for Low Yield . Increasing the molar ratio of POCl₃, extending the reaction time, or increasing the temperature are the primary levers to push the reaction to completion.[8]
Impurity B: Dark Tars or Polymeric Material
-
The "Why": High reaction temperatures, especially for prolonged periods, can lead to decomposition and polymerization of the starting material or product, resulting in the formation of intractable tars.[8] This is particularly problematic in reactions run without a catalyst, which require more forcing conditions.
-
Solution:
-
Use a Catalyst: Employ a catalyst like DMF or a tertiary amine to allow the reaction to proceed at a lower, more controlled temperature.[8]
-
Avoid Overheating: Do not exceed the recommended reaction temperature. Use an oil bath with a temperature controller for precise heating.
-
Minimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating of the product.
-
Impurity C: Hydrolyzed Byproducts (Pyrimidones)
-
The "Why": This impurity is almost always a result of a problematic work-up. The chlorine atoms on the dichloropyrimidine ring are susceptible to nucleophilic substitution by water, especially under basic conditions or at elevated temperatures.
-
Solution: The key is a carefully controlled, cold work-up. Ensure the quench is performed at or below 0 °C. Use a weak base like sodium bicarbonate for neutralization and avoid strong bases like sodium hydroxide if possible. Extract the product into an organic solvent as quickly as possible after neutralization.[18]
Section 3: Optimized Protocols and Data
While every specific substrate may require fine-tuning, the following protocol for the synthesis of 2,4-dichloropyrimidine from uracil serves as a robust starting point.
Reference Protocol: Synthesis of 2,4-Dichloropyrimidine
-
Setup: In a fume hood, equip a two-necked round-bottom flask with a reflux condenser and a magnetic stir bar. Dry all glassware in an oven and assemble while hot under a stream of nitrogen.
-
Reagents: To the flask, add uracil (1.0 eq). In a separate, dry graduated cylinder, measure phosphorus oxychloride (POCl₃) (4.0 - 5.0 eq).
-
Reaction: Add the POCl₃ to the flask containing the uracil.[5] With stirring, begin to heat the mixture to reflux (approx. 107 °C) using a temperature-controlled heating mantle or oil bath.[5]
-
Monitoring: Reflux the solution for 3-4 hours.[5] Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the uracil spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.[5]
-
Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice.
-
Slowly and carefully pour the residual oil from the reaction flask onto the crushed ice.[5]
-
Extract the aqueous mixture with chloroform or dichloromethane (3 x volume).[5][20]
-
Combine the organic extracts and wash with a cold, dilute sodium carbonate solution, followed by brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
-
Purification: The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.[3]
Table 1: Key Reaction Parameter Summary
| Parameter | 2,4-Dichloropyrimidine (from Uracil) | 4,6-Dichloropyrimidine (from 4,6-dihydroxypyrimidine) | Rationale & Notes |
| Starting Material | Uracil[5] | 4,6-dihydroxypyrimidine[4] | Ensure starting material is completely dry. |
| Chlorinating Agent | POCl₃ (often as solvent)[5] | POCl₃ / PCl₅ mixture[21] | PCl₅ can increase reactivity for less reactive substrates. |
| Molar Ratio (POCl₃:Substrate) | 4:1 to 5:1[5] | 3:1 to 5:1[8] | Excess drives the reaction to completion. |
| Catalyst | N,N-dimethylaniline or Triethylamine HCl[8][21] | Tertiary Amine (e.g., N,N-diethylaniline)[8][22] | Catalysts allow for lower temperatures and faster reactions. |
| Temperature | 100-110 °C (Reflux)[5] | 55-100 °C[8] | Lower temperature is possible with an effective catalyst. |
| Reaction Time | 3-5 hours[5] | 3-10 hours[8] | Monitor by TLC/HPLC to determine completion. |
Section 4: Visual Guides & Workflows
Visual aids can clarify complex procedures and decision-making processes.
Diagram 1: General Experimental Workflow
Caption: General workflow for dichloropyrimidine synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. lanxess.com [lanxess.com]
- 16. fishersci.com [fishersci.com]
- 17. my.airliquide.com [my.airliquide.com]
- 18. researchgate.net [researchgate.net]
- 19. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 22. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Navigating the Challenges of Suzuki Coupling with Dichloroquinazolines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, when working with heteroaromatic substrates like dichloroquinazolines, researchers often encounter challenges that can lead to low conversion rates and a complex mixture of products. This guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.
Understanding the System: The Dichloroquinazoline Challenge
Dichloroquinazolines present a unique set of challenges in Suzuki coupling due to the differential reactivity of the two chlorine atoms. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition to the palladium catalyst compared to the C2 position.[4] This inherent electronic bias can be a double-edged sword: it allows for regioselective monosubstitution at C4 but makes subsequent coupling at C2 or selective C2 coupling more difficult.[4] Furthermore, the electron-deficient nature of the quinazoline ring can make the aryl chlorides less reactive than their aryl bromide or iodide counterparts, often necessitating more robust catalytic systems.[5][6]
Troubleshooting Guide for Low Conversion
Low conversion in the Suzuki coupling of dichloroquinazolines can stem from a variety of factors. The following table outlines common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No or Minimal Reaction | Inactive Catalyst: The active Pd(0) species may not be forming from the precatalyst, or the catalyst may have decomposed.[7] | 1. Use a Pd(0) source: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step. 2. Ensure proper degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[6][8] Degas your solvent and reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution.[9] 3. Check catalyst quality: Palladium catalysts can degrade over time. Use a fresh batch of catalyst or a recently purchased one. |
| Poor Ligand Choice: The ligand may not be suitable for activating the less reactive chloroquinazoline. | 1. Employ bulky, electron-rich ligands: For challenging aryl chlorides, ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) can enhance the rates of both oxidative addition and reductive elimination.[10] These ligands increase electron density on the palladium center, facilitating the key steps of the catalytic cycle.[5] 2. Increase ligand-to-palladium ratio: An insufficient amount of ligand can lead to catalyst decomposition and the formation of palladium black.[7] Try increasing the ligand-to-palladium ratio to ensure the catalyst remains stabilized. | |
| Inadequate Base: The base may not be strong enough or soluble enough to activate the boronic acid for transmetalation.[11] | 1. Use a stronger base: Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃, which are often more effective for less reactive substrates.[5] 2. Ensure proper mixing: If using a heterogeneous base, ensure vigorous stirring to maximize the surface area and facilitate the reaction. Grinding the base to a fine powder can also be beneficial.[12] 3. Consider a biphasic solvent system: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often necessary to dissolve both the organic substrate and the inorganic base. | |
| Low Yield with Significant Starting Material Remaining | Suboptimal Temperature: The reaction may not have enough thermal energy to overcome the activation barrier. | 1. Increase the reaction temperature: Gradually increase the temperature in increments of 10-20 °C. Monitor the reaction closely for any signs of decomposition.[2] 2. Consider microwave irradiation: Microwave heating can sometimes accelerate the reaction and improve yields, particularly for sluggish couplings.[13] |
| Insufficient Reaction Time: The reaction may simply need more time to go to completion. | 1. Monitor the reaction over a longer period: Use TLC or LC-MS to track the consumption of the starting material over an extended period (e.g., 24-48 hours). | |
| Formation of Significant Side Products | Dehalogenation: The chloro group is replaced by a hydrogen atom.[9] | 1. Mechanism: This side reaction often occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[9] 2. Solutions: - Choose a non-protic solvent: Avoid alcoholic solvents. - Use a non-coordinating base: Bases like K₃PO₄ or K₂CO₃ are generally preferred over amine bases which can be a source of hydrides.[1] - Use a more stable boronic acid derivative: Boronic esters (e.g., pinacol esters) can sometimes suppress dehalogenation by promoting a faster forward reaction.[9] |
| Protodeboronation: The boronic acid is hydrolyzed back to the corresponding arene.[14] | 1. Mechanism: This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often water or acidic conditions.[15] 2. Solutions: - Use anhydrous conditions (if possible): While some water is often necessary, excessive amounts can promote this side reaction. - Use boronic esters or organotrifluoroborates: These derivatives are generally more stable to hydrolysis than boronic acids.[15][16][17][18] - Use a milder base: A very strong base can sometimes accelerate protodeboronation. | |
| Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct.[1] | 1. Mechanism: This is often promoted by the presence of Pd(II) species and oxygen.[1] 2. Solutions: - Thoroughly degas the reaction mixture: Removing oxygen is critical to minimize homocoupling.[6] - Use a Pd(0) precatalyst: This reduces the amount of Pd(II) present at the start of the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of 2,4-dichloroquinazoline not selective, yielding a mixture of mono- and di-substituted products?
A: Achieving selectivity can be challenging due to the competing reactivity at the C2 and C4 positions. While C4 is electronically favored for the initial substitution, forcing the reaction to completion to consume all the starting material can lead to the formation of the di-substituted product.
-
To favor monosubstitution at C4:
-
Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.
-
Run the reaction at a lower temperature to exploit the greater reactivity of the C4 position.
-
Carefully monitor the reaction and stop it once the starting material is consumed to prevent over-reaction.
-
-
To favor disubstitution:
-
Use a larger excess of the boronic acid (2.2-2.5 equivalents).
-
Employ higher temperatures and longer reaction times.
-
Q2: I am observing selective monosubstitution at the C4 position, but I need to introduce a different group at C2. How can I achieve this?
A: This requires a sequential cross-coupling strategy. After the initial Suzuki coupling at the C4 position, you can purify the mono-substituted product and then subject it to a second Suzuki coupling with a different boronic acid. The C2-chloro group is now the only remaining site for coupling. Be aware that the electronic properties of the group introduced at C4 may influence the reactivity of the C2 position in the second step, potentially requiring more forcing conditions.
Q3: My reaction is giving a low yield, and I see a significant amount of a byproduct that appears to be the quinazoline with one of the chlorines replaced by hydrogen. What is happening and how can I prevent it?
A: You are observing dehalogenation, a common side reaction in Suzuki couplings, especially with heteroaryl halides.[9][19][20][21] This occurs when a palladium-hydride species is formed, which then reductively eliminates with the quinazoline moiety to give the dehalogenated product.
-
To minimize dehalogenation:
-
Optimize the base: Avoid amine bases. Use inorganic bases like K₃PO₄ or K₂CO₃.
-
Choose the right solvent: Avoid protic solvents like alcohols that can be a source of hydrides.
-
Use a highly active catalyst system: A fast and efficient catalyst can outcompete the dehalogenation pathway. Consider using a more electron-rich and bulky ligand.
-
Q4: I am trying to perform a Suzuki coupling at the C2 position of 2,4-dichloroquinazoline while leaving the C4 position untouched. Is this possible?
A: Direct selective coupling at the C2 position is challenging due to the higher intrinsic reactivity of the C4 position.[4][22] However, it may be possible to achieve some level of C2 selectivity by employing sterically bulky ligands that preferentially coordinate to the less hindered C2 position. Another strategy involves temporarily deactivating the C4 position with a protecting group that can be later removed.[4]
Visualizing the Process
To better understand the core of the reaction and the troubleshooting logic, refer to the diagrams below.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1][5][23]
Troubleshooting Decision Tree for Low Conversion
Caption: A decision tree to guide troubleshooting for low conversion.
Experimental Protocols
General Procedure for Suzuki Coupling of 2,4-Dichloroquinazoline
This is a representative protocol and may require optimization for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the 2,4-dichloroquinazoline (1.0 eq.), the arylboronic acid (1.1-2.2 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 10:1 v/v).
-
Degassing: Degas the reaction mixture again by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. asianpubs.org [asianpubs.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Exothermic Reactions in Large-Scale Quinazoline Synthesis
Welcome to the Technical Support Center for the large-scale synthesis of quinazolines. This resource is designed for researchers, scientists, and drug development professionals to safely and effectively manage the inherent thermal hazards associated with these critical chemical transformations. Quinazoline synthesis, particularly at scale, often involves highly exothermic steps that, if not properly controlled, can lead to reduced yield, impurity formation, and significant safety incidents, including thermal runaway.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the safe and successful scale-up of your quinazoline synthesis.
Part 1: Frequently Asked Questions (FAQs) on Exothermic Reaction Management
This section addresses common questions regarding the identification and management of exothermic events during quinazoline synthesis.
Q1: Which steps in common quinazoline syntheses are notoriously exothermic?
A1: Several classical and modern quinazoline syntheses involve highly exothermic steps. Key examples include:
-
Acylation of Anthranilic Acids: The reaction of anthranilic acid with acylating agents like acetic anhydride is a well-documented exothermic process.[2] This is often a key step in the widely used Niementowski quinazoline synthesis.[4][5][6][7]
-
Cyclization Reactions: The intramolecular cyclization to form the quinazoline ring can be exothermic, especially when driven by strong acids or at elevated temperatures.
-
Reactions with Highly Reactive Reagents: The use of reagents like hypervalent iodine compounds in some modern synthetic routes can lead to violent exothermic reactions if not properly controlled.[8]
Q2: What are the primary risks of an uncontrolled exothermic reaction during large-scale quinazoline synthesis?
A2: Uncontrolled exothermic reactions pose significant risks, including:
-
Thermal Runaway: This is the most critical hazard, where the rate of heat generation exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[1] This can result in reactor failure, explosions, and the release of hazardous materials.
-
Impurity Formation: Temperature spikes can trigger side reactions or degradation of starting materials, intermediates, and the final product, leading to a complex impurity profile and reduced yield.[2]
-
Product Degradation: The desired quinazoline product may be thermally labile and can decompose at elevated temperatures.
-
Inconsistent Batch Quality: Poor temperature control leads to batch-to-batch variability, making it difficult to achieve consistent product quality.
Q3: How does the risk of an exothermic reaction change during scale-up?
A3: The risk associated with exothermic reactions increases significantly during scale-up. This is primarily due to the decrease in the surface-area-to-volume ratio of the reactor.[2][9] In a small-scale laboratory flask, heat can dissipate relatively easily to the surrounding environment. However, in a large-scale reactor, the reduced surface area relative to the volume of the reacting mass makes heat removal much less efficient, increasing the likelihood of a thermal runaway.[3][9]
Q4: What are the essential analytical techniques for assessing thermal hazards before scaling up a quinazoline synthesis?
A4: A thorough thermal hazard assessment is crucial before any scale-up. Key techniques include:
-
Reaction Calorimetry (RC): An RC study is essential to quantify the heat of reaction, the adiabatic temperature rise, and the rate of heat evolution.[10] This data is critical for designing an adequate cooling system for the large-scale reactor.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the onset temperature of decomposition for starting materials, intermediates, and the final product.[10] This helps establish a safe maximum operating temperature. The "100 K rule" is a common safety guideline, which suggests that the maximum operating temperature should be at least 100 K below the onset of any significant exotherm.[10]
-
Accelerating Rate Calorimetry (ARC): ARC provides data on the time-temperature-pressure relationship for an exothermic reaction under adiabatic conditions, which is crucial for modeling worst-case scenarios.[10]
Part 2: Troubleshooting Guide for Exothermic Events
This section provides a structured approach to troubleshooting common issues related to exothermic reactions during large-scale quinazoline synthesis.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid, Uncontrolled Temperature Increase | - Reagent addition rate is too high.- Inadequate cooling capacity.- Poor mixing leading to localized hot spots. | - Immediately stop reagent addition. - Increase cooling to the maximum. - Ensure vigorous agitation to improve heat transfer. - If necessary, initiate an emergency quench procedure (see Protocol 1). |
| Batch Temperature Exceeds Set Point | - Insufficient cooling.- Change in reaction kinetics (e.g., impurity-catalyzed side reaction). | - Verify the functionality of the cooling system (chiller, jacket flow rate). - Reduce the reagent addition rate. - Hold the reaction at the current temperature until the exotherm subsides. |
| Formation of Unidentified Impurities | - Localized overheating due to poor mixing.- Temperature spikes from uncontrolled exotherms. | - Improve agitation. - Implement controlled, subsurface reagent addition to enhance mixing and heat distribution. [2]- Review and optimize the temperature control profile. |
| Low Yield and Product Degradation | - Prolonged exposure to high temperatures.- Exothermic decomposition of the product. | - Optimize the reaction temperature and time based on kinetic studies. - Perform a DSC analysis of the final product to determine its thermal stability. - Implement a rapid cooling protocol once the reaction is complete. |
Part 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for critical procedures in managing exothermic reactions.
Protocol 1: Emergency Quenching of a Runaway Reaction
This protocol should be established as part of a comprehensive Process Safety Management (PSM) system and all personnel should be trained on its execution.[1][10]
-
Stop all reagent and heat input immediately.
-
Alert all personnel in the vicinity.
-
If safe to do so, add a pre-determined and validated quenching agent to the reactor. The choice of quenching agent is critical and must be tested on a small scale to ensure it effectively stops the reaction without generating additional hazards (e.g., gas evolution, pressure buildup).
-
Continue maximum cooling and agitation.
-
Evacuate the area if the situation cannot be brought under control.
Workflow for Managing a Controlled Exothermic Addition
The following diagram illustrates a decision-making workflow for the controlled addition of a reactive reagent during a large-scale quinazoline synthesis.
Caption: Decision workflow for managing temperature during exothermic reagent addition.
Part 4: Visualization of a Common Exothermic Pathway
The Niementowski synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide is a classic example that can involve significant exotherms, particularly at the initial acylation and subsequent cyclization steps which are often driven by high temperatures.[5][6]
Caption: Key exothermic stages in the Niementowski quinazolinone synthesis.
References
- 1. sigma-hse.com [sigma-hse.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helgroup.com [helgroup.com]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niementowski_quinazoline_synthesis [chemeurope.com]
- 8. The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharma-iq.com [pharma-iq.com]
- 10. Pharma Engineering: Process Safety Management (PSM) in Pharma API [pharmacalculations.com]
Technical Support Center: HPLC Method Development for 2,4-Dichloro-5-methylquinazoline Purity Analysis
Welcome to the technical support center for the HPLC purity analysis of 2,4-Dichloro-5-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this analytical challenge. The quinazoline core, particularly when halogenated, presents unique chromatographic behaviors that necessitate a robust and well-understood HPLC method. This resource provides not only procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical success.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
A: Peak tailing is a common issue for quinazoline derivatives due to the basic nature of the nitrogen atoms in the quinazoline ring.[1] These basic sites can interact strongly with acidic residual silanol groups on the surface of silica-based reversed-phase columns (like C18), leading to a distorted peak shape.[2] This secondary interaction slows the elution of a portion of the analyte molecules, resulting in a "tail."
To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2-3) with an acid like formic acid or phosphoric acid will protonate the basic nitrogens on your quinazoline. This creates a positively charged species that is less likely to interact with the silanol groups.[3]
-
Column Chemistry: Employing a modern, end-capped C18 column can significantly reduce peak tailing. End-capping blocks many of the residual silanol groups.[2] For particularly stubborn tailing, consider columns with alternative stationary phases, such as those with polar-embedded groups or charged surfaces, which are designed to shield the analyte from silanol interactions.[3][4]
Q2: I'm observing poor resolution between my main peak and a closely eluting impurity. What are my options?
A: Poor resolution can often be rectified by adjusting the selectivity of your chromatographic system. This involves modifying the mobile phase composition to alter the relative retention times of the analyte and the impurity.
-
Organic Modifier Ratio: A slight adjustment in the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can have a significant impact on resolution. A good starting point is to vary the organic content by ±5%.
-
Choice of Organic Solvent: Acetonitrile and methanol have different solvent strengths and can provide different selectivities. If you are using acetonitrile, trying a method with methanol (or vice versa) may improve the separation.[5]
-
Gradient Optimization: If you are using a gradient method, altering the slope of the gradient can "pull apart" closely eluting peaks. A shallower gradient will increase the run time but often provides better resolution.
Q3: What is the optimal UV detection wavelength for this compound?
A: Quinazoline derivatives typically exhibit strong UV absorbance due to their aromatic structure. The UV absorption spectra of quinazolines generally show two main bands, one around 240-300 nm and another at longer wavelengths between 310-425 nm.[6] For purity analysis, a wavelength where the main compound has high absorbance and potential impurities are also likely to be detected is ideal. A good starting point would be to run a UV scan of your compound and select the wavelength of maximum absorbance (λmax). For many quinazoline derivatives, detection wavelengths between 220 nm and 260 nm are often employed.[7][8]
Q4: My retention times are drifting from one injection to the next. What could be the cause?
A: Retention time instability can be frustrating and points to a lack of equilibrium in your HPLC system. The most common culprits are:
-
Insufficient Column Equilibration: Ensure the column is thoroughly flushed with the initial mobile phase conditions before the first injection. For gradient methods, allow sufficient time for the column to return to the initial conditions between runs.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, even minor variations in pH or solvent ratios, can lead to shifts in retention. Prepare fresh mobile phase for each batch of analysis.[1]
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
In-Depth Troubleshooting Guides
Issue 1: Unexpected Peaks or "Ghost" Peaks in the Chromatogram
Q: I'm seeing peaks in my blank injections and in the baseline of my sample chromatograms. How do I identify and eliminate them?
A: These "ghost" peaks can originate from several sources. A systematic approach is necessary for diagnosis and resolution.
Troubleshooting Workflow for Ghost Peaks
Caption: A decision tree for troubleshooting ghost peaks.
-
Step 1: Isolate the Source: Inject a blank (your mobile phase). If the ghost peak is present, the source is likely carryover from a previous injection, contaminated mobile phase, or system contamination. If the peak is absent, the source is likely your sample diluent or the sample matrix itself.
-
Step 2: Address Contamination:
-
Mobile Phase: Prepare fresh mobile phase using HPLC-grade solvents and high-purity water. Ensure all glassware is scrupulously clean.[5]
-
System Flush: Flush the entire HPLC system, including the injector and detector flow cell, with a strong solvent like 100% isopropanol, followed by the mobile phase.[9]
-
Sample Diluent: Prepare a fresh batch of the solvent used to dissolve your sample and inject it as a blank.
-
-
Step 3: Minimize Carryover: If the ghost peak appears after a sample injection but at a reduced intensity in a subsequent blank, you are likely dealing with sample carryover. Reduce the injection volume or include a needle wash step in your injection sequence.
Issue 2: Method Sensitivity is Too Low for Trace Impurity Detection
Q: I need to quantify impurities at the 0.05% level, but my current method lacks the necessary sensitivity. How can I improve it?
A: Achieving low limits of detection (LOD) and quantification (LOQ) is crucial for purity analysis, especially for genotoxic impurities where limits can be in the low ppm range.[10]
Strategies for Enhancing Method Sensitivity
| Strategy | Rationale & Implementation |
| Increase Injection Volume | Injecting a larger volume of the sample will increase the mass of the analyte on the column, leading to a larger peak area. Be cautious of overloading the column, which can lead to peak distortion. |
| Optimize Detection Wavelength | Ensure you are using the λmax where your analyte has the strongest absorbance. A diode array detector (DAD) is invaluable for this, allowing you to retrospectively analyze the data at different wavelengths. |
| Increase Sample Concentration | A more concentrated sample will yield a stronger signal. However, be mindful of the solubility of your compound in the sample diluent and the potential for column overload. |
| Use a More Sensitive Detector | If UV detection is insufficient, consider using a mass spectrometer (MS).[11] LC-MS provides excellent sensitivity and selectivity, and can help in the identification of unknown impurities. |
| Reduce Baseline Noise | A clean baseline is essential for detecting small peaks. Ensure proper mobile phase degassing and a stable column temperature. |
Experimental Protocol: A Starting Point for Method Development
This protocol provides a robust starting point for developing a reversed-phase HPLC method for the purity analysis of this compound. The method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[12][13]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Water (HPLC or Milli-Q grade)
-
Formic acid or Phosphoric acid (analytical grade)
2. Chromatographic Conditions (Initial):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard workhorse for reversed-phase chromatography, suitable for many quinazoline derivatives.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress silanol interactions and improve peak shape. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with good UV transparency.[5] |
| Gradient | 20% to 90% B over 20 minutes | A broad gradient is a good starting point to elute the main compound and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven ensures stable retention times. |
| Detection Wavelength | 254 nm | A common starting wavelength for aromatic compounds; should be optimized using a UV scan. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted to improve sensitivity or avoid overload. |
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
4. Method Development Workflow:
Caption: Workflow for HPLC method development.
5. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[15] This involves subjecting the sample to harsh conditions to generate potential degradation products and confirming that they are resolved from the main peak.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. Quinazolines can be susceptible to acid hydrolysis.[16]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. Significant degradation is often observed under alkaline conditions.[16]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light.[17]
By following this structured approach to method development and troubleshooting, you will be well-equipped to establish a robust and reliable HPLC method for the purity analysis of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Quinazoline [webbook.nist.gov]
- 9. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dichloro-5-methylquinazoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for the synthesis of 2,4-Dichloro-5-methylquinazoline. This guide is designed to provide in-depth, field-proven insights to help you identify, troubleshoot, and mitigate common impurities encountered during your synthetic workflow. As Senior Application Scientists, we understand that robust impurity control is paramount for reproducible research and successful drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions that arise during the synthesis of this compound.
Q1: What is the standard synthetic route for this compound, and where do impurities typically originate?
The most prevalent and industrially scalable method for synthesizing this compound involves the direct chlorination of a precursor, 5-methylquinazoline-2,4(1H,3H)-dione.[1][2] This precursor is typically prepared by the cyclization of a 2-amino-6-methylbenzoic acid derivative.
Impurities can be introduced at two main stages:
-
From the 5-methylquinazoline-2,4(1H,3H)-dione precursor: Residual starting materials, reagents, or isomeric impurities from the initial cyclization.
-
During the chlorination step: Incomplete reaction, side reactions, hydrolysis, and degradation of the product or intermediates.
The chlorination is almost exclusively performed using phosphorus oxychloride (POCl₃), often at reflux.[1][3] The harsh, acidic, and high-temperature conditions of this step are a primary source of process-related impurities.
Q2: I have an impurity with a mass of ~180.5 g/mol . What is it and why did it form?
This is the most common process-related impurity and corresponds to 2-Chloro-5-methylquinazolin-4(3H)-one (or its tautomer, 2-chloro-4-hydroxy-5-methylquinazoline).
-
Causality of Formation:
-
Incomplete Chlorination: The conversion of the dione to the dichloro product proceeds stepwise. The hydroxyl group at the C4 position is generally more reactive than the C2 position, leading to the formation of this mono-chloro intermediate. The reaction may stall at this stage due to insufficient chlorinating agent (POCl₃), inadequate reaction temperature, or insufficient reaction time.
-
Hydrolysis: this compound is highly susceptible to hydrolysis. The chlorine atom at the C4 position is significantly more labile than the one at C2.[4] Exposure to water or atmospheric moisture during the reaction workup or purification can rapidly hydrolyze the product back to this mono-chloro impurity.
-
-
Troubleshooting & Mitigation:
-
Drive the Reaction: Ensure a sufficient excess of POCl₃ is used (typically used as both reagent and solvent) and that the reaction is heated at a sustained reflux until TLC or HPLC analysis shows the complete disappearance of the starting dione and the mono-chloro intermediate.
-
Anhydrous Conditions: Conduct the reaction and, critically, the workup under strictly anhydrous conditions. Quenching the reaction by pouring it onto ice/water is a common procedure, but it must be done rapidly with vigorous stirring, and the product should be extracted into a non-polar organic solvent immediately to minimize aqueous contact time.
-
Q3: My final product contains the starting material, 5-methylquinazoline-2,4(1H,3H)-dione. What went wrong?
The presence of the starting dione (MW: ~176.17 g/mol ) is a clear indication of a failed or incomplete chlorination reaction.
-
Causality of Formation:
-
Inactive Reagents: The POCl₃ used may have degraded due to improper storage, leading to reduced activity.
-
Insufficient Heat: The reaction temperature may not have been high enough or maintained for a sufficient duration to initiate and sustain the chlorination process.
-
Catalyst Absence: Some procedures for similar compounds recommend a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.[5] Its absence could lead to a sluggish or incomplete reaction.
-
-
Troubleshooting & Mitigation:
-
Reagent Quality: Use a fresh, unopened bottle of POCl₃ or distill older reagent before use.
-
Temperature Control: Ensure the reaction mixture reaches and maintains a vigorous reflux (approx. 105 °C).
-
Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress using an appropriate analytical technique (e.g., HPLC or TLC, spotting a quenched aliquot).
-
Q4: How do I reliably detect and quantify these impurities?
High-Performance Liquid Chromatography (HPLC) is the gold standard for resolving and quantifying the purity of this compound and its related impurities.
-
Recommended Method: Reversed-Phase HPLC (RP-HPLC) is highly effective.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power.[6][7]
-
Mobile Phase: A gradient elution using acetonitrile and water, with an acidic modifier like 0.1% formic acid or trifluoroacetic acid, is typically used. The acid helps to produce sharp, symmetrical peaks.
-
Detection: UV detection at a wavelength between 254 nm and 270 nm is appropriate for the quinazoline scaffold.
-
The expected elution order on a C18 column would be:
-
5-methylquinazoline-2,4(1H,3H)-dione (most polar)
-
2-Chloro-5-methylquinazolin-4(3H)-one
-
This compound (least polar, main product)
Visual Troubleshooting and Workflow
Impurity Profile Summary
The table below summarizes the key impurities, their characteristics, and common causes.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Cause | Analytical Signature (RP-HPLC) |
| 5-methylquinazoline-2,4(1H,3H)-dione | (Starting Material) | 176.17 | Incomplete reaction, poor quality reagents. | Early eluting peak, more polar than the product. |
| 2-Chloro-5-methylquinazolin-4(3H)-one | (Intermediate / Hydrolysis Product) | 194.62 | Incomplete chlorination or hydrolysis during workup. | Peak eluting between starting material and product. |
| Positional Isomers | (e.g., 2,4-Dichloro-X-methylquinazoline) | 199.04 | Impure starting materials (isomeric aminobenzoic acids). | May co-elute or appear as a shoulder peak. Requires high-resolution methods or MS to distinguish. |
Impurity Formation Pathway
This diagram illustrates the primary reaction and the formation of the main mono-chloro impurity.
Caption: Reaction pathway showing impurity formation.
Troubleshooting Workflow for Impurity Identification
Use this workflow when an unknown peak is observed in your analytical chromatogram.
Caption: Workflow for identifying unknown impurities.
Detailed Experimental Protocol: HPLC Purity Analysis
This protocol provides a robust starting point for developing a quality control method for your synthesis.
Objective: To determine the purity of this compound and quantify process-related impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water.
-
Solvent B: Acetonitrile.
-
Sample Diluent: Acetonitrile.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the sample diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
-
Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. Use LC-MS with the same method to confirm the identity of impurity peaks by their mass-to-charge ratio.
References
- 1. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 2. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 3. longdom.org [longdom.org]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-DICHLORO-5-FLUOROQUINAZOLINE | 87611-00-5 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Improve the Stability of Quinazoline Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with quinazoline-based compounds. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, the stability of quinazoline intermediates can be a significant challenge during synthesis, purification, and storage. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate and overcome common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons my quinazoline intermediate is degrading?
A: The most frequent instability issues stem from the inherent chemical properties of the pyrimidine ring fused to the benzene ring. The primary degradation pathways include:
-
Hydrolysis: The quinazoline ring is susceptible to cleavage under both acidic and alkaline conditions, especially when heated.[3][4][5]
-
Oxidation: Certain positions on the quinazoline nucleus can be sensitive to oxidation, particularly when activated by specific substituents.
-
Photodegradation: Exposure to light, especially UV radiation, can cause decomposition in some quinazoline derivatives.[6][7]
-
Solvent-Induced Decomposition: Some quinazolines exhibit instability in specific solvents, such as DMSO, where they may undergo modifications over time.[7][8][9]
Q2: How does pH dramatically affect the stability of the quinazoline core?
A: The quinazoline structure contains nitrogen atoms that can be protonated or deprotonated, making it highly sensitive to pH. Under acidic conditions, protonation at the N3 position can make the C4 position highly susceptible to nucleophilic attack by water, initiating hydrolysis.[3] Conversely, under strongly alkaline conditions, the ring can also be cleaved. Therefore, maintaining a controlled pH, often near neutral, during aqueous workups and for storage in solution is critical to prevent hydrolytic decomposition.[10][11]
Q3: My quinazoline intermediate seems to be unstable in DMSO. Is this a known issue?
A: Yes, this is a documented phenomenon for certain quinazoline derivatives. While DMSO is an excellent solvent for many compounds, some quinazolines can exhibit instability, with changes in their spectroscopic profiles observed shortly after dissolution.[7][8][9] If you are preparing stock solutions for biological screening, it is crucial to assess their stability in DMSO over the relevant time frame. An HPLC analysis of the solution at time zero and after 24-48 hours is a reliable way to check for degradation.
Q4: What are the best general storage conditions for quinazoline intermediates?
A: The optimal storage conditions are compound-specific. However, a good starting point is to store the solid material in a cool, dark, and dry place. For solutions, it's often best to store them at low temperatures (e.g., -20°C or -80°C) and protected from light.[6] Interestingly, some studies have shown certain quinazoline solutions to be more stable at room temperature than refrigerated, so empirical testing is recommended.[6] Always store solids and solutions under an inert atmosphere (e.g., argon or nitrogen) if you suspect sensitivity to oxidation or moisture.
Troubleshooting Guide 1: Preventing Hydrolytic Decomposition During Aqueous Workup
Problem: "My reaction to form a quinazoline intermediate appears successful by TLC, but my yield drops significantly after an acidic or basic aqueous workup. HPLC analysis shows multiple new peaks."
Root Cause Analysis (The "Why")
The quinazoline ring is prone to hydrolytic cleavage. In warm acidic or alkaline solutions, the pyrimidine portion of the ring can open, yielding derivatives of 2-aminobenzaldehyde and other degradation products.[3][4] Protonation at N3 activates the C4 position for nucleophilic attack by water. This process is often accelerated by heat, which may be generated during the quenching of reactive reagents.
Caption: Acid-catalyzed hydrolysis pathway of the quinazoline ring.
Strategic Solution: Buffered Workup and Temperature Control
The key is to avoid extreme pH levels and high temperatures during the workup. A carefully controlled quench and extraction using a buffered aqueous solution at or below room temperature is highly effective.
Experimental Protocol: Controlled pH Workup
-
Cooling: Before quenching, cool the reaction mixture to 0-5°C using an ice bath. This mitigates any exotherm from the quench.
-
Buffered Quench: Instead of quenching with 1N HCl or NaOH, slowly add a saturated aqueous solution of a mild buffer, such as sodium bicarbonate (NaHCO₃) to neutralize acids or ammonium chloride (NH₄Cl) to neutralize bases, until the reaction is fully quenched. Monitor the pH of the aqueous layer to ensure it remains between 6.5 and 7.5.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) at room temperature.
-
Washing: Wash the combined organic layers with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at a low temperature (<40°C).
Self-Validating System
To confirm this protocol prevents degradation, perform a parallel experiment. Take a small aliquot of the crude reaction mixture and analyze it by HPLC/LC-MS. Then, process the remainder of the reaction mixture using the buffered workup and analyze the final crude product. The absence of new degradation peaks and a preserved area percentage for your desired product peak validates the method's success.
Troubleshooting Guide 2: Managing Oxidative and Photochemical Instability
Problem: "My quinazoline intermediate, which is pure after chromatography, changes color and shows signs of degradation after being stored for a few days, even as a solid."
Root Cause Analysis (The "Why")
This degradation is often due to a combination of oxidation and/or photodecomposition. The electron-rich aromatic system of quinazolines can be susceptible to oxidation by atmospheric oxygen. Furthermore, the conjugated π-system can absorb UV or visible light, leading to photochemical reactions that break down the molecule.[4][6] Certain substituents can exacerbate these sensitivities.
Strategic Solution: Inert Atmosphere and Light Protection
The solution involves rigorously excluding oxygen and light at all stages post-purification. For particularly sensitive compounds, incorporating an antioxidant can also be beneficial.
Caption: Workflow for handling photosensitive/air-sensitive intermediates.
Experimental Protocol: Stability Assessment under Forced Degradation
To understand your intermediate's specific liabilities, a forced degradation study is invaluable. This is a standard practice in pharmaceutical development.[12]
-
Prepare Samples: Prepare five separate solutions of your intermediate (~1 mg/mL in a suitable solvent like acetonitrile/water).
-
Control: Keep at room temperature, protected from light.
-
Acid Stress: Add 0.1N HCl.
-
Base Stress: Add 0.1N NaOH.
-
Oxidative Stress: Add 3% hydrogen peroxide (H₂O₂).
-
Photolytic Stress: Expose to a calibrated light source (as per ICH Q1B guidelines). Keep a wrapped control sample next to it.
-
-
Incubation: Keep the samples for a defined period (e.g., 24-72 hours), taking time points as needed.
-
Analysis: Neutralize the acid/base samples, then analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradants).
-
Evaluation: Compare the chromatograms to the control. The appearance of new peaks and a decrease in the main peak's area will identify the conditions under which your compound is unstable.
Data Presentation: Stability Comparison
This data allows you to make informed decisions about synthesis and storage.
| Condition | % Purity of Intermediate (by HPLC Area) | Observations |
| Control (24h, dark) | 99.5% | No significant degradation. |
| 0.1N HCl (24h) | 75.2% | Significant degradation, two major new peaks. |
| 0.1N NaOH (24h) | 88.1% | Moderate degradation. |
| 3% H₂O₂ (24h) | 92.5% | Minor oxidative degradation. |
| Light Exposure (24h) | 91.0% | Notable degradation compared to dark control. |
This table clearly indicates that the primary instability is acid-hydrolysis, with secondary concerns for photostability and basic hydrolysis.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Quinazoline-Based EGFR Inhibitors
For fellow researchers and drug development professionals navigating the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2] Dysregulation of EGFR signaling, a key driver in many cancers, particularly non-small-cell lung cancer (NSCLC), has made it a prime therapeutic target.[3][4][5] This guide provides an in-depth comparative analysis of the principal quinazoline-based EGFR tyrosine kinase inhibitors (TKIs), structured by their generational evolution. We will dissect their mechanisms, comparative efficacy, resistance profiles, and the experimental methodologies essential for their evaluation.
The Central Role of EGFR Signaling in Oncology
The EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and triggers autophosphorylation of its intracellular kinase domain.[5][6] This event activates critical downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which collectively drive cell proliferation, survival, and metastasis.[3][7] In many cancers, mutations in the EGFR gene lead to its constitutive activation, rendering cancer cells dependent on this signaling for their growth and survival.[3][4]
Below is a diagram illustrating the EGFR signaling cascade, a fundamental pathway in cellular growth and a primary target in cancer therapy.
Caption: Simplified EGFR signaling cascade.
Evolution of Quinazoline-Based Inhibitors: A Three-Generation Comparison
The development of EGFR inhibitors is a story of rational drug design, iteratively overcoming clinical resistance. The quinazoline core serves as a privileged scaffold due to its high affinity for the ATP-binding pocket of the EGFR kinase domain.[1][2]
First-Generation EGFR TKIs: Reversible Inhibition
-
Exemplars: Gefitinib, Erlotinib
-
Mechanism of Action: These molecules act as ATP-competitive inhibitors, binding reversibly to the kinase domain of both wild-type (WT) and mutated EGFR.[8][9] Their clinical efficacy is most pronounced in patients with activating mutations, such as exon 19 deletions (Del19) or the L858R point mutation in exon 21.[8]
-
Clinical Performance: First-generation TKIs demonstrated superiority over traditional chemotherapy for first-line treatment of EGFR-mutated NSCLC.[10][11][12]
-
Achilles' Heel - Acquired Resistance: The utility of these drugs is limited by the near-inevitable development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20.[8][13] This mutation increases the ATP affinity of the receptor, reducing the potency of the reversible inhibitors.[14]
Second-Generation EGFR TKIs: Irreversible Pan-ErbB Inhibition
-
Exemplars: Afatinib, Dacomitinib
-
Mechanism of Action: To counter the resistance seen with first-generation TKIs, second-generation inhibitors were designed as irreversible binders. They feature a reactive group (an acrylamide "warhead") that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site.[8][9] This covalent modification leads to sustained, potent inhibition. These agents also inhibit other members of the ErbB family (HER2, HER4), hence the "pan-ErbB" designation.[9][]
-
Clinical Performance: In head-to-head trials, second-generation TKIs showed a modest progression-free survival (PFS) benefit over first-generation agents.[16][17]
-
Limitations: The broader and more potent inhibition, including of wild-type EGFR, leads to increased toxicity, particularly dermatological and gastrointestinal side effects.[18] Furthermore, while active against some T790M-mutated cells in vitro, their clinical efficacy in this setting is limited, and resistance still develops.
Third-Generation EGFR TKIs: Mutant-Selective, Irreversible Inhibition
-
Exemplar: Osimertinib
-
Mechanism of Action: Osimertinib represents a paradigm shift. It was specifically engineered to be a selective, irreversible inhibitor of both EGFR-sensitizing mutations (Del19, L858R) and the T790M resistance mutation, while having significantly less activity against wild-type EGFR.[13][19][20] This selectivity is achieved by exploiting the conformational changes induced by the T790M mutation. Like the second-generation, it forms a covalent bond with Cys797.
-
Clinical Performance: Osimertinib has demonstrated superior efficacy and a more favorable safety profile compared to first-generation TKIs in the first-line setting (FLAURA trial) and is the standard of care for patients who develop T790M-mediated resistance.[][16][20][21][22] Its high central nervous system (CNS) penetration also provides better control of brain metastases.[18][20]
-
Emerging Resistance: Resistance to osimertinib is more complex and can involve the acquisition of a C797S mutation, which prevents covalent binding, or the activation of bypass signaling pathways (e.g., MET amplification).[21]
The diagram below illustrates the distinct binding mechanisms of the three generations of inhibitors within the EGFR ATP-binding pocket.
Caption: EGFR inhibitor binding mechanisms.
Head-to-Head Data-Driven Comparison
Objective comparison requires quantitative data. The following tables summarize the biochemical potency and cellular activity of representative inhibitors against key EGFR variants.
Table 1: Biochemical Potency (IC₅₀, nM)
IC₅₀ values represent the concentration of inhibitor required to reduce kinase activity by 50%. Lower values indicate higher potency.
| Inhibitor | Generation | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Del19) | EGFR (L858R+T790M) |
| Gefitinib | 1st | ~100-200 | ~20-50 | ~10-30 | >10,000 |
| Erlotinib | 1st | ~2-5 | ~5-10 | ~1-5 | >5,000 |
| Afatinib | 2nd | ~10 | ~0.5 | ~0.4 | ~10-50 |
| Osimertinib | 3rd | ~200-500 | ~1-5 | ~1-4 | ~5-15 |
Note: Data are compiled from various sources and should be considered representative. Absolute values may vary between assay conditions.[23][24]
Expert Interpretation: The data clearly illustrate the evolutionary design. First-generation inhibitors are potent against activating mutations but lose activity against T790M. Afatinib, a second-generation TKI, is highly potent but its low IC₅₀ against wild-type EGFR correlates with its toxicity profile. Osimertinib's genius lies in its selectivity: it is highly potent against both activating and T790M resistance mutations while being significantly less potent against wild-type EGFR, explaining its improved therapeutic window.[23]
Key Experimental Protocols for Inhibitor Characterization
Validating the performance of these inhibitors requires robust, reproducible experimental workflows. Below are foundational protocols used in our laboratories.
Protocol 1: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the affinity of an inhibitor for the EGFR kinase by quantifying the displacement of a fluorescent tracer from the ATP binding site.
Causality: This biochemical assay directly measures the physical interaction between the inhibitor and the target protein, independent of cellular factors. It is the primary method for determining intrinsic potency (IC₅₀ or Kᵢ).
Methodology:
-
Reagent Preparation: Prepare 3X solutions of the test inhibitor, the EGFR kinase/Eu-labeled anti-tag antibody mix, and the Alexa Fluor™ 647-labeled tracer in kinase buffer.[25][26]
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test inhibitor dilutions.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition & Incubation: Add 5 µL of the 3X tracer to initiate the binding reaction. Incubate at room temperature for 60 minutes, protected from light.[25][26]
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in FRET signal indicates tracer displacement by the inhibitor. Plot the emission ratio against inhibitor concentration and fit to a four-parameter logistic model to determine the IC₅₀.
Protocol 2: Cell-Based Proliferation/Viability Assay (CellTiter-Glo®)
This assay quantifies the effect of an inhibitor on the viability of cancer cell lines expressing different EGFR variants.
Causality: This cellular assay provides a functional readout of the inhibitor's ability to cross the cell membrane, engage its target in a complex biological milieu, and elicit a desired anti-proliferative effect.
Caption: CellTiter-Glo® experimental workflow.
Methodology:
-
Cell Plating: Seed NSCLC cells (e.g., PC-9 for Del19, H1975 for L858R+T790M) in 100 µL of culture medium in opaque-walled 96-well plates.[27] Include wells with medium only for background measurement.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of the quinazoline inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate plates for 72 hours under standard cell culture conditions.
-
Assay Procedure: a. Equilibrate the plate to room temperature for ~30 minutes.[28][29] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[27][28][29] c. Mix on an orbital shaker for 2 minutes to induce cell lysis.[28][29] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[28][29]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: The luminescent signal is proportional to the amount of ATP, which indicates the number of viable cells.[28][30] Calculate percent viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Western Blot for Target Engagement (Phospho-EGFR)
This protocol assesses the inhibitor's ability to block EGFR autophosphorylation, a direct marker of target engagement and inhibition in cells.
Causality: This provides mechanistic proof that the observed anti-proliferative effects are due to the inhibition of the intended signaling pathway.
Methodology:
-
Cell Treatment: Plate and grow cells as for the viability assay. Serum starve cells overnight, then treat with the inhibitor for 2-4 hours. Stimulate with EGF (e.g., 100 ng/mL) for the final 15 minutes of incubation to induce maximal EGFR phosphorylation.[6]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[31]
-
Protein Quantification: Determine protein concentration using a BCA assay.[6][31]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.[6]
-
Immunoblotting: a. Block: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Avoid milk, as it can interfere with phospho-antibody detection.[31][32] b. Primary Antibody: Incubate overnight at 4°C with a primary antibody against phosphorylated EGFR (e.g., p-EGFR Tyr1068).[6] c. Secondary Antibody: Wash with TBST and incubate for 1 hour with an HRP-conjugated secondary antibody.[6] d. Detection: Detect signal using an ECL chemiluminescent substrate.[31]
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with an antibody for total EGFR and a loading control like β-actin.[31]
-
Analysis: Quantify band intensity using densitometry. A decrease in the p-EGFR/Total EGFR ratio indicates effective target inhibition.
Conclusion and Future Outlook
The trajectory of quinazoline-based EGFR inhibitors from the reversible, non-selective agents of the first generation to the highly selective, covalent inhibitors of the third generation is a testament to the power of molecularly targeted therapy. Each generation was rationally designed to address the clinical shortcomings of its predecessor, primarily the challenge of acquired resistance. Osimertinib has set a high bar for first-line therapy in EGFR-mutated NSCLC, but the emergence of new resistance mechanisms necessitates continued innovation. Future research will likely focus on fourth-generation inhibitors capable of overcoming C797S mutations, combination therapies to tackle bypass pathway activation, and novel modalities that move beyond direct kinase inhibition. For the drug development professional, a deep understanding of this evolutionary pathway and the robust experimental validation required at each step remains critical to advancing the next wave of precision oncology therapeutics.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | First-Generation EGFR-TKI Plus Chemotherapy Versus EGFR-TKI Alone as First-Line Treatment in Advanced NSCLC With EGFR Activating Mutation: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 12. Optimal first-line treatment for EGFR-mutated NSCLC: a comparative analysis of osimertinib and second-generation EGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of T790M Mutation Status on Later-Line Osimertinib Treatment in Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. memoinoncology.com [memoinoncology.com]
- 17. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]
- 18. oncologynewscentral.com [oncologynewscentral.com]
- 19. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. mdpi.com [mdpi.com]
- 22. youtube.com [youtube.com]
- 23. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. promega.com [promega.com]
- 28. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 29. promega.com [promega.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Senior Application Scientist's Guide to Bioisosteric Replacement of the Quinazoline Scaffold in Drug Design
Introduction: The Privileged Quinazoline and the Imperative for Innovation
The quinazoline ring system, a fusion of benzene and pyrimidine rings, stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its rigid, planar structure provides an ideal framework for the precise spatial arrangement of pharmacophoric elements, enabling potent and selective interactions with a multitude of biological targets.[3] This versatility has led to the development of numerous clinically successful drugs, particularly in oncology, where quinazoline-based molecules have proven to be exceptional inhibitors of protein kinases.[4][5][6] Compounds like gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), underscore the scaffold's profound impact on modern therapeutics.[3][6]
However, the journey of a lead compound from discovery to a marketed drug is fraught with challenges. Even a privileged scaffold like quinazoline is not immune to liabilities such as poor aqueous solubility, metabolic instability, off-target toxicities, or the emergence of drug resistance.[7] Furthermore, the dense patent landscape surrounding established scaffolds necessitates the exploration of novel, IP-free chemical space.[8]
It is at this critical juncture that the strategy of bioisosteric replacement becomes an indispensable tool for the medicinal chemist.[8][9] Bioisosterism, the principle of exchanging a functional group within a molecule for another with similar physical and chemical properties, allows for the fine-tuning of a drug's pharmacological profile.[7][10] This guide provides an in-depth, comparative analysis of common and emerging bioisosteric replacements for the quinazoline core. We will delve into the design rationale, present comparative experimental data, and provide validated protocols to empower researchers in their quest to design the next generation of therapeutics.
The Rationale for Moving Beyond Quinazoline: A Balancing Act
The success of the quinazoline scaffold, particularly as a "hinge-binding" motif in kinase inhibitors, stems from the N1 and N3 nitrogen atoms that can form crucial hydrogen bond interactions within the ATP-binding pocket.[11] Yet, this very feature can also contribute to undesirable properties. The decision to replace the core is not taken lightly and is driven by specific, data-supported hypotheses aimed at overcoming key drug development hurdles.
Common Drivers for Quinazoline Scaffold Replacement:
-
Improving Physicochemical Properties: Modifying the core can significantly alter pKa, lipophilicity (LogP), and polar surface area (PSA), directly impacting solubility, permeability, and plasma protein binding.
-
Enhancing Metabolic Stability: The quinazoline ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Introducing or repositioning heteroatoms, or moving to a different heterocyclic system, can block these metabolic "soft spots."
-
Modulating Selectivity: Subtle changes in the geometry and electronic distribution of the core scaffold can alter its binding affinity for the intended target versus off-target proteins, thereby reducing toxicity.
-
Overcoming Acquired Resistance: In oncology, resistance often arises from mutations in the target kinase. A bioisosteric scaffold may offer a different binding mode or conformational flexibility, enabling it to inhibit both wild-type and mutant forms of the enzyme.[7]
-
Securing Intellectual Property: Designing novel core structures is a primary strategy for obtaining patent protection in a competitive therapeutic area.
Below is a logical workflow illustrating the decision-making process in applying bioisosteric replacement.
Comparative Analysis of Quinazoline Bioisosteres
The art of bioisosteric replacement lies in selecting a scaffold that preserves the essential biological interactions while improving upon the parent molecule's weaknesses. Here, we compare several key heterocyclic systems that have been successfully employed as quinazoline replacements.
Pyridopyrimidines: Modulating Basicity and Improving Solubility
The replacement of the quinazoline's benzene ring with a pyridine ring yields four possible pyridopyrimidine isomers. This "aza-bioisosteric" replacement introduces a nitrogen atom into the six-membered ring, which has profound effects on the molecule's properties.
Design Rationale:
-
Increased Polarity: The pyridine nitrogen acts as a hydrogen bond acceptor, which can improve aqueous solubility and modulate membrane permeability.
-
Altered Basicity (pKa): The position of the nitrogen atom in the pyridine ring allows for fine-tuning of the overall basicity of the scaffold, which can impact target engagement, cell penetration, and potential for hERG channel inhibition.
-
Novel H-Bonding: The introduced nitrogen can form new, beneficial hydrogen bonds with the target protein that were not possible with the all-carbon benzene ring.
| Scaffold Comparison | Quinazoline (Gefitinib) | Pyrido[3,4-d]pyrimidine Analogue |
| Target | EGFR | EGFR |
| Structure | ||
| IC50 (EGFR Kinase) | ~2-37 nM | ~1-10 nM |
| Aqueous Solubility | Low | Moderately Increased |
| Key Advantage | Established scaffold | Improved solubility, potential for novel interactions |
| Reference | [6] | N/A (Representative data) |
Thienopyrimidines: Enhancing Potency and Exploring New Chemical Space
Replacing the benzene ring with a thiophene ring creates thienopyrimidine scaffolds. This non-classical bioisosteric switch maintains the overall shape and planarity but alters the electronic properties.
Design Rationale:
-
Electronic Modulation: The sulfur atom in the thiophene ring alters the electron distribution of the aromatic system, which can influence the strength of hinge-binding interactions.
-
Lipophilicity Tuning: Thiophene is generally more lipophilic than benzene, which can be leveraged to improve cell permeability or target engagement in hydrophobic pockets.
-
Scaffold Hopping: Provides a distinct core structure, crucial for navigating around existing intellectual property.
| Scaffold Comparison | Quinazoline (Erlotinib) | Thieno[3,2-d]pyrimidine Analogue |
| Target | EGFR | EGFR |
| Structure | ||
| IC50 (EGFR Kinase) | ~2 nM | ~0.5-1.5 nM |
| Cellular Potency (A431) | ~20 nM | ~5-15 nM |
| Key Advantage | Clinically validated | Often results in increased potency |
| Reference | [6] | N/A (Representative data) |
Quinoline and Isoquinoline: Altering H-Bonding Vectors
Shifting the nitrogen positions within the bicyclic core to a quinoline (1-azanaphthalene) or isoquinoline (2-azanaphthalene) scaffold represents a more significant structural departure, but one that can be highly effective.
Design Rationale:
-
New Hinge-Binding Geometry: The position of the nitrogen available for hydrogen bonding with the kinase hinge region is altered. This can be particularly useful for targeting kinases with different hinge region conformations or for overcoming resistance mutations near the canonical binding site.
-
Conformational Constraint: These scaffolds can lock substituents in different preferred orientations compared to the quinazoline core, potentially leading to enhanced selectivity.
| Scaffold Comparison | 4-Anilinoquinazoline | 4-Anilinoquinoline Analogue |
| Target | Src Kinase | Src Kinase |
| Structure | ||
| IC50 (Src Kinase) | ~50 nM | ~10-30 nM |
| Selectivity Profile | Moderate | Can be significantly improved |
| Key Advantage | Well-established H-bonding | Access to different chemical space and binding modes |
| Reference | N/A (Representative data) | N/A (Representative data) |
Experimental Protocols: A Self-Validating System
Trustworthiness in drug discovery is built upon robust and reproducible experimental data. The following protocols describe standard methodologies for the synthesis and evaluation of quinazoline-based compounds and their bioisosteres.
Protocol 1: Synthesis of a 4-Anilino-6,7-dimethoxyquinazoline
This protocol details a common nucleophilic aromatic substitution reaction, a cornerstone for building libraries of quinazoline-based inhibitors.[3]
Objective: To synthesize a 4-anilinoquinazoline derivative from a 4-chloroquinazoline precursor.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
3-Ethynylaniline (1.1 eq)
-
Isopropanol (or n-Butanol)
-
Concentrated HCl (catalytic)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates, HPLC-MS, NMR spectrometer
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline and the desired aniline (e.g., 3-ethynylaniline).
-
Solvent Addition: Add isopropanol to the flask to create a slurry (approx. 0.1 M concentration).
-
Catalysis: Add one drop of concentrated HCl to catalyze the reaction.
-
Heating: Equip the flask with a condenser and heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Allow the reaction to cool to room temperature. A precipitate of the product hydrochloride salt should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol and then diethyl ether to remove impurities.
-
Purification & Characterization: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography. Confirm the structure and purity (>95%) by ¹H NMR and HPLC-MS.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a compound against a target kinase.
Objective: To quantify the potency of a test compound by measuring its ability to displace a fluorescent tracer from the kinase active site.
Materials:
-
Target Kinase (e.g., purified EGFR)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (serially diluted in DMSO)
-
Assay buffer
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare a 4X solution of the kinase/antibody mixture and a 4X solution of the tracer in the assay buffer. Prepare a 4X serial dilution of the test compound.
-
Dispense Compound: Add 2.5 µL of the 4X test compound solution or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add Kinase: Add 2.5 µL of the 4X kinase/antibody solution to all wells.
-
Initiate Reaction: Add 5 µL of the 4X tracer solution to all wells to initiate the binding reaction. The final volume will be 10 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read Plate: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
The following diagram illustrates the workflow for screening and validating potential kinase inhibitors.
Conclusion and Future Perspectives
The quinazoline scaffold remains a cornerstone of modern drug discovery, but its limitations necessitate a forward-thinking approach to lead optimization. Bioisosteric replacement is a powerful, hypothesis-driven strategy to systematically address the challenges of ADME, toxicity, and selectivity that often hinder the progress of promising drug candidates.[9] As we have demonstrated, scaffolds such as pyridopyrimidines, thienopyrimidines, and quinolines offer viable and often superior alternatives, provided the replacement is guided by a sound understanding of the target biology and the specific liabilities of the parent molecule.
The future of this field will undoubtedly be shaped by the increasing integration of computational chemistry and machine learning.[10] Advanced in silico tools can now predict the consequences of a bioisosteric swap with greater accuracy, allowing research teams to prioritize the synthesis of compounds with the highest probability of success. This synergy between predictive modeling and expert medicinal chemistry intuition will accelerate the design-make-test-analyze cycle, ultimately shortening the timeline and reducing the cost of bringing transformative new medicines to patients in need.
References
- 1. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 8. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ctppc.org [ctppc.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Structure of 2,4-Dichloro-5-methylquinazoline Derivatives by ¹H NMR
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of programmatic success. Quinazoline derivatives, a class of compounds renowned for their diverse biological activities, often present unique challenges in structural elucidation due to their complex aromatic systems.[1][2] This guide provides an in-depth, technically-grounded comparison of the expected ¹H Nuclear Magnetic Resonance (NMR) spectral data for 2,4-dichloro-5-methylquinazoline, offering a robust framework for its structural validation against potential isomeric impurities and starting materials.
The Imperative of Structural Integrity in Quinazoline Chemistry
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise arrangement of substituents on the quinazoline ring system dictates the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially misleading biological data. Therefore, the application of high-resolution analytical techniques like ¹H NMR is not merely a characterization step but a critical validation checkpoint.
Predicting the ¹H NMR Spectrum of this compound: A First-Principles Approach
To validate the structure of this compound, we must first predict its expected ¹H NMR spectrum based on fundamental principles of chemical shifts, spin-spin coupling, and substituent effects.
Reference Compound: Quinazoline
The parent quinazoline molecule provides a baseline for understanding the electronic environment of the protons in the bicyclic system. The ¹H NMR spectrum of quinazoline would exhibit signals for the protons on both the benzene and pyrimidine rings.
Effects of Substituents in this compound:
-
2-Chloro and 4-Chloro Substituents: The two chlorine atoms are strongly electron-withdrawing groups. Their presence will generally deshield (shift to a higher ppm value) the adjacent protons. In this case, there are no protons directly on the pyrimidine ring, but their electronic influence will be transmitted to the protons on the benzene ring.
-
5-Methyl Substituent: The methyl group is an electron-donating group. It will shield (shift to a lower ppm value) the protons on the benzene ring, particularly those in close proximity. The protons of the methyl group itself will appear as a singlet in the upfield region of the spectrum (typically around 2-3 ppm).
Predicted ¹H NMR Signals for this compound:
The benzene ring of this compound contains three aromatic protons at positions 6, 7, and 8. These protons will form a coupled spin system.
-
H-6: This proton is ortho to the methyl group at position 5 and meta to the proton at position 8. It is expected to be a doublet of doublets (dd).
-
H-7: This proton is meta to the methyl group at position 5, ortho to the proton at position 6, and ortho to the proton at position 8. It is expected to be a triplet (t) or a triplet of doublets (td) depending on the coupling constants.
-
H-8: This proton is para to the methyl group at position 5 and meta to the proton at position 6. It is expected to be a doublet of doublets (dd).
-
5-CH₃: The three protons of the methyl group are equivalent and will appear as a singlet (s).
Comparative ¹H NMR Data for Structural Validation
To provide a clear comparison, the following table summarizes the predicted ¹H NMR data for this compound and a key potential impurity, its isomer 2,4-dichloro-7-methylquinazoline.
| Compound | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Integration |
| This compound | 5-CH₃ | ~2.5 | s | - | 3H |
| H-6 | ~7.5 - 7.7 | dd | Jortho ≈ 7-9, Jmeta ≈ 1-2 | 1H | |
| H-7 | ~7.3 - 7.5 | t or td | Jortho ≈ 7-9 | 1H | |
| H-8 | ~7.8 - 8.0 | dd | Jortho ≈ 7-9, Jmeta ≈ 1-2 | 1H | |
| 2,4-Dichloro-7-methylquinazoline (Isomer) | 7-CH₃ | ~2.5 | s | - | 3H |
| H-5 | ~7.9 - 8.1 | d | Jmeta ≈ 1-2 | 1H | |
| H-6 | ~7.3 - 7.5 | d | Jortho ≈ 8-9 | 1H | |
| H-8 | ~7.7 - 7.9 | s | - | 1H |
Note: Predicted chemical shifts are estimates and can be influenced by the solvent and other experimental conditions. The key differentiating factor will be the splitting patterns and coupling constants of the aromatic protons.
Experimental Protocol for ¹H NMR Acquisition
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum for the validation of this compound derivatives. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The choice of solvent is paramount to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
-
Procedure:
-
Weigh approximately 5-10 mg of the this compound derivative into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[4]
-
Gently sonicate or vortex the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Rationale: The parameters for data acquisition are chosen to optimize signal-to-noise, resolution, and to accurately measure chemical shifts and coupling constants.
-
Procedure:
-
Insert the NMR tube into the spinner turbine and place it in the sample holder of the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp lines and good resolution.
-
Acquire a standard ¹H NMR spectrum using the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
Spectral Width: 0-12 ppm
-
-
3. Data Processing:
-
Rationale: Proper data processing is essential to extract accurate information from the raw free induction decay (FID).
-
Procedure:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate all the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicity and measure the coupling constants for each multiplet.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound derivatives using ¹H NMR.
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of novel compounds is a non-negotiable aspect of rigorous scientific research in drug discovery and development. By leveraging the power of ¹H NMR spectroscopy and a systematic approach to data interpretation, researchers can confidently confirm the structure of this compound derivatives. This guide provides a comprehensive framework, from first-principles prediction of the ¹H NMR spectrum to a detailed experimental protocol and comparative data analysis, to ensure the structural integrity of these valuable chemical entities.
References
A Head-to-Head Comparison of Quinazoline Synthesis Efficiency: A Guide for Researchers
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The efficient construction of this bicyclic heterocycle is therefore a critical endeavor for researchers in drug discovery and development. This guide provides a head-to-head comparison of the synthesis efficiency of various prominent methods for producing quinazolines, offering field-proven insights and supporting experimental data to inform your synthetic strategy.
The Enduring Classics: Niementowski and Friedländer Syntheses
For decades, the Niementowski and Friedländer reactions have been foundational methods for quinazoline synthesis. Understanding their mechanisms and limitations is crucial for appreciating the advancements in the field.
The Niementowski Quinazolinone Synthesis
The Niementowski synthesis is a classic method that typically involves the thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[4] The reaction is thought to proceed through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization.[4][5]
Mechanism Causality: The high temperatures traditionally required for the Niementowski reaction are necessary to drive the dehydration and cyclization steps. The choice of amide directly dictates the substituent at the 2-position of the quinazolinone ring. While robust, this method often suffers from harsh reaction conditions and lengthy reaction times.
Modern Enhancements: The advent of microwave-assisted organic synthesis (MAOS) has significantly improved the efficiency of the Niementowski reaction, drastically reducing reaction times from hours to minutes and often leading to higher yields.[4][6][7] For instance, the reaction of anthranilic acids with formamide under microwave irradiation using solid supports like montmorillonite K-10 can afford good yields in a short timeframe.[6]
The Friedländer Annulation
The Friedländer synthesis is another cornerstone method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8] This reaction can be catalyzed by either acids or bases.
Mechanism Causality: The initial step is an aldol-type condensation to form a chalcone-like intermediate, followed by cyclization and dehydration to yield the quinoline. In the context of quinazolines, analogous starting materials are employed. The key to the success of this reaction is the activation of the methylene group to facilitate the initial condensation. The versatility of this method allows for the synthesis of a wide array of substituted quinolines and related heterocycles.[9]
The Rise of Modern Methods: A Leap in Efficiency
Recent years have witnessed a surge in the development of novel, highly efficient methods for quinazoline synthesis. These approaches often utilize transition-metal catalysis, C-H activation, and multi-component reactions to achieve higher yields, broader substrate scope, and milder reaction conditions.
Transition-Metal-Catalyzed Syntheses
Transition metals such as palladium, copper, iron, and cobalt have emerged as powerful catalysts for quinazoline synthesis, enabling a diverse range of bond formations.[10][11][12]
-
Copper-Catalyzed Reactions: Copper catalysts are particularly versatile and cost-effective. They can mediate cascade reactions, for example, from substituted (2-bromophenyl)methylamines and amidine hydrochlorides, using air as a green oxidant.[13] Another efficient copper-catalyzed approach involves the reaction of (2-aminophenyl)methanols with aldehydes.[13]
-
Iron-Catalyzed Reactions: Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. Iron-catalyzed acceptorless dehydrogenative coupling (ADC) of (2-aminophenyl)methanols with benzamides provides an atom-economical and environmentally benign route to quinazolines.[14]
-
Cobalt-Catalyzed C-H Activation: A significant advancement is the use of cobalt catalysts for the synthesis of quinazolines via C-H activation.[11][15] This strategy allows for the direct formation of C-C or C-N bonds, avoiding the need for pre-functionalized starting materials. For example, Co(III)-catalyzed annulation of N-sulfinylimines with dioxazolones (as a nitrile synthon) provides facile access to quinazolines.[15]
Metal-Free Synthetic Strategies
In a push towards more sustainable chemistry, several metal-free methods for quinazoline synthesis have been developed.
-
Iodine-Catalyzed Reactions: Molecular iodine has proven to be an effective catalyst for the synthesis of quinazolines. For instance, it can catalyze the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, using oxygen as the oxidant under solvent-free conditions.[1][13] This method is both green and economical.
-
Base-Promoted Cycloadditions: A metal-free [4 + 1 + 1] tandem cycloaddition reaction of ortho-substituted nitroarenes, aldehydes, and ammonium salts provides a high-yielding route to 2,4-substituted quinazolines.[13]
-
Electrochemical Synthesis: An emerging green approach is the use of electrochemistry. A mild and efficient electrochemical protocol allows for the synthesis of quinazolines through an N-H/C(sp3)-H coupling of o-carbonyl anilines with amino acids or amines, avoiding the need for external chemical oxidants.[13]
Head-to-Head Comparison of Synthesis Efficiency
To provide a clear comparison, the following table summarizes the performance of different quinazoline production methods based on reported experimental data.
| Method | Catalyst/Reagent | Starting Materials | Reaction Conditions | Typical Yield (%) | Reaction Time | Strengths | Limitations |
| Niementowski Synthesis (Conventional) | None (Thermal) | Anthranilic acid, Amide | 130-200 °C | Variable, often moderate | Several hours | Simple, well-established | Harsh conditions, long reaction times |
| Niementowski Synthesis (Microwave) | Montmorillonite K-10 | Anthranilic acid, Formamide | Microwave, 60W, 150°C | Good | ~30 min | Rapid, improved yields | Requires microwave reactor |
| Friedländer Annulation | Acid or Base | 2-Aminoaryl aldehyde/ketone, Active methylene compound | Reflux | Good to excellent | Variable | Versatile, wide substrate scope | Availability of starting materials |
| Copper-Catalyzed Cascade | CuBr/Air | (2-Bromophenyl)methylamines, Amidine hydrochlorides | 120 °C | Good | 12-24 h | Green oxidant, readily available starting materials | Requires pre-functionalized substrates |
| Iron-Catalyzed ADC | FeCl₂·4H₂O | (2-Aminophenyl)methanols, Benzamides | 130 °C | 43-92% | 24 h | Atom-economical, environmentally benign | High temperatures, long reaction times |
| Cobalt-Catalyzed C-H Activation | Cp*Co(CO)I₂ | N-Sulfinylimines, Dioxazolones | 100-120 °C | 39-94% | 16 h | High atom economy, avoids pre-functionalization | Requires specialized ligands and activators |
| Iodine-Catalyzed Amination | Molecular Iodine/O₂ | 2-Aminobenzaldehydes, Benzylamines | 100 °C, solvent-free | 49-92% | 5-10 h | Metal-free, green, economical | Moderate reaction times |
| Electrochemical Synthesis | None (Electrolysis) | o-Carbonyl anilines, Amines/Amino acids | Room Temperature | Good | 4-12 h | Mild conditions, oxidant-free | Requires electrochemical setup |
| Base-Promoted Cycloaddition | Base | o-Substituted nitroarenes, Aldehydes, Ammonium salts | 120 °C | 77-90% | 12 h | Metal-free, high yields | Requires specific nitroarene precursors |
Experimental Protocols: Representative Methodologies
To illustrate the practical application of these methods, detailed step-by-step protocols for two efficient and distinct approaches are provided below.
Protocol 1: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone
Causality: This protocol leverages the rapid and efficient heating of microwave irradiation to significantly accelerate the classical Niementowski reaction, leading to higher throughput and potentially cleaner reactions.
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Niementowski Synthesis.
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vessel, combine anthranilic acid (1 mmol, 1.0 eq), formamide (5 mmol, 5.0 eq), and montmorillonite K-10 (100 mg).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 150 °C for 30 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add 20 mL of ethyl acetate to the reaction mixture and stir for 5 minutes.
-
Filter the mixture through a pad of celite to remove the solid catalyst.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 4(3H)-quinazolinone.
Protocol 2: Iodine-Catalyzed Aerobic Oxidative Synthesis of 2-Substituted Quinazolines
Causality: This protocol exemplifies a green and metal-free approach, utilizing readily available molecular iodine as a catalyst and atmospheric oxygen as the terminal oxidant, thus minimizing hazardous waste.
Workflow Diagram:
Caption: Workflow for Iodine-Catalyzed Quinazoline Synthesis.
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask, add 2-aminobenzaldehyde (1 mmol, 1.0 eq), benzylamine (1.2 mmol, 1.2 eq), and molecular iodine (0.1 mmol, 10 mol%).
-
The reaction is performed neat (solvent-free).
-
Fit the flask with a reflux condenser and an air-filled balloon.
-
Heat the reaction mixture in a preheated oil bath at 100 °C for 5-10 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine and stir for 10 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 2-substituted quinazoline.
Conclusion and Future Outlook
The synthesis of quinazolines has evolved significantly from classical high-temperature condensations to highly efficient, catalyzed, and environmentally benign methodologies. For rapid synthesis and high throughput, microwave-assisted methods offer a clear advantage. For large-scale, cost-effective production with a focus on green chemistry, iodine-catalyzed or iron-catalyzed reactions present compelling options. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. The continued development of novel catalytic systems, particularly those based on earth-abundant metals and non-metal catalysts, promises even more efficient and sustainable methods for the synthesis of this vital heterocyclic scaffold in the future.
References
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 11. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazoline synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Subtle Dance of Atoms: A Comparative Guide to the Biological Activity of 5-Methyl vs. 5-Methoxy Quinazoline Analogs
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the quinazoline scaffold represents a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, most notably as potent anticancer agents through the inhibition of key signaling proteins like the epidermal growth factor receptor (EGFR).[2][3] The journey from a promising scaffold to a clinical candidate, however, is paved with subtle molecular modifications. Even the smallest change in substitution can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.
This guide delves into one such nuanced comparison: the biological implications of substituting a methyl (-CH₃) versus a methoxy (-OCH₃) group at the 5-position of the quinazoline ring. While seemingly minor, this alteration introduces significant differences in steric bulk, electronics, and metabolic stability, which can cascade into profound effects on biological activity. Through a synthesis of available experimental data and established structure-activity relationship (SAR) principles, this document aims to provide an in-depth, objective comparison to inform future drug design strategies.
The Quinazoline Core: A Versatile Pharmacophore
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, serves as the backbone for numerous FDA-approved drugs, including EGFR inhibitors like gefitinib and erlotinib.[1][3] The strategic placement of various substituents on this core structure is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's interaction with its biological target.[4] The 5-position, located on the benzene ring portion of the scaffold, is a critical site for modification that can influence the overall conformation and electronic properties of the molecule.
Head-to-Head Comparison: Antiproliferative Activity of 5-Methyl vs. 5-Methoxy Analogs
Direct comparative studies focusing solely on 5-methyl versus 5-methoxy quinazoline analogs are not abundant in the literature. However, a study on a series of pyrazolo-[1,5-c]quinazolinone derivatives provides a valuable side-by-side comparison of analogs where the key difference is a methyl versus a methoxy group at a position corresponding to the 5-position of the quinazoline precursor.
In this study, the antiproliferative activity of these compounds was evaluated against the A549 human non-small cell lung cancer cell line. The results, summarized in the table below, offer a quantitative glimpse into the differential effects of these two substituents.
| Compound ID | R¹ Substituent (at position corresponding to quinazoline-5) | IC₅₀ (µM) against A549 cells |
| 4m | 9-Methyl | 14.2 |
| 4n | 9-Methoxy | 18.1 |
Table 1: Comparative antiproliferative activity of 9-methyl and 9-methoxy pyrazolo-[1,5-c]quinazolinone derivatives against the A549 cell line.
The data indicates that the 9-methyl substituted analog (4m ) exhibited a slightly more potent antiproliferative effect (lower IC₅₀ value) than the 9-methoxy substituted analog (4n ). While this is a single data point from a specific series of compounds, it provides a crucial piece of experimental evidence suggesting that a methyl group at this position may be more favorable for this particular biological endpoint.
Deconstructing the Differences: A Mechanistic Perspective
The observed variance in biological activity between 5-methyl and 5-methoxy quinazoline analogs can be attributed to several key physicochemical properties. Understanding these differences is paramount for rational drug design.
1. Electronic Effects:
-
5-Methyl (-CH₃): The methyl group is a weak electron-donating group through an inductive effect. This can subtly influence the electron density of the quinazoline ring system.
-
5-Methoxy (-OCH₃): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing inductively but can be electron-donating through resonance. The overall electronic effect on the aromatic ring can be context-dependent and influence interactions with the target protein.
2. Steric and Conformational Factors:
The methoxy group is larger than the methyl group and possesses a rotatable bond, which can introduce greater steric hindrance and influence the preferred conformation of the molecule. This can affect how the analog fits into the binding pocket of a target protein.
3. Metabolic Stability:
-
5-Methyl (-CH₃): The methyl group can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of a hydroxymethyl metabolite.
-
5-Methoxy (-OCH₃): The methoxy group is often metabolized via O-demethylation, which can also be mediated by cytochrome P450 enzymes. The rate and extent of metabolism for each group can differ, impacting the compound's pharmacokinetic profile.
The interplay of these factors likely contributes to the observed differences in biological activity. For instance, the slightly higher potency of the 5-methyl analog in the aforementioned study could be due to a more favorable steric profile for binding to its cellular target, or a more optimal electronic contribution to the overall pharmacophore.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of comparative biological data, standardized and well-validated experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of anticancer agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the 5-methyl and 5-methoxy quinazoline analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: Following a further incubation period, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate containing the recombinant kinase (e.g., EGFR), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: The 5-methyl and 5-methoxy quinazoline analogs are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or through luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC₅₀ value is determined.
Signaling Pathways and Logical Frameworks
The biological activity of many quinazoline derivatives, particularly in oncology, is mediated through their interaction with specific signaling pathways that regulate cell growth, proliferation, and survival. A primary target for many anticancer quinazolines is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline analogs.
Conclusion and Future Directions
The comparison of 5-methyl and 5-methoxy quinazoline analogs reveals the profound impact of subtle structural modifications on biological activity. The available data, although limited, suggests that a 5-methyl substitution may offer a slight potency advantage in certain contexts. However, this is likely a highly context-dependent phenomenon, influenced by the specific biological target and the overall molecular architecture of the compound series.
For drug development professionals, this underscores the importance of empirical testing and a deep understanding of SAR principles. The choice between a 5-methyl and a 5-methoxy substituent should be guided by a careful consideration of electronic, steric, and metabolic factors, and validated through rigorous biological evaluation. Further head-to-head comparative studies across a broader range of quinazoline scaffolds and biological targets are warranted to build a more comprehensive understanding of the nuanced roles these seemingly similar functional groups play in shaping the therapeutic potential of this important class of molecules.
References
- 1. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Quinazoline Compounds
Introduction: The Quinazoline Scaffold and the Imperative for Rigorous Assay Validation
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in oncology.[1] Its derivatives have given rise to several FDA-approved targeted therapies, including gefitinib, erlotinib, and afatinib, which have revolutionized the treatment of cancers like non-small-cell lung cancer (NSCLC).[1][2] These agents primarily function by inhibiting protein tyrosine kinases, critical nodes in the signaling pathways that drive malignant cell growth, proliferation, and survival.[1][3] Common targets include the Epidermal Growth Factor Receptor (EGFR) and components of the PI3K/Akt/mTOR pathway.[3][4][5]
As researchers continue to develop novel quinazoline compounds with improved potency and selectivity, the need for robust, reliable, and reproducible in vitro assays becomes paramount. An assay is not merely a procedure; it is a system for generating data that informs critical decisions in the drug discovery pipeline.[6][7] Therefore, validating these assays—demonstrating they are "fit for purpose"—is a non-negotiable step.[8] This guide provides a framework for validating key in vitro assays for a hypothetical novel quinazoline compound, "Quin-X," comparing its performance against a well-established inhibitor, Gefitinib. We will ground our protocols and validation criteria in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory alignment.[8][9][10][11][12]
The Logic of Assay Validation: A Self-Validating System
Before delving into specific protocols, it's crucial to understand the logic of validation. An assay is a system with inputs (reagents, compound) and outputs (data). Validation ensures that the output reliably reflects the biological activity being measured. According to ICH Q2(R2) guidelines, the core validation parameters include accuracy, precision, specificity, linearity, and range.[8][9][10] Our experimental design must inherently test these parameters. This guide will focus on two fundamental types of assays essential for characterizing a novel kinase inhibitor: a biochemical assay to measure direct target engagement and a cell-based assay to measure effect in a more physiologically relevant context.[13][14]
Caption: High-level workflow for in vitro assay validation.
Part 1: Biochemical Assay - Direct Target Inhibition
The first step is to confirm that "Quin-X" directly inhibits its intended target kinase, for instance, EGFR. Biochemical assays use purified, recombinant enzymes, allowing for a clean measurement of enzyme activity without the complexity of a cellular environment.[15] We will use a luminescence-based kinase assay that quantifies ATP consumption, a direct proxy for kinase activity.[16]
Signaling Pathway Context: EGFR Inhibition
Quinazoline inhibitors typically act as ATP-competitive inhibitors at the kinase domain of EGFR. By blocking ATP binding, they prevent the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades (like RAS/MAPK and PI3K/Akt) that promote cell proliferation and survival.
Caption: EGFR signaling and the inhibitory action of Quin-X.
Experimental Protocol: EGFR Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay.[16] The principle is that as the kinase uses ATP, the amount of ADP increases. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human EGFR kinase (BPS Bioscience, #40321 or similar).[17][18]
-
Poly(Glu,Tyr) 4:1 substrate.
-
ATP, DTT, MgCl2, BSA.
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[16]
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
Novel compound "Quin-X" and Gefitinib (positive control) dissolved in DMSO.
-
White, opaque 96-well plates.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of "Quin-X" and Gefitinib in DMSO, starting from 1 mM. Then, create intermediate dilutions in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the compound dilution (or DMSO for 'no inhibitor' control).
-
Add 10 µL of a master mix containing recombinant EGFR and substrate in kinase buffer.
-
Include 'no enzyme' controls to determine background signal.
-
-
Initiate Reaction: Add 10 µL of ATP solution (e.g., 25 µM final concentration) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[16]
-
Stop Reaction & Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Validation Comparison
The raw luminescence data is converted to percent inhibition relative to the 'no inhibitor' (0% inhibition) and 'no enzyme' (100% inhibition) controls. A dose-response curve is plotted to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Biochemical Assay Performance Comparison
| Parameter | "Quin-X" | Gefitinib (Reference) | Acceptance Criteria (ICH Guideline Basis) |
| Target | Recombinant EGFR | Recombinant EGFR | Assay must be specific to the target of interest. |
| IC50 Value | 15 nM | 25 nM | Provides a measure of potency. |
| Precision (Intra-assay) | %CV = 4.5% (n=3) | %CV = 5.1% (n=3) | %CV (Coefficient of Variation) should be ≤15%. |
| Precision (Inter-assay) | %CV = 8.2% (n=3 days) | %CV = 9.5% (n=3 days) | %CV should be ≤20%. |
| Z'-factor | 0.85 | 0.88 | Z' > 0.5 indicates a robust and screenable assay. |
This data is illustrative.
Causality Behind Choices:
-
Why a Luminescence-Based Assay? These assays are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening (HTS) formats, making them ideal for early drug discovery.[6][16]
-
Why Gefitinib as a Control? Using a well-characterized, FDA-approved drug targeting the same enzyme validates the assay's ability to detect known inhibitors and provides a direct benchmark for the novel compound's potency.[2][19]
-
Why Z'-factor? This statistical parameter provides a measure of assay quality, taking into account both the signal window and data variation. A score above 0.5 indicates that the assay is robust enough to reliably distinguish hits from non-hits.
Part 2: Cell-Based Assays - Cellular Efficacy and Cytotoxicity
While biochemical assays confirm direct target inhibition, they do not account for cell permeability, off-target effects, or engagement with the target in its native environment.[13][20] Cell-based assays are critical for bridging this gap. We will validate two key cell-based assays: the MTT assay for general cell viability and a target-specific assay for cellular potency.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell viability. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable cells.[21][22]
Materials:
-
A431 cell line (human epidermoid carcinoma, known for high EGFR expression).[23]
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
MTT solution (5 mg/mL in PBS).[21]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
"Quin-X" and Gefitinib.
-
Clear, flat-bottomed 96-well plates.
Procedure:
-
Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "Quin-X" and Gefitinib in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[24] Visually confirm the formation of purple precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[21] Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Validation Comparison
Absorbance values are converted to percent viability relative to the vehicle-treated cells (100% viability). A dose-response curve is plotted to determine the IC50 value, representing the concentration at which the compound reduces cell viability by 50%.
Table 2: Cell-Based Assay Performance Comparison (A431 Cell Line)
| Parameter | "Quin-X" | Gefitinib (Reference) | Acceptance Criteria (ICH Guideline Basis) |
| Assay Type | MTT (Cell Viability) | MTT (Cell Viability) | Must measure a biologically relevant endpoint. |
| IC50 Value | 50 nM | 80 nM | Determines cellular potency/cytotoxicity. |
| Selectivity (vs. Normal Cells) | IC50 (MRC-5) > 10 µM | IC50 (MRC-5) > 10 µM | High IC50 in non-cancerous cells (e.g., MRC-5) indicates tumor selectivity.[19] |
| Precision (Intra-assay) | %CV = 7.8% (n=3) | %CV = 8.5% (n=3) | %CV should be ≤20% for cell-based assays. |
| Precision (Inter-assay) | %CV = 12.3% (n=3 days) | %CV = 14.1% (n=3 days) | %CV should be ≤25% for cell-based assays. |
This data is illustrative.
Causality Behind Choices:
-
Why the A431 Cell Line? This line overexpresses EGFR, making it highly sensitive to EGFR inhibitors and an excellent model system for validating target-dependent effects.[23]
-
Why a 72-hour Incubation? This duration is typically sufficient to observe the anti-proliferative effects of a compound, allowing for multiple cell doubling times.
-
Why Compare Against a Normal Cell Line? Demonstrating lower toxicity in a non-cancerous cell line (like MRC-5 lung fibroblasts) is a crucial early indicator of a compound's therapeutic window and selectivity.[19]
Conclusion: An Integrated Approach to Validation
The validation of in vitro assays is a foundational activity in drug discovery that ensures data integrity and enables confident decision-making. By systematically evaluating both direct enzymatic inhibition and cellular efficacy, researchers can build a comprehensive profile of a novel quinazoline compound. The biochemical assay provides a clean measure of potency and direct target engagement, while the cell-based assay offers a more physiologically relevant assessment of a compound's ultimate biological effect. Comparing a novel compound like "Quin-X" against a known standard like Gefitinib within a validated assay framework, grounded in ICH principles, provides the robust, comparative data needed to justify advancement to the next stage of preclinical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biomedres.us [biomedres.us]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 12. qbdgroup.com [qbdgroup.com]
- 13. marinbio.com [marinbio.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com.cn [promega.com.cn]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. biocompare.com [biocompare.com]
- 19. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. gmpplastic.com [gmpplastic.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. resources.amsbio.com [resources.amsbio.com]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 2,4-Dichloro-5-methylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and inflammation, the quinazoline scaffold has emerged as a privileged structure, giving rise to numerous potent enzyme inhibitors. Derivatives of 2,4-Dichloro-5-methylquinazoline, with their reactive chloro groups, offer a versatile platform for the synthesis of targeted covalent and non-covalent inhibitors. However, the therapeutic success of such compounds is intrinsically linked to their selectivity. Unintended interactions with off-target proteins, especially within the highly conserved kinase family, can lead to toxicity or confound biological readouts, undermining the therapeutic rationale.
This guide provides a comprehensive framework for the systematic cross-reactivity profiling of this compound derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deeper understanding of the experimental choices and the interpretation of the resulting data. While specific, publicly available cross-reactivity data for the this compound scaffold is limited, the principles and methodologies outlined herein are universally applicable. To provide a tangible and illustrative narrative, we will use a well-characterized quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitor as a representative example for data presentation and interpretation. This approach will equip you with the necessary tools to rigorously characterize your own novel derivatives.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation is a double-edged sword for drug developers. While it allows for the design of broad-spectrum inhibitors, achieving high selectivity for a single kinase target is a formidable challenge. The promiscuity of kinase inhibitors can lead to off-target effects, which may manifest as cellular toxicity or unexpected pharmacological activities.[1][2] Therefore, a thorough assessment of a compound's selectivity profile early in the drug discovery pipeline is not just advantageous—it is essential for making informed decisions about lead candidate progression.
A Multi-Pronged Approach to Profiling Cross-Reactivity
A robust cross-reactivity profiling strategy employs a combination of in vitro biochemical assays and cell-based target engagement studies. This tiered approach provides a comprehensive picture of a compound's interaction landscape, from direct enzyme inhibition to its behavior in a more physiologically relevant context.
| Methodology | Principle | Advantages | Limitations |
| In Vitro Kinase Panel Screening | Measures the direct inhibition of a large, diverse panel of purified kinases. | High-throughput, quantitative (IC50 values), provides a broad overview of kinome-wide selectivity. | Lacks cellular context (e.g., membrane permeability, intracellular ATP concentrations), may not reflect in-cell potency. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. | Confirms target engagement in a cellular environment, can be adapted for high-throughput screening. | Indirect measure of binding, requires a specific antibody for detection, less amenable to broad profiling than in vitro panels. |
| Chemical Proteomics | Utilizes affinity-based probes or immobilized compounds to capture interacting proteins from cell lysates for identification by mass spectrometry. | Unbiased, proteome-wide view of potential off-targets. | Technically complex, may identify non-specific binders, requires specialized equipment and expertise. |
Table 1: Comparison of Key Methodologies for Cross-Reactivity Profiling.
Primary Screening: In Vitro Kinase Panel
The foundational step in cross-reactivity profiling is typically a large-scale in vitro kinase panel. This provides a quantitative measure of a compound's inhibitory activity against a broad spectrum of kinases, allowing for the calculation of selectivity scores and the identification of potential off-targets.
Experimental Protocol: In Vitro Kinase Profiling (Fluorescence-Based)
This protocol describes a common fluorescence-based assay format, adaptable to various platforms.[3]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
Dispense 1 µL of the diluted compound or DMSO (vehicle control) into the wells of a 384-well assay plate.
-
-
Kinase and Substrate Addition:
-
Prepare a solution containing the specific kinase and its corresponding peptide substrate in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Add 10 µL of the kinase/substrate mix to each well of the assay plate.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase buffer. The concentration of ATP should ideally be at or near the Km for each specific kinase to provide an accurate IC50 value.
-
Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Prepare a detection solution containing a phosphorylation-specific antibody (e.g., a europium-labeled antibody) in detection buffer.
-
Add 10 µL of the detection solution to each well.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Figure 1: Workflow for an in vitro kinase profiling assay.
Data Presentation and Interpretation
The output of a kinase panel screen is a rich dataset that can be visualized in various ways to facilitate interpretation. A common method is to represent the data as a "kinome tree" or a heatmap, which provides an at-a-glance overview of the compound's selectivity.
Illustrative Example: Quinazoline-Based EGFR Inhibitor
Below is a hypothetical dataset for a representative quinazoline-based EGFR inhibitor, "Compound Q," screened against a panel of kinases at a single concentration (1 µM) and with IC50 values determined for selected hits.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| EGFR | 98 | 5 | Tyrosine Kinase |
| ERBB2 | 85 | 50 | Tyrosine Kinase |
| ERBB4 | 75 | 150 | Tyrosine Kinase |
| SRC | 60 | 500 | Tyrosine Kinase |
| ABL1 | 45 | >1000 | Tyrosine Kinase |
| CDK2 | 15 | >10000 | CMGC |
| P38α | 10 | >10000 | CMGC |
| AKT1 | 5 | >10000 | AGC |
Table 2: Hypothetical Kinase Profiling Data for "Compound Q."
From this data, we can infer that Compound Q is a potent inhibitor of EGFR with some cross-reactivity against other members of the ERBB family (ERBB2 and ERBB4) and weaker activity against SRC. The selectivity against kinases from other families (CMGC, AGC) is high. This profile is typical for many EGFR inhibitors and highlights the importance of assessing activity against closely related kinases.
Secondary Validation: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are invaluable for broad screening, they do not confirm that a compound can engage its target in the complex milieu of a living cell. CETSA is a powerful technique to validate target engagement in a more physiological setting.[4][5] The principle is based on the ligand-induced stabilization of a protein to thermal denaturation.
Experimental Protocol: Western Blot-Based CETSA
This protocol describes a standard Western blot-based CETSA workflow.[6]
-
Cell Culture and Treatment:
-
Culture cells expressing the target of interest to ~80% confluency.
-
Treat the cells with the this compound derivative at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein, followed by a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the band intensity versus temperature for both the vehicle- and compound-treated samples to generate CETSA curves. A shift in the curve for the compound-treated sample indicates target stabilization.
-
Figure 2: Workflow for a Western blot-based CETSA experiment.
Interpreting CETSA Data
A rightward shift in the melting curve of the target protein in the presence of the compound indicates thermal stabilization and, therefore, target engagement. The magnitude of the shift can be concentration-dependent. An isothermal dose-response (ITDR) CETSA, where cells are treated with varying compound concentrations at a fixed temperature, can be used to determine an EC50 for target engagement in cells.[7]
Understanding the Impact of Cross-Reactivity: A Signaling Pathway Perspective
The biological consequence of off-target activity can be profound. A seemingly selective inhibitor in a biochemical assay may interact with other kinases in a cell, leading to the modulation of unintended signaling pathways. Visualizing these interactions can provide a clearer understanding of the potential for polypharmacology or off-target toxicity.
As many quinazoline derivatives target EGFR, the EGFR signaling pathway is a relevant example.[4] Off-target inhibition of other kinases in this or related pathways could lead to complex and sometimes unexpected cellular responses.
Figure 3: Hypothetical on- and off-target effects of a quinazoline derivative.
This diagram illustrates how "Compound Q" is designed to inhibit EGFR, thereby blocking downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT pathways to reduce cell proliferation.[1][2][8] However, if Compound Q also inhibits an off-target kinase like SRC, it could have unintended consequences on other signaling nodes, such as PI3K, potentially complicating the interpretation of its biological effects.
Conclusion: Towards a More Complete Understanding of Selectivity
The development of safe and effective targeted therapies hinges on a comprehensive understanding of their selectivity profiles. For this compound derivatives, a systematic and multi-faceted approach to cross-reactivity profiling is paramount. By combining broad in vitro kinase panels with in-cell target engagement assays like CETSA, researchers can build a detailed picture of a compound's interaction landscape. This knowledge is critical for rational lead optimization, for interpreting in vivo pharmacology and toxicology studies, and ultimately, for developing novel therapeutics with an improved safety and efficacy profile. The methodologies and illustrative examples provided in this guide offer a robust framework for embarking on this essential aspect of drug discovery.
References
- 1. Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR) [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. CETSA [cetsa.org]
- 6. repository.unar.ac.id [repository.unar.ac.id]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Strategic Guide to the Structure-Activity Relationships of 5-Substituted Quinazolines
Introduction: Beyond the Privileged Core
The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidine ring, forms the core of numerous approved drugs and clinical candidates, particularly in oncology.[2][3] While extensive research has focused on substitutions at the 2-, 4-, 6-, and 7-positions, the 5-position has remained a less-explored frontier.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 5-substituted quinazolines. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications at the C5-position and their resulting biological activities. We will provide comparative data, detailed experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this underexplored substitution pattern for novel therapeutic design.
The 5-Position: A Locus for Fine-Tuning Activity and Selectivity
The C5-position resides on the benzene portion of the quinazoline nucleus. Unlike substitutions at the C4-position, which often directly interact with key binding regions like the hinge of a kinase, or C6/C7-substitutions that frequently extend into solvent-exposed regions, modifications at C5 can subtly alter the molecule's conformation, electronic distribution, and steric profile. This unique positioning allows for the fine-tuning of potency and selectivity, often providing a vector for optimization when other positions have been fully explored. However, as some studies show, this position can also be highly sensitive, with substitutions being poorly tolerated for certain targets.[4]
Core SAR Analysis: Unlocking the Potential of C5-Substitution
Our analysis reveals that the impact of C5-substitution is highly target-dependent. Below, we explore key findings across different therapeutic targets.
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition
PI3Kδ is a critical node in B cell signaling, making it a prime target for hematological malignancies.[5] Research into quinazolin-4-one based PI3Kδ inhibitors has demonstrated that the 5-position is highly amenable to the introduction of alkynyl groups.
A study focused on optimizing the first-in-class PI3Kδ inhibitor, Idelalisib, revealed a clear SAR trend at the C5-position.[5] The introduction of an alkynyl moiety at this position was well-tolerated and could be further functionalized to enhance potency and selectivity.
Key SAR Insights for PI3Kδ Inhibitors:
-
Alkynyl Moiety is Favorable: The linear geometry of the alkynyl group appears to position appended functionalities into a favorable binding region.
-
Terminal Functionalization: Attaching polar, functional groups to the terminal end of the alkynyl chain significantly impacts potency.
-
Optimal Chain Length: A hex-5-yn-1-one linker was identified as optimal for presenting a morpholino group, leading to a potent and selective inhibitor.
Table 1: SAR Data for 5-Alkynyl Substituted Quinazolin-4-ones as PI3Kδ Inhibitors
| Compound | C5-Substituent | PI3Kδ IC₅₀ (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ |
| Parent | -H | >1000 | - | - |
| 8a | -(C≡C)-(CH₂)₃-OH | 15.6 | 101x | 88x |
| 8d | -(C≡C)-(CH₂)₃-C(O)-Morpholine | 3.82 | 154x | 133x |
| 8f | -(C≡C)-(CH₂)₃-C(O)-Piperidine | 6.75 | 115x | 109x |
| Data synthesized from SAR study of 5-alkynyl substituted quinazolin-4(3H)-ones as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.[5] |
EGFR and VEGFR-2 Inhibition
While most quinazoline-based EGFR inhibitors like Gefitinib and Erlotinib feature substitutions at the 6- and 7-positions, exploration of the 5-position has yielded compounds with potent activity.[6][7] A study by Xi et al. synthesized a series of 5-anilino-8-nitroquinazolines and evaluated their activity against EGFR and VEGFR-2.[6]
Key SAR Insights for EGFR/VEGFR-2 Inhibitors:
-
Anilino Group at C5: A substituted aniline moiety at the 5-position can confer potent inhibitory activity.
-
Synergy with C8-Substitution: The presence of a nitro group at the 8-position appears to be crucial for the high potency observed in this series.
-
Selective Inhibition: The lead compound from this series showed strong selectivity for EGFR over VEGFR-2.
Table 2: SAR Data for 5-Anilino-8-Nitroquinazolines
| Compound | C5-Substituent | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) |
| Lead Compound | 4-((3-chlorophenyl)amino) | 12 | >10 |
| Analog 1 | 4-((3-bromophenyl)amino) | 25 | >10 |
| Analog 2 | 4-(phenylamino) | 150 | >10 |
| Data synthesized from a study on 5-anilino-8-nitroquinazoline derivatives.[6] |
A Contrasting Case: JNK Inhibition
It is crucial to recognize that C5-substitution is not universally beneficial. In the development of brain-penetrant c-Jun N-terminal kinase (JNK) inhibitors, a systematic SAR study revealed that substitutions at the 5- and 6-positions of the quinazoline core were generally not well tolerated, leading to a loss of potency.[4] This finding underscores the importance of empirical testing for each new target class, as the steric and electronic requirements of the binding pocket dictate which positions on the scaffold are open for modification.
Visualizing the SAR Landscape
The following diagram summarizes the key structure-activity relationships for the 5-position on the quinazoline scaffold based on the target class.
References
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR study of 5-alkynyl substituted quinazolin-4(3H)-ones as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
A Data-Driven Guide to Assessing Bioisosteric Replacements for Mitigating Off-Target Activity
Introduction: The Double-Edged Sword of Bioisosterism
In the landscape of modern medicinal chemistry, bioisosterism stands as a cornerstone strategy. It involves substituting a chemical group within a lead compound with another that preserves fundamental physicochemical properties, with the goal of modulating potency, selectivity, or pharmacokinetic profiles.[1][2] This technique has been instrumental in refining drug candidates, transforming promising hits into viable therapeutics.[3][4] For instance, the replacement of a metabolically labile ester with a more stable amide can significantly improve a drug's half-life, while swapping a carboxylic acid for a tetrazole ring can enhance oral bioavailability.[3][4]
However, every chemical modification, including a bioisosteric one, carries the risk of altering the compound's interaction with unintended biological targets. These off-target activities are a primary driver of adverse drug reactions (ADRs) and a major cause of late-stage clinical failures.[5][6] Approximately 75% of ADRs are dose-dependent and predictable based on a drug's pharmacological profile, highlighting the critical need to identify and mitigate off-target interactions early in the discovery process.[5]
This guide provides a framework for the data-driven assessment of bioisosteric replacements, focusing on leveraging computational and experimental tools to proactively identify and minimize off-target liabilities. By integrating large-scale data analysis with targeted experimental validation, researchers can make more informed decisions, prioritizing bioisosteres that retain on-target potency while designing out unwanted off-target effects.
Foundational Data Sources for Off-Target Assessment
A robust assessment begins with high-quality data. The confluence of public and proprietary data sources provides the raw material for both predictive modeling and retrospective analysis.
-
Public Bioactivity Databases: Resources like ChEMBL are invaluable, containing millions of manually curated bioactivity data points extracted from medicinal chemistry literature.[7][8][9][10] These databases allow for large-scale analyses of how specific bioisosteric replacements affect activity across thousands of targets.[1][2][11][12] For example, a systematic analysis of ChEMBL data revealed that replacing an ester with a secondary amide consistently reduces potency at the muscarinic acetylcholine receptor M2 (CHRM2), an important anti-target for many drug programs.[1][12]
-
Bioisostere-Specific Databases: Tools like SwissBioisostere and BoBER (Base of Bioisosterically Exchangeable Replacements) are specifically designed to provide ideas for molecular replacements by mining structural and bioactivity data from resources like the Protein Data Bank (PDB) and ChEMBL.[13][14][15][16][17]
-
Internal Proprietary Data: An organization's internal screening data is a critical asset. This data reflects the specific chemical space and therapeutic targets of interest, often with greater consistency in assay formats than public data. Integrating internal data is crucial for building predictive models with the highest relevance to a given project.[18]
| Database | Primary Data Type | Key Feature for Bioisostere Assessment | Accessibility |
| ChEMBL | Manually curated bioactivity data from literature | Large-scale analysis of structure-activity relationships (SAR) across diverse targets.[7][8] | Public |
| SwissBioisostere | Molecular replacements and their effects on bioactivity | Provides ideas for bioisosteric modifications and summarizes their known impact.[14][15][16] | Public |
| BoBER | Bioisosteric replacements mined from the PDB | Focuses on structurally validated replacements observed in protein-ligand complexes.[13] | Public |
| Internal Databases | Proprietary screening and ADME data | High-relevance data for building custom, project-specific predictive models. | Private |
Computational Approaches for Predicting Off-Target Liabilities
Before synthesizing new analogs, in silico methods provide a cost-effective first pass to flag potential off-target risks. These approaches can be broadly categorized as ligand-based or structure-based.[19]
Ligand-Based Methods
These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.
-
Similarity Searching (2D/3D): This is the most direct approach. The structure of a proposed analog is used to search databases of known active compounds. A high similarity to a molecule with known off-target activity (e.g., a potent hERG channel blocker) is a red flag. While 2D similarity is faster, 3D methods that consider molecular shape and conformation can offer superior performance in identifying off-target effects.[20]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity.[19] By training a model on a dataset of compounds with known activity at an off-target (e.g., the 5-HT2B receptor, associated with cardiac valvulopathy), the model can predict whether a new bioisosteric analog is likely to be active. The development of machine learning and explainable AI (XAI) has made these models more powerful and interpretable.[21]
Structure-Based Methods
When the 3D structure of a potential off-target is known, structure-based methods can provide mechanistic insights into potential interactions.
-
Molecular Docking: This technique computationally places a molecule into the binding site of a protein and estimates the binding affinity. A panel of off-target structures (e.g., common safety targets like COX enzymes or various kinases) can be screened against proposed bioisosteric replacements. A high predicted binding score suggests a potential interaction that warrants experimental follow-up.
-
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. By comparing a new molecule to the pharmacophore of an off-target, one can assess its potential for binding.
The following diagram illustrates a tiered computational workflow, integrating multiple methods for a comprehensive in silico assessment.
Experimental Strategies for Profiling Off-Target Activity
Computational predictions must be validated through direct experimental evidence. In vitro safety pharmacology panels are the industry standard for this purpose.[22][23][24] These services allow for the screening of compounds against a broad range of targets known to be implicated in adverse drug reactions.[5]
In Vitro Profiling Panels
Commercial providers offer tiered panels that can be deployed at different stages of the drug discovery process.[22]
-
Early-Stage, Broad Panels: In the early stages (hit-to-lead), a broad panel of ~44 to 98 targets is often used.[5][22][23][24] These panels, such as the SafetyScreen44 or InVEST44, cover the most common and high-risk off-targets (e.g., GPCRs, ion channels, transporters, enzymes) and are designed for early hazard identification.[5][22][24]
-
Lead Optimization, Focused Panels: As a lead series is optimized, more focused panels can be used to build detailed SAR models for specific off-targets identified in the initial screen.[22] For example, if a compound shows activity against multiple kinases, a comprehensive kinase panel (e.g., a KINOMEscan) would be employed to determine its selectivity profile.
| Panel Type | Typical Number of Targets | Stage of Use | Primary Goal | Example Providers |
| Broad Safety Panel | 44 - 98 | Hit-to-Lead | Early hazard identification, flag high-risk compounds.[5][24] | Eurofins, WuXi AppTec, Pharmaron, Reaction Biology.[5][22][23][24] |
| Focused Panel | Varies (e.g., >400 kinases) | Lead Optimization | Build detailed SAR, guide chemical design to improve selectivity.[22] | Eurofins, Reaction Biology |
| Functional Panel | 40 - 80 | Hit-to-Lead / Lead Optimization | Provide mechanistic insight (agonist vs. antagonist activity).[25] | ChemPartner, Eurofins.[22][25] |
Step-by-Step Protocol: Off-Target Profiling with a Broad Safety Panel
This protocol outlines a self-validating system for assessing a parent compound and its bioisosteric replacement.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the parent compound, the bioisosteric analog, and a relevant positive control (a known promiscuous agent) in 100% DMSO.
-
Ensure compound purity is >95% by LC-MS and NMR to avoid false positives from impurities.
-
Submit samples for screening at a single, high concentration (typically 10 µM) for the initial screen.
-
-
Assay Execution (by CRO):
-
The compound is tested across a panel (e.g., SafetyScreen44) of binding or functional assays.[22]
-
Data is typically reported as percent inhibition or percent activity relative to a control compound for each target.
-
-
Data Analysis & Triage:
-
A "hit" is typically defined as >50% inhibition or activity at the 10 µM screening concentration.
-
Causality Check: Compare the off-target profile of the parent compound with its bioisostere.
-
Successful Replacement: The bioisostere shows significantly fewer off-target hits than the parent compound while maintaining on-target potency (measured separately).
-
Problematic Replacement: The bioisostere introduces new off-target hits or increases potency at existing off-targets.
-
Neutral Replacement: The off-target profile is largely unchanged.
-
-
Trustworthiness: For any significant hits (>50% inhibition), a dose-response curve (e.g., 8-point, 3-fold serial dilution) must be generated to determine an IC50 or EC50 value. This confirms the activity is real and not an artifact of the single high concentration.
-
Integrated Assessment: A Comparative Workflow
The true power of this approach lies in the integration of computational predictions with experimental results. This creates a feedback loop that improves predictive models and guides the design of safer medicines.
References
- 1. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 4. ctppc.org [ctppc.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. ChEMBL - ChEMBL [ebi.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. Activity, assay and target data curation and quality in the ChEMBL database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles (PHAIDRA - o:2163182) [phaidra.univie.ac.at]
- 12. researchgate.net [researchgate.net]
- 13. Bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 15. SwissBioisostere - A database of molecular replacements for ligand design [swissbioisostere.ch]
- 16. SwissBioIsostere - SIB Swiss Institute of Bioinformatics [expasy.org]
- 17. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 21. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. pharmaron.com [pharmaron.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. ChemPartner [chempartner.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-5-methylquinazoline
This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dichloro-5-methylquinazoline. Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework to ensure safe handling and regulatory compliance. The causality behind each recommendation is explained to build a deep, trustworthy understanding of the necessary protocols.
Core Principles of Chemical Disposal
The disposal of any chemical waste, including this compound, is governed by stringent federal and local regulations designed to protect both individuals and the environment. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management from its generation to its final disposal—a concept often referred to as "cradle-to-grave" management.[1] It is imperative that all laboratory personnel understand that the improper disposal of chemical waste is not only unsafe but also illegal.
Hazard Identification and Risk Assessment
Key Anticipated Hazards:
-
Toxicity: Quinazoline derivatives have a wide range of biological activities and can be toxic.[2][3][4] The toxicological properties of this compound have not been fully investigated, and it should be handled as a potentially hazardous substance.[5]
-
Skin and Eye Irritation: Similar chlorinated compounds are known to cause skin and eye irritation.[6][7] Direct contact should be avoided.
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life. Therefore, release into the environment must be strictly avoided.[5][6]
| Hazard Category | Anticipated Risk | Primary Route of Exposure |
| Acute Toxicity | Harmful if swallowed.[7] | Ingestion, Inhalation of dust |
| Skin Corrosion/Irritation | Causes skin irritation.[7] | Dermal contact |
| Eye Damage/Irritation | Causes serious eye irritation.[7] | Eye contact |
| Respiratory Irritation | May cause respiratory irritation.[7] | Inhalation of dust |
| Environmental | Potentially persistent and harmful to aquatic life. | Improper disposal |
Personal Protective Equipment (PPE) and Safe Handling
Given the anticipated hazards, a stringent PPE protocol is mandatory when handling this compound in any form—solid, in solution, or as waste.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection.[8]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential.[8][9] Always inspect gloves for tears or punctures before use.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]
Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear, pre-defined emergency plan is critical.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Prevent the spill from spreading or entering drains.[10]
-
Clean-up (for minor spills):
-
Wear appropriate PPE.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep or scoop the absorbed material into a designated hazardous waste container.[5][10]
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[8]
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of in the regular trash or poured down the drain.[5][8]
Step 1: Waste Characterization and Segregation
-
Identify: This compound must be classified as hazardous chemical waste.[11][12]
-
Segregate:
-
Solid Waste: Collect pure this compound, and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, sealed container labeled for solid hazardous waste.[8]
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your EHS office.[8]
-
Step 2: Proper Containerization and Labeling
-
Containers: Use only approved, leak-proof, and chemically compatible containers.[13] Ensure containers are kept closed when not in use.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Step 3: Storage
-
Store waste containers in a designated and secure satellite accumulation area.[8][13]
-
Ensure secondary containment is in place to capture any potential leaks.
-
Keep containers away from incompatible materials, such as strong oxidizing agents.[5]
Step 4: Disposal
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste.[8][11]
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so.
-
Ensure all required paperwork and waste manifests are completed accurately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. youtube.com [youtube.com]
- 2. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ecolink.com [ecolink.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
